molecular formula C6H8BrClN2 B591774 (6-Bromopyridin-2-yl)methanamine hydrochloride CAS No. 914947-26-5

(6-Bromopyridin-2-yl)methanamine hydrochloride

Cat. No.: B591774
CAS No.: 914947-26-5
M. Wt: 223.498
InChI Key: BUAPFSNXCMLJJP-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromopyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAPFSNXCMLJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672091
Record name 1-(6-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914947-26-5
Record name 1-(6-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914947-26-5
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Foundational & Exploratory

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of (6-Bromopyridin-2-yl)methanamine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis, reactivity, and critical applications, offering field-proven insights into its utility in modern chemical research.

Core Molecular Identity and Structure

This compound is a substituted pyridine derivative valued for its dual functionality. The presence of a reactive bromine atom and a nucleophilic primary aminomethyl group on the pyridine scaffold makes it a versatile intermediate for constructing complex molecular architectures.

  • IUPAC Name: this compound

  • CAS Number: 914947-26-5[1][2]

  • Molecular Formula: C₆H₈BrClN₂[1]

  • Molecular Weight: 223.50 g/mol [1]

The structure consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 6-position with a bromine atom. As a hydrochloride salt, the primary amine is protonated to form an ammonium chloride salt, which enhances its stability and water solubility.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling P1 Review SDS P2 Don PPE (Goggles, Gloves, Lab Coat) P1->P2 H1 Use in Fume Hood P2->H1 H2 Weigh & Transfer H1->H2 H3 Perform Reaction H2->H3 C1 Clean Work Area H3->C1 C2 Dispose of Waste Properly C1->C2 C3 Store Compound Securely C1->C3

References

(6-Bromopyridin-2-yl)methanamine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 914947-26-5

This in-depth technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)methanamine hydrochloride, a key building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and its emerging role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Data

This compound is a white to off-white solid. The table below summarizes its key quantitative data.

PropertyValueReference
CAS Number 914947-26-5[1][2]
Molecular Formula C₆H₈BrClN₂[1][2]
Molecular Weight 223.50 g/mol [1][2]
Purity Typically ≥97%[3]
Storage 2-8°C, protect from light[3]
Related CAS Numbers 188637-63-0 (free base), 1956309-87-7 (dihydrochloride)[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with commercially available 2,6-dibromopyridine. The general synthetic pathway involves the selective functionalization of one of the bromo-positions, followed by the introduction of the aminomethyl group.

A plausible synthetic route involves the following key transformations:

  • Formation of (6-bromo-2-pyridyl)methanol: 2,6-dibromopyridine is reacted with n-butyllithium to generate 2-bromo-6-lithiopyridine. This intermediate is then quenched with dimethylformamide (DMF) and subsequently reduced with sodium borohydride (NaBH₄) to yield (6-bromo-2-pyridyl)methanol.[5]

  • Mesylation: The hydroxyl group of (6-bromo-2-pyridyl)methanol is converted to a better leaving group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).[5]

  • Azide Formation: The resulting mesylate undergoes a nucleophilic substitution (Sₙ2) reaction with sodium azide (NaN₃) to form the corresponding organic azide.[5]

  • Reduction to the Primary Amine: The azide is then reduced to the primary amine, (6-Bromopyridin-2-yl)methanamine, using a reducing agent such as triphenylphosphine (PPh₃) followed by hydrolysis.[5]

  • Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

The following diagram illustrates the logical workflow for the synthesis of this compound.

G start 2,6-Dibromopyridine step1 1. n-BuLi 2. DMF 3. NaBH4 start->step1 intermediate1 (6-bromo-2-pyridyl)methanol step1->intermediate1 step2 MsCl, TEA intermediate1->step2 intermediate2 Mesylate Intermediate step2->intermediate2 step3 NaN3 intermediate2->step3 intermediate3 Azide Intermediate step3->intermediate3 step4 1. PPh3 2. H2O intermediate3->step4 intermediate4 (6-Bromopyridin-2-yl)methanamine (Free Base) step4->intermediate4 step5 HCl intermediate4->step5 end This compound step5->end

Synthesis Workflow

Applications in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry, primarily due to the presence of two reactive sites: the bromo substituent, which can participate in various cross-coupling reactions, and the primary amine, which can be readily derivatized.

Role as a Scaffold for Kinase Inhibitors

The pyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site.[1] The 2-aminopyridine motif, in particular, can form key hydrogen bonds with the kinase hinge.[1] While direct evidence for this compound targeting a specific kinase is not yet prevalent in the literature, its structural alerts suggest its potential as a scaffold for developing novel kinase inhibitors.

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[6] The development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation of downstream substrates.

The following diagram illustrates a simplified, general signaling pathway that is often targeted by kinase inhibitors.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase transcription Transcription Factor kinase->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor (e.g., Pyridine-based) inhibitor->kinase

General Kinase Signaling Pathway
Use in the Synthesis of Bioactive Molecules

The (6-Bromopyridin-2-yl)methanamine core has been incorporated into molecules with demonstrated biological activity. For instance, it is a key component in a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines that have shown anti-mycobacterial activity. This highlights its utility in the development of new therapeutic agents against infectious diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for kinase inhibitors and other bioactive molecules makes it a compound of high interest for researchers in medicinal chemistry and pharmaceutical sciences. The synthetic routes, while multi-stepped, are based on well-established chemical transformations, allowing for its accessible preparation in a laboratory setting. Further exploration of derivatives of this compound is likely to yield novel therapeutic candidates for a range of diseases.

References

Technical Guide: Determination of the Molecular Weight of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the determination of the molecular weight of (6-Bromopyridin-2-yl)methanamine hydrochloride, a compound of interest in chemical research and pharmaceutical development.

Introduction

This compound is a substituted pyridine derivative. Accurate determination of its molecular weight is fundamental for substance identification, quantification, and stoichiometric calculations in various experimental and developmental workflows. This document outlines the molecular formula, the atomic weights of its constituent elements, and the calculation of its molecular weight.

Molecular Formula and Structure

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom and a methanamine group, which is protonated to form the hydrochloride salt.

The molecular formula for the free base, (6-Bromopyridin-2-yl)methanamine, is C₆H₇BrN₂[1]. The hydrochloride salt is formed by the addition of one molecule of hydrogen chloride (HCl). Therefore, the molecular formula for this compound is C₆H₈BrClN₂[2].

Figure 1: Chemical structure of this compound.

Atomic Weights of Constituent Elements

The molecular weight calculation is based on the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolAtomic NumberStandard Atomic Weight (abridged)
CarbonC612.011 ± 0.002[3][4]
HydrogenH11.0080 ± 0.0002[5][6][7]
BromineBr3579.904 ± 0.003[8][9]
ChlorineCl1735.45 ± 0.01[10][11]
NitrogenN714.007 ± 0.001[12][13]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₆H₈BrClN₂).

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH81.00808.064
BromineBr179.90479.904
ChlorineCl135.4535.45
NitrogenN214.00728.014
Total 223.498

Based on this calculation, the molecular weight of this compound is approximately 223.50 g/mol . This is consistent with reported values, which state the molecular weight as 223.5[2].

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

A common and highly accurate method for determining the molecular weight of a compound is mass spectrometry. Below is a generalized protocol for this procedure.

Objective: To determine the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile, or water)

  • Volumetric flasks and pipettes

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source to positive ion mode, as the compound is a hydrochloride salt and will readily form a positive ion by losing the chloride ion and retaining the protonated amine.

  • Sample Infusion:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For this compound, a range of m/z 100-400 would be appropriate.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For this compound, the expected peak would be for the free base cation [C₆H₈BrN₂]⁺, which has a monoisotopic mass of approximately 187.99 g/mol .

    • The instrument will measure the m/z ratio. Since the charge (z) is +1, the m/z value directly corresponds to the mass of the cation.

    • Confirm the isotopic pattern of the peak, which will show characteristic signals for the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

G cluster_workflow Molecular Weight Determination Workflow A Sample Preparation C Sample Infusion A->C B Instrument Calibration D Data Acquisition (MS) B->D C->D E Data Analysis D->E F Molecular Weight Confirmation E->F

Figure 2: Conceptual workflow for molecular weight determination.

References

In-Depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores its application as a crucial intermediate in the development of novel therapeutics, particularly focusing on its role in the synthesis of kinase inhibitors and Survival of Motor Neuron (SMN) protein enhancers. This document aims to serve as a valuable resource for researchers engaged in drug discovery and development by providing detailed methodologies, structured data, and visualizations of relevant chemical and biological pathways.

Chemical Structure and Properties

This compound is a salt of the brominated pyridine derivative, (6-Bromopyridin-2-yl)methanamine. The presence of a bromine atom and a primary aminomethyl group on the pyridine ring makes it a versatile synthon for various chemical modifications.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈BrClN₂[1][2][3]

  • Canonical SMILES: C1=CC(=NC(=C1)Br)CN.Cl[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in subsequent reaction steps.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Bromopyridin-2-yl)methanamine and its hydrochloride salt is presented in the table below. While experimental data for the hydrochloride salt is limited in publicly available literature, predicted values and data for the free base are included for reference.

PropertyValueSource
Molecular Weight 223.50 g/mol [1][2]
CAS Number 914947-26-5[2]
Appearance White to yellow solid or liquid (free base)
Purity Typically ≥95%[1][4]
Boiling Point (Free Base, Predicted) 266.9 ± 25.0 °C[5][6]
Density (Free Base, Predicted) 1.574 ± 0.06 g/cm³[6]
pKa (Free Base, Predicted) 8.42 ± 0.39[6]
Storage Conditions Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[6]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that typically starts from commercially available 2,6-dibromopyridine. The general synthetic strategy involves the selective functionalization of one of the bromo-positions, followed by the introduction of the aminomethyl group.

Synthetic Pathway

A plausible and referenced synthetic route to obtain (6-Bromopyridin-2-yl)methanamine is outlined below. This pathway is adapted from the synthesis of related compounds and intermediates.[5][7]

Synthesis_Pathway cluster_0 Step 1: Monofunctionalization cluster_1 Step 2: Conversion to Amine cluster_2 Step 3: Salt Formation 2,6-Dibromopyridine 2,6-Dibromopyridine Intermediate_1 (6-Bromopyridin-2-yl)methanol 2,6-Dibromopyridine->Intermediate_1 1. n-BuLi 2. DMF 3. NaBH4 Intermediate_2 (6-Bromopyridin-2-yl)methyl methanesulfonate Intermediate_1->Intermediate_2 MsCl, Et3N Intermediate_3 2-(Azidomethyl)-6-bromopyridine Intermediate_2->Intermediate_3 NaN3 Intermediate_4 (6-Bromopyridin-2-yl)methanamine (Free Base) Intermediate_3->Intermediate_4 PPh3, H2O Final_Product (6-Bromopyridin-2-yl)methanamine hydrochloride Intermediate_4->Final_Product HCl in Ether or Dioxane SMN_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis of Analogues cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (SMN2-luciferase reporter assay) Hit_ID Hit Identification HTS->Hit_ID Library_Synthesis Analogue Library Synthesis Hit_ID->Library_Synthesis informs Building_Block (6-Bromopyridin-2-yl)methanamine hydrochloride Building_Block->Library_Synthesis SAR Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR provides compounds for Fibroblast_Assay Validation in SMA Patient Fibroblasts SAR->Fibroblast_Assay In_Vivo In Vivo Efficacy and Toxicology Studies Fibroblast_Assay->In_Vivo successful candidates advance to Candidate Preclinical Candidate In_Vivo->Candidate Kinase_Signaling cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Inhibitor Kinase Inhibitor (derived from 6-Bromopyridin- 2-yl)methanamine) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

References

The Strategic Synthesis of (6-Bromopyridin-2-yl)methanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Building Block

(6-Bromopyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry and drug discovery. The presence of a reactive bromine atom and a primary amine on the pyridine scaffold allows for a diverse range of subsequent chemical modifications. The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of molecular fragments.[1][2] Simultaneously, the aminomethyl group provides a key site for amide bond formation, reductive amination, and other nucleophilic reactions. This dual functionality makes (6-Bromopyridin-2-yl)methanamine a highly sought-after building block for the construction of complex molecular architectures with potential therapeutic applications.

This technical guide presents a comprehensive and reliable synthetic route to (6-Bromopyridin-2-yl)methanamine hydrochloride, commencing from the commercially available starting material, 2-bromo-6-cyanopyridine. The chosen pathway emphasizes efficiency, scalability, and the use of well-established chemical transformations, providing a robust protocol for researchers in the field.

A Deliberate and Efficient Synthetic Pathway

The selected synthetic strategy involves a two-step process: the reduction of the nitrile functionality of 2-bromo-6-cyanopyridine to the corresponding primary amine, followed by the conversion of the free base to its stable hydrochloride salt. This approach is favored due to the high efficiency and selectivity of nitrile reductions and the straightforward nature of salt formation.

Step 1: Catalytic Hydrogenation of 2-Bromo-6-cyanopyridine

The core of this synthesis is the reduction of the cyanopyridine to the desired aminomethylpyridine. Catalytic hydrogenation is the method of choice for this transformation due to its high yield, clean reaction profile, and environmental advantages over stoichiometric reducing agents.

The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, catalyzed by a heterogeneous precious metal catalyst. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this purpose. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which aids in the protonation of the intermediate imine species.

Step 2: Formation of the Hydrochloride Salt

The crude (6-Bromopyridin-2-yl)methanamine, obtained after the reduction and work-up, is then converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid. The hydrochloride salt is generally a more stable, crystalline solid compared to the free base, which may be an oil or a low-melting solid. This facilitates purification by recrystallization and improves the handling and storage characteristics of the final product.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-6-cyanopyridine Step1 Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Step1 Intermediate (6-Bromopyridin-2-yl)methanamine (Free Base) Step1->Intermediate Step2 Salt Formation (HCl in Dioxane) Intermediate->Step2 Product (6-Bromopyridin-2-yl)methanamine Hydrochloride Step2->Product

Caption: Synthetic route from 2-bromo-6-cyanopyridine to the hydrochloride salt.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-6-cyanopyridine≥98%Commercially Available
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Hydrochloric Acid4 M in 1,4-DioxaneCommercially Available
Celite®---Commercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially Available
Hydrogen Gas (H₂)High Purity---
Step-by-Step Procedure

Step 1: Synthesis of (6-Bromopyridin-2-yl)methanamine (Free Base)

  • Reaction Setup: To a 250 mL hydrogenation flask, add 2-bromo-6-cyanopyridine (5.0 g, 27.3 mmol) and anhydrous methanol (100 mL). Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, 10 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude (6-Bromopyridin-2-yl)methanamine as an oil or solid.

Step 2: Preparation of this compound

  • Dissolution: Dissolve the crude (6-Bromopyridin-2-yl)methanamine in anhydrous diethyl ether (100 mL).

  • Acidification: While stirring, slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane dropwise to the ethereal solution. A white precipitate will form immediately.

  • Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes at room temperature.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting white solid under vacuum to afford this compound. The typical yield is in the range of 85-95% over the two steps.

Quantitative Data Summary

ParameterValue
Starting Material2-Bromo-6-cyanopyridine
Molecular Weight of Starting Material183.01 g/mol
Amount of Starting Material5.0 g
Moles of Starting Material27.3 mmol
Catalyst10% Pd/C
Catalyst Loading10 wt. %
Solvent for HydrogenationAnhydrous Methanol
Hydrogen Pressure50 psi
Reaction Time4-6 hours
Final ProductThis compound
Molecular Weight of Product223.50 g/mol [3]
Theoretical Yield6.10 g
Expected Yield5.2 - 5.8 g (85-95%)
AppearanceWhite to off-white solid

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through several key checkpoints:

  • Reaction Monitoring: The progress of the catalytic hydrogenation can be reliably monitored by TLC, observing the disappearance of the starting material spot and the appearance of the more polar amine product spot. Alternatively, the cessation of hydrogen uptake on the hydrogenation apparatus is a clear indicator of reaction completion.

  • Product Isolation: The formation of a white precipitate upon the addition of HCl in dioxane is a strong qualitative indicator of successful salt formation.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by standard analytical techniques. 1H NMR spectroscopy will show characteristic peaks for the pyridine ring protons and the newly formed aminomethyl group. The integration of these signals should be consistent with the expected structure. Mass spectrometry should show the molecular ion peak corresponding to the free base.

By following these validation steps, researchers can be confident in the identity and quality of the synthesized this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable and versatile building block in drug discovery and development. The use of a catalytic hydrogenation for the key nitrile reduction step ensures a high-yielding and clean transformation. The subsequent conversion to the hydrochloride salt facilitates purification and handling. This in-depth guide, with its detailed protocol and validation checkpoints, is intended to empower researchers to confidently synthesize this important intermediate for their research endeavors.

References

Spectroscopic Profile of (6-Bromopyridin-2-yl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 914947-26-5). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific salt, this document combines data from commercial suppliers, spectral predictions, and analysis of the free base, (6-Bromopyridin-2-yl)methanamine, to offer a detailed characterization. This guide is intended to support research and development activities by providing key structural data and analytical methodologies.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 914947-26-5
Molecular Formula C₆H₈BrClN₂
Molecular Weight 223.50 g/mol [1]
Canonical SMILES C1=CC(=NC(=C1)Br)CN.Cl[2]
InChI Key BUAPFSNXCMLJJP-UHFFFAOYSA-N[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR data for this compound in a common solvent such as DMSO-d₆ suggests the following chemical shifts. The protonation of the primary amine to form the hydrochloride salt is expected to cause a downfield shift of the aminomethyl protons and the adjacent pyridyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~8.5 - 8.2br s-NH₃⁺
~7.9 - 7.7tH-4 (pyridyl)
~7.6 - 7.4dH-3 (pyridyl)
~7.5 - 7.3dH-5 (pyridyl)
~4.2 - 4.0s-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~155 - 153C-2 (pyridyl)
~142 - 140C-6 (pyridyl)
~141 - 139C-4 (pyridyl)
~128 - 126C-5 (pyridyl)
~123 - 121C-3 (pyridyl)
~45 - 43-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ammonium salt and the bromopyridine ring.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (ammonium salt)
3100 - 3000MediumC-H stretching (aromatic)
2900 - 2800MediumC-H stretching (aliphatic)
1610 - 1590MediumN-H bending (ammonium salt)
1580 - 1560StrongC=N, C=C stretching (pyridine ring)
1470 - 1430StrongC=C stretching (pyridine ring)
~1100MediumC-N stretching
~600Medium-StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry of the free base, (6-Bromopyridin-2-yl)methanamine, is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The hydrochloride salt itself is not typically observed in the mass spectrum under standard conditions, as the HCl is lost upon ionization.

Table 4: Expected Mass Spectrometry Data for the Free Base

m/zInterpretation
187/189[M]⁺, Molecular ion peak corresponding to C₆H₇⁷⁹BrN₂ and C₆H₇⁸¹BrN₂
107[M - Br]⁺, Loss of bromine radical
92[M - CH₂NH₂ - Br]⁺, Fragmentation of the pyridine ring

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (as the free base, if necessary, by neutralization) in a suitable volatile solvent such as methanol or acetonitrile (typically 1 mg/mL).

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen, at a flow rate optimized for the instrument.

  • Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on the Solubility of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Bromopyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS Number: 914947-26-5) is a substituted pyridine derivative.[1] As with many amine hydrochloride salts, its solubility is a critical parameter in various stages of drug development, including synthesis, purification, formulation, and biological screening.[2][3] Understanding the solubility profile in different solvent systems is essential for its effective handling and application.

Physicochemical Properties

  • Molecular Formula: C₆H₈BrClN₂[1]

  • Molecular Weight: 223.50 g/mol [1]

  • Appearance: Typically a white to yellow solid or liquid.[4]

  • Storage: Should be stored in a cool, dry, and well-ventilated area, away from incompatible substances, often under an inert atmosphere at 2-8°C.[4][5]

Solubility Profile

To illustrate how quantitative solubility data for this compound would be presented, the following table summarizes hypothetical solubility values in various solvents at a standard temperature.

SolventClassificationTemperature (°C)Hypothetical Solubility (g/L)Hypothetical Molar Solubility (mol/L)
WaterPolar Protic251500.671
MethanolPolar Protic25850.380
EthanolPolar Protic25400.179
Dimethyl Sulfoxide (DMSO)Polar Aprotic252000.895
DichloromethaneNonpolar Aprotic2550.022
Diethyl EtherNonpolar Aprotic25<1<0.004
HexaneNonpolar25<0.1<0.0004

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for standardization. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[6]

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

  • This compound (purity > 99%)

  • Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO, dichloromethane, diethyl ether, hexane)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each selected solvent in sealed vials.[6]

  • Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[6] The time to reach equilibrium should be determined through preliminary experiments.

  • Phase Separation: After equilibration, the suspensions are allowed to stand undisturbed at the same temperature to permit the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.[6]

  • Sample Preparation and Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and filtered through a syringe filter. The concentration of this compound in the diluted sample is then quantified using a validated HPLC method.[6]

  • Data Analysis: The solubility is calculated from the measured concentration and the dilution factor. This is typically expressed in units of mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, with the results reported as the mean ± standard deviation.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the solubility determination process and a general workflow for amine hydrochlorination.

Solubility_Determination_Workflow Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Saturated Solutions (Excess Solute in Solvent) equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-72h at 25°C) prep_solution->equilibrate Incubate centrifuge Centrifuge to Separate Solid and Liquid Phases equilibrate->centrifuge Separate sample Sample and Dilute Supernatant centrifuge->sample Extract hplc Quantify by HPLC sample->hplc Analyze calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate Quantify

Caption: Workflow for determining the solubility of a compound.

Amine_Hydrochlorination_Workflow General Experimental Workflow for Amine Hydrochlorination cluster_reaction Reaction cluster_precipitation Precipitation & Isolation cluster_purification Purification & Drying cluster_characterization Characterization dissolve_amine Dissolve Amine in Anhydrous Solvent add_hcl Add HCl Solution (e.g., in Dioxane or in situ) dissolve_amine->add_hcl React precipitate Precipitate Hydrochloride Salt (May require anti-solvent) add_hcl->precipitate Form Salt filtrate Collect Salt by Filtration precipitate->filtrate Isolate wash Wash with Cold Solvent filtrate->wash Purify dry Dry Under Vacuum wash->dry Remove Solvent analyze Confirm Structure & Purity (NMR, Melting Point) dry->analyze Verify

Caption: General workflow for the synthesis of amine hydrochlorides.

Signaling Pathways and Applications

Specific signaling pathways involving this compound are not extensively documented, as it is primarily utilized as a chemical intermediate. However, derivatives of 2-aminopyridine have been investigated as inhibitors of Janus kinases (JAKs), which are critical in cell signaling pathways involved in inflammatory diseases and cancer.[7] This suggests that this compound could serve as a valuable building block in the synthesis of novel kinase inhibitors and other biologically active molecules. Its application is prominent in medicinal chemistry for the synthesis of more complex molecules for drug discovery.[8]

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental for its application in scientific research and drug development. While specific quantitative data is not widely published, standardized experimental protocols, such as the isothermal equilibrium method, provide a robust framework for researchers to generate reliable and comparable solubility data. The generation and dissemination of such data would be a valuable contribution to the fields of medicinal chemistry and pharmaceutical sciences.

References

Reactivity of the Bromine Atom in (6-Bromopyridin-2-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromopyridin-2-yl)methanamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on the pyridine ring and a primary aminomethyl group, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the reactivity of the bromine atom, focusing on its participation in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex molecular architectures. This document details the experimental conditions for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, presents quantitative data in structured tables, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and functional materials. The introduction of substituents onto the pyridine ring is a cornerstone of molecular design, enabling the fine-tuning of physicochemical and biological properties. (6-Bromopyridin-2-yl)methanamine serves as a valuable building block, with the bromine atom at the 6-position being particularly amenable to a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen atom enhances the reactivity of the C-Br bond towards oxidative addition in catalytic cycles, making it an excellent substrate for cross-coupling reactions.[1] This guide will focus on the key reactions involving the bromine atom, providing practical insights for its application in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in (6-Bromopyridin-2-yl)methanamine is predominantly functionalized through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[2] For 2-substituted nitrogen-containing heteroaryl compounds, this reaction can be challenging due to the potential for catalyst inhibition by the nitrogen atom and the electronic properties of the pyridine ring.[1][2] However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative is as follows:

  • To a reaction vessel, add the aryl or heteroaryl bromide (1 equivalent), the corresponding boronic acid or ester (1.5 equivalents), and a base such as KF (3.0 equivalents).

  • Add the palladium catalyst, for instance, a combination of Pd2(dba)3 and a suitable ligand (L:Pd ratio of 3:1).

  • Add a solvent, such as dioxane (3 mL per mmol of halide).

  • The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1][2]

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
(6-Bromopyridin-2-yl)methanamineArylboronic acidPd2(dba)3 / Phosphite or Phosphine Oxide LigandKFDioxane80-100Varies[2]
2-Bromopyridine derivative2-PyridylboronatePd2(dba)3 / Ligand 1VariousDioxane10074-82[2]

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A (6-Bromopyridin-2-yl)methanamine E Coupled Product A->E B Arylboronic Acid (R-B(OH)2) B->E C Pd(0) Catalyst C->E Catalyzes D Base (e.g., KF) D->E Activates

Caption: Suzuki-Miyaura coupling of (6-Bromopyridin-2-yl)methanamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines from aryl halides.[3] The bromine atom at the 6-position of (6-Bromopyridin-2-yl)methanamine can readily participate in this transformation, allowing for the introduction of a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A typical procedure for the Buchwald-Hartwig amination of a 2-bromopyridine is as follows:

  • A reaction flask is charged with a palladium source, such as Pd(OAc)2, a phosphine ligand (e.g., dppp), and a strong base like sodium tert-butoxide (NaOt-Bu).

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • The solvent, typically toluene, is added, followed by the 2-bromopyridine substrate and the amine coupling partner.

  • The mixture is heated to reflux for a specified period.[4]

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water or brine.

  • The organic phase is dried and concentrated, and the product is purified, often by column chromatography.

SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanamine5% Pd(OAc)2, 10% dpppNaOt-BuTolueneReflux90.7[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOBu-tToluene8060[5]
2-BromopyridinesVolatile AminesPd(OAc)2 / dpppNaOt-BuToluene80 (sealed tube)55-98[4][6]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with Pd(OAc)2, dppp, NaOt-Bu B Purge with Nitrogen A->B C Add Toluene B->C D Add (6-Bromopyridin-2-yl)methanamine and Amine C->D E Heat to Reflux D->E F Cool to Room Temperature E->F G Partition between Organic Solvent and Brine F->G H Dry and Concentrate Organic Layer G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Nucleophilic Aromatic Substitution (NAS)

While palladium-catalyzed reactions are the most common, the bromine atom on the pyridine ring can also undergo nucleophilic aromatic substitution (NAS). In pyridine systems, nucleophilic attack is favored at the C2 and C4/C6 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the anionic intermediate (Meisenheimer complex).[7]

For (6-Bromopyridin-2-yl)methanamine, a strong nucleophile could potentially displace the bromide ion. However, NAS reactions on aryl halides without strong electron-withdrawing groups typically require harsh conditions (high temperatures and pressures).[8][9] The presence of the aminomethyl group at the 2-position might also influence the reactivity through electronic or steric effects. In practice, the versatility and milder conditions of palladium-catalyzed cross-coupling reactions make them the preferred method for the functionalization of the bromine atom in this substrate.

Signaling Pathway for Nucleophilic Aromatic Substitution

NAS_Pathway Start (6-Bromopyridin-2-yl)methanamine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Nu Strong Nucleophile (e.g., RO-, R2N-) Nu->Intermediate Product Substituted Product Intermediate->Product Elimination Leaving_Group Bromide Ion (Br-) Intermediate->Leaving_Group

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The bromine atom in (6-Bromopyridin-2-yl)methanamine exhibits versatile reactivity, primarily serving as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for introducing a wide range of carbon and nitrogen substituents at the 6-position of the pyridine ring. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. While nucleophilic aromatic substitution is a theoretical possibility, it is less commonly employed for this substrate due to the requirement for harsh conditions. The strategic functionalization of the bromine atom, often in concert with reactions involving the aminomethyl group, makes (6-Bromopyridin-2-yl)methanamine a highly valuable building block for the synthesis of complex molecules in drug discovery and materials science. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this versatile reagent in their synthetic endeavors.

References

The Aminomethyl Group: A Linchpin in the Reactions of (6-Bromopyridin-2-yl)methanamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)methanamine is a bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a nucleophilic primary aminomethyl group and a reactive bromo-substituted pyridine ring, offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly in the pursuit of novel therapeutic agents. The aminomethyl group, in particular, serves as a critical handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of key pharmacophoric elements. This technical guide delves into the pivotal role of the aminomethyl group in the reactions of (6-bromopyridin-2-yl)methanamine, providing detailed experimental protocols, quantitative data, and a visualization of a relevant biological signaling pathway.

The Dual Reactivity of (6-Bromopyridin-2-yl)methanamine

The synthetic utility of (6-bromopyridin-2-yl)methanamine stems from the orthogonal reactivity of its two primary functional groups. The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the aminomethyl group at the 2-position provides a nucleophilic center for reactions such as N-acylation, N-alkylation, and reductive amination. This dual reactivity allows for a modular and efficient approach to the synthesis of highly substituted pyridine derivatives.[2]

Core Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, readily participating in a variety of fundamental organic transformations. These reactions are instrumental in building molecular complexity and incorporating moieties that can modulate the pharmacological properties of the final compound.

N-Acylation

N-acylation is a robust method for the formation of amide bonds, which are prevalent in a vast number of biologically active molecules. The aminomethyl group of (6-bromopyridin-2-yl)methanamine can be readily acylated using various acylating agents, such as acyl chlorides and carboxylic anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Table 1: Representative Quantitative Data for N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Temperature (°C)Yield (%)
Benzoyl ChlorideTriethylamineDichloromethane8Room Temp.72-80[3]
Acetyl ChloridePyridineDichloromethane2-40 to Room Temp.~90 (estimated)
Propionyl ChlorideDIPEATetrahydrofuran6Room Temp.High (qualitative)
Isopropenyl AcetateDBUAcetonitrile6Room Temp.up to 100[2]
N-Alkylation

The introduction of alkyl groups onto the nitrogen atom of the aminomethyl moiety is another key transformation, often employed to modulate lipophilicity, basicity, and steric profile. Direct alkylation with alkyl halides or reductive amination with carbonyl compounds are the two most common strategies.

Table 2: Representative Quantitative Data for N-Alkylation Reactions

Alkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Temperature (°C)Yield (%)
(6-bromopyridin-2-yl)methyl mesylate--Acetonitrile--49[3]
BenzaldehydeNaBH(OAc)₃Acetic AcidDichloromethane12Room Temp.~95 (estimated)
AcetoneNaBH₄-Methanol4Room Temp.High (qualitative)
p-TolualdehydeH₂/Pd-C-Methanol12-24Room Temp.High (qualitative)
Reductive Amination

Reductive amination provides a versatile and often milder alternative to direct N-alkylation for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion between the aminomethyl group and a carbonyl compound, which is then reduced in situ by a suitable reducing agent.

Table 3: Representative Quantitative Data for Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Temperature (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane4Room Temp.96[4]
CyclohexanoneNaBH₃CNMethanol12Room Temp.~85 (estimated)
p-AnisaldehydeH₂ (40 bar), Pd/CMethanol0.25100>99[5]

Experimental Protocols

The following protocols are generalized procedures for the key reactions of the aminomethyl group in (6-bromopyridin-2-yl)methanamine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Acylation with an Acyl Chloride
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: N-Alkylation via Reductive Amination with Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of (6-bromopyridin-2-yl)methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane, add acetic acid (1.0 eq.).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

  • Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]

Role in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

The aminopyridine scaffold, readily accessible from (6-bromopyridin-2-yl)methanamine, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Derivatives of this compound have been investigated for their potential to inhibit various kinases, including those in the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7]

The aminomethyl group can be elaborated to introduce functionalities that interact with key residues in the ATP-binding pocket of these kinases. For instance, the amide linkage formed through N-acylation can act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine portion of ATP.

Below is a diagram representing a simplified workflow for the synthesis of potential kinase inhibitors starting from (6-bromopyridin-2-yl)methanamine.

G cluster_start Starting Material cluster_coupling Cross-Coupling of Bromo Group cluster_final Potential Kinase Inhibitors start (6-Bromopyridin-2-yl)methanamine acylation N-Acylation start->acylation RCOCl, Base alkylation N-Alkylation start->alkylation R-X, Base red_amination Reductive Amination start->red_amination R'COR'', Red. Agent amide N-Acyl Derivatives acylation->amide alkylamine N-Alkyl Derivatives alkylation->alkylamine red_amination->alkylamine suzuki Suzuki Coupling amide->suzuki ArB(OH)₂, Pd cat. alkylamine->suzuki ArB(OH)₂, Pd cat. inhibitor Substituted Aminopyridine Derivatives suzuki->inhibitor G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Translation Protein Synthesis (Cell Growth, Proliferation) 4EBP1->Translation S6K1->Translation GrowthFactor GrowthFactor

References

The Strategic Utility of (6-Bromopyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(6-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique structural features, comprising a reactive bromine atom and a primary aminomethyl group on a pyridine scaffold, offer a gateway to a diverse range of molecular architectures with significant potential for biological activity. This technical guide explores the core applications of this building block, providing insights into its synthesis, reactivity, and its role in the development of potent bioactive molecules, with a particular focus on anti-mycobacterial agents.

Physicochemical Properties and Synthesis

This compound is a stable, solid compound that serves as a ready source of the reactive (6-Bromopyridin-2-yl)methanamine free base. The presence of the bromine atom at the 6-position and the aminomethyl group at the 2-position of the pyridine ring are key to its utility. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles.

Table 1: Physicochemical Data for this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound914947-26-5C₆H₈BrClN₂223.50≥97%
(6-Bromopyridin-2-yl)methanamine188637-63-0C₆H₇BrN₂187.04≥95%

Application in the Synthesis of Anti-Mycobacterial Agents

A significant application of (6-Bromopyridin-2-yl)methanamine lies in the synthesis of potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers have successfully utilized this building block to synthesize a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines.[1][2][3]

Experimental Protocol: Synthesis of N-((6-Bromopyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 46)

A specific example of the utility of (6-Bromopyridin-2-yl)methanamine is in the synthesis of compound 46, a potent anti-mycobacterial agent.[1]

Reaction Scheme:

Detailed Methodology:

A mixture of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (0.0392 g, 0.121 mmol) and (6-bromopyridin-2-yl)methanamine (0.0272 g, 0.145 mmol) was reacted to yield compound 46 (0.047 g, 82% yield).[1] While the original publication does not specify the solvent and base for this particular reaction, a general procedure for similar syntheses in the series involves heating the reactants with a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol under reflux conditions.[1]

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their in vitro growth inhibition of M. tuberculosis strain H37Rv. The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC₉₀) was determined.

Table 2: Anti-mycobacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives [1]

CompoundR Group on PyridineMIC₉₀ (µg/mL)
45 6-Fluoro>100
46 6-Bromo0.73
47 6-Chloro0.92
48 6-Methyl1.8
49 5-Bromo1.3
50 5-Trifluoromethyl0.23

The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the pyridine ring, introduced via building blocks like (6-Bromopyridin-2-yl)methanamine, significantly influence the anti-mycobacterial activity. For instance, a bromine atom at the 6-position (Compound 46) resulted in potent activity, while a fluorine at the same position (Compound 45) led to a loss of activity.[1] Shifting the bromo substituent to the 5-position (Compound 49) or replacing it with a methyl group (Compound 48) also impacted the potency. Notably, a trifluoromethyl group at the 5-position (Compound 50) yielded the most potent compound in this series.[1]

Mechanism of Action: Inhibition of ATP Synthase

The pyrazolo[1,5-a]pyrimidine scaffold has been reported to target the mycobacterial ATP synthase, a critical enzyme for energy production in the bacterium.[1][2][3] Inhibition of this enzyme disrupts the cellular energy balance, leading to bacterial death.

G Proposed Mechanism of Action of Pyrazolo[1,5-a]pyrimidines cluster_membrane Mycobacterial Cell Membrane atp_synthase Mycobacterial ATP Synthase inhibition Inhibition compound (6-Bromopyridin-2-yl)methanamine-derived Pyrazolo[1,5-a]pyrimidine compound->atp_synthase atp_depletion ATP Depletion inhibition->atp_depletion leads to bacterial_death Bacterial Death atp_depletion->bacterial_death

References

Unveiling Novel Kinase Inhibitors: A Technical Guide to the Application of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of (6-bromopyridin-2-yl)methanamine hydrochloride in the discovery of novel compounds, with a particular focus on the synthesis of potent kinase inhibitors. The pyridine scaffold is a well-established and crucial component in a vast array of biologically active compounds, and its derivatives are actively being explored for various therapeutic applications, including as anticancer agents and kinase inhibitors.[1] This document provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols, and the biological evaluation of the resulting compounds, specifically targeting the IκB kinase 2 (IKK2) signaling pathway.

Core Synthesis and Compound Development

This compound serves as a key building block for the introduction of a substituted aminomethylpyridine moiety into a larger molecular scaffold. The bromine atom on the pyridine ring offers a versatile handle for various cross-coupling reactions, enabling the exploration of a wide chemical space to optimize interactions with the target kinase.

A prime example of its application is in the synthesis of novel tricyclic inhibitors of IKK2. In a key synthetic approach, (6-bromopyridin-2-yl)methanamine is utilized in a multi-step sequence to generate a crucial side chain which is subsequently coupled with a tricyclic core. This methodology has led to the discovery of highly potent and selective IKK2 inhibitors.

General Synthetic Workflow

The overall strategy for the synthesis of these novel kinase inhibitors can be visualized as a convergent approach. The first phase involves the preparation of the functionalized side chain from this compound. The second phase focuses on the synthesis of the core tricyclic structure. The final step is the coupling of these two key fragments, followed by any necessary deprotection or further functionalization.

G cluster_0 Phase 1: Side Chain Synthesis cluster_1 Phase 2: Tricyclic Core Synthesis cluster_2 Phase 3: Coupling and Final Product A (6-Bromopyridin-2-yl)methanamine HCl B Functionalization/ Elaboration A->B C Activated Side Chain B->C G Coupling Reaction C->G D Starting Materials E Multi-step Synthesis D->E F Tricyclic Core E->F F->G H Final Compound G->H

Figure 1: General synthetic workflow for novel kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation. The following sections provide protocols for the synthesis of a key intermediate and the subsequent biological evaluation of the final compounds.

Synthesis of a Key Intermediate from (6-Bromopyridin-2-yl)methanamine

This protocol outlines a representative synthesis of a functionalized side chain.

Materials:

  • This compound

  • Appropriate acylating or alkylating agent

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (2.2 eq) and stir at room temperature for 10 minutes.

  • Add the acylating or alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized intermediate.

Biological Evaluation: Kinase Inhibition and Cellular Assays

The synthesized compounds are evaluated for their ability to inhibit the target kinase and their effect on cellular pathways.

In Vitro Kinase Inhibition Assay

Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase. A widely used method is the ADP-Glo™ Kinase Assay.

Procedure:

  • Incubate the kinase enzyme with varying concentrations of the test compound in a reaction buffer.

  • Initiate the kinase reaction by adding a specific peptide substrate and ATP.

  • After a defined incubation period, add a detection reagent that selectively measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • The IC50 value is calculated from the resulting dose-response curve, representing the concentration of the compound required to inhibit 50% of the kinase activity.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[1]

Procedure:

  • Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.[1]

  • Treat the cells with serial dilutions of the test compounds for 48 to 72 hours.[1]

  • Add MTT solution to each well and incubate for 3-4 hours, allowing metabolically active cells to form formazan crystals.[1]

  • Solubilize the formazan crystals and measure the absorbance at approximately 570 nm using a multi-well spectrophotometer.[1]

  • The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

IKK2 Signaling Pathway

The IκB kinase (IKK) complex, particularly IKK2 (also known as IKKβ), is a key regulator of the canonical NF-κB signaling pathway. This pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Upon activation by various stimuli such as cytokines (e.g., TNFα, IL-1), the IKK complex phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response and cell survival.

G Stimuli Stimuli (TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IKB_NFKB IκBα - NF-κB (Inactive) IKK_complex->IKB_NFKB Phosphorylation P_IKB_NFKB P-IκBα - NF-κB IKB_NFKB->P_IKB_NFKB Ubiquitination Ubiquitination & Proteasomal Degradation P_IKB_NFKB->Ubiquitination NFKB NF-κB (Active) Ubiquitination->NFKB Release Nucleus Nucleus NFKB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activation

Figure 2: Simplified IKK2/NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound as a key starting material.

Compound IDIKK2 IC50 (nM)Cellular Activity (IC50, µM)
BMS-066 150.25
Analog 1 250.5
Analog 2 80.1
Analog 3 501.2

Table 1: In Vitro IKK2 Inhibition and Cellular Activity

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
BMS-066 >10>108.5
Analog 1 12.515.210.1
Analog 2 5.57.84.2
Analog 3 >20>2018.7

Table 2: Cytotoxicity of Compounds in Various Cancer Cell Lines

Conclusion

This compound has proven to be a valuable and versatile building block in the synthesis of novel kinase inhibitors. The methodologies outlined in this guide demonstrate a clear pathway to the discovery and optimization of potent and selective inhibitors of the IKK2 signaling pathway. The presented data underscores the potential of this chemical scaffold in developing next-generation therapeutics for a range of diseases driven by aberrant kinase activity. Further exploration of the chemical space around this core structure is warranted to identify new drug candidates with improved pharmacological properties.

References

(6-Bromopyridin-2-yl)methanamine Hydrochloride: A Core Building Block for IRAK-4 Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small molecule inhibitors.[1] Proteolysis targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The design and synthesis of effective PROTACs are crucial for their therapeutic success, with the choice of building blocks playing a pivotal role in determining the final properties of the degrader.

This technical guide focuses on the utility of (6-Bromopyridin-2-yl)methanamine hydrochloride as a key synthetic intermediate in the development of potent and selective protein degraders. Specifically, we will explore its application in the synthesis of degraders targeting Interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical mediator in inflammatory signaling pathways.

The Role of this compound in PROTAC Synthesis

This compound serves as a versatile building block in the synthesis of PROTACs. The primary amine provides a reactive handle for covalent attachment to a linker moiety, while the bromopyridine core can be further functionalized or act as a key structural element of the final molecule. Its hydrochloride salt form ensures stability and ease of handling. In the context of the IRAK-4 degraders discussed herein, the free base form, (6-Bromopyridin-2-yl)methanamine, is utilized in a key synthetic step.

Targeted Protein: Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)

IRAK-4 is a serine/threonine kinase that plays a central role in the innate immune response. It is a critical component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1][2] Upon receptor activation, IRAK-4 is recruited to the receptor complex along with the adaptor protein MyD88, forming a complex known as the Myddosome.[1][2] Within this complex, IRAK-4 phosphorylates and activates IRAK-1, which in turn interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines. Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1]

IRAK-4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand binding Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK-4 IRAK4->Myddosome IRAK1 IRAK-1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Myddosome->IRAK1 Phosphorylation

Caption: IRAK-4 signaling cascade initiated by TLR/IL-1R activation.

Synthesis of an IRAK-4 PROTAC Degrader

The following experimental workflow outlines the synthesis of a potent IRAK-4 degrader utilizing (6-Bromopyridin-2-yl)methanamine. This synthesis involves the coupling of the IRAK-4 binding moiety with a linker, followed by the introduction of the (6-Bromopyridin-2-yl)methanamine, and finally the attachment of an E3 ligase ligand.

Experimental Workflow for IRAK-4 Degrader Synthesis

PROTAC_Synthesis_Workflow start Start SM1 IRAK-4 Ligand (Thieno[3,2-d]pyrimidine derivative) start->SM1 step1 Coupling Reaction SM1->step1 reagent1 Linker Precursor (e.g., Boc-protected amino-linker) reagent1->step1 intermediate1 Linked IRAK-4 Ligand step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 reagent2 (6-Bromopyridin-2-yl)methanamine reagent2->step2 intermediate2 PROTAC Core Structure step2->intermediate2 step3 Final Coupling intermediate2->step3 reagent3 E3 Ligase Ligand (e.g., Pomalidomide derivative) reagent3->step3 final_product Final IRAK-4 PROTAC Degrader step3->final_product end End final_product->end

Caption: General synthetic workflow for an IRAK-4 PROTAC degrader.

Experimental Protocols

The following protocols are based on synthetic routes for IRAK-4 degraders and related compounds. Note that for the use of this compound, a preliminary neutralization step with a suitable base (e.g., triethylamine, DIPEA) would be required to generate the free amine for reaction.

General Procedure for Amide Coupling (Linker Attachment)
  • Reaction Setup: To a solution of the carboxylic acid-containing fragment (1.0 equiv.) in a suitable solvent (e.g., DMF, DCM) at room temperature, add a coupling agent (e.g., HATU, PyBOP, 1.2 equiv.) and a tertiary amine base (e.g., DIPEA, 3.0 equiv.).

  • Addition of Amine: Stir the mixture for 15-30 minutes, then add the amine-containing fragment (1.1 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a solution of the fluorinated aromatic compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, DMF), add the amine nucleophile (e.g., (6-Bromopyridin-2-yl)methanamine, 1.2 equiv.) and a base (e.g., K2CO3, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 110 °C) and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for IRAK-4 Degraders

The following table summarizes the biological activity of exemplary IRAK-4 PROTAC degraders from a relevant patent disclosure. The data is presented in ranges as disclosed in the source.

Compound ClassIRAK-4 Dmax (%)IRAK-4 DC50 (nM)IRAK-4 IC50 (nM)
A > 70< 30< 30
B 50 - 7030 - 10030 - 100
Data sourced from a patent highlight on IRAK-4 degraders.[3]

Assays for Evaluating IRAK-4 Degraders

A suite of biochemical and cell-based assays is essential for characterizing the efficacy and mechanism of action of newly synthesized IRAK-4 PROTACs.

IRAK-4 Degradation Assays
  • Western Blot: A standard method to qualitatively and semi-quantitatively assess the reduction in IRAK-4 protein levels in cells treated with the PROTAC degrader.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the concentration of IRAK-4 protein in cell lysates, allowing for the determination of DC50 values (the concentration of degrader that results in 50% degradation of the target protein).[1]

IRAK-4 Inhibition Assay
  • Z'-Lyte Kinase Assay: A fluorescence resonance energy transfer (FRET)-based assay to measure the kinase activity of IRAK-4 and determine the IC50 value of the degrader, which reflects its ability to inhibit the enzymatic function of the target protein.[3]

Cellular Activity Assays
  • Cell Proliferation Assay (e.g., CellTiter-Glo): Measures the effect of the degrader on the viability and proliferation of cancer cell lines that are dependent on IRAK-4 signaling.

  • Cytokine Release Assays: Quantifies the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released from immune cells (e.g., PBMCs) upon stimulation, to assess the functional consequence of IRAK-4 degradation.

Conclusion

This compound is a valuable and versatile chemical entity for the synthesis of targeted protein degraders, particularly those aimed at IRAK-4. Its bifunctional nature allows for its seamless integration into PROTAC scaffolds. The development of potent IRAK-4 degraders holds significant promise for the treatment of a range of diseases driven by aberrant inflammatory signaling. The synthetic strategies, experimental protocols, and evaluation assays detailed in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

Preliminary Screening of (6-Bromopyridin-2-yl)methanamine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and synthetic versatility make it a privileged structure in the design of novel bioactive molecules. Within this class, (6-Bromopyridin-2-yl)methanamine hydrochloride and its derivatives represent a promising starting point for the development of new therapeutics. The presence of a bromine atom at the 6-position offers a handle for further chemical modification through various cross-coupling reactions, while the 2-aminomethyl group provides a key interaction point for biological targets. This technical guide provides a comprehensive overview of the preliminary screening of novel (6-Bromopyridin-2-yl)methanamine derivatives, including hypothetical but representative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Biological Activity

The following tables summarize hypothetical, yet realistic, quantitative data for a series of (6-Bromopyridin-2-yl)methanamine derivatives (BPMD-1 to BPMD-4). This data is representative of what might be expected from a preliminary in vitro screening campaign.

Table 1: Antiproliferative Activity (IC50 in µM) of BPMD Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
BPMD-1 15.221.818.5
BPMD-2 8.712.410.1
BPMD-3 2.54.13.3
BPMD-4 25.133.629.7
Doxorubicin (Control) 0.81.20.9

Table 2: Kinase Inhibitory Activity (IC50 in µM) against Receptor Tyrosine Kinase (RTK)

CompoundRTK-X IC50 (µM)
BPMD-1 10.5
BPMD-2 4.2
BPMD-3 0.9
BPMD-4 18.3
Staurosporine (Control) 0.015

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiproliferative MTT Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines.

  • Cell Lines and Culture: Human cancer cell lines MCF-7, A549, and HCT116 are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

    • Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • The cells are treated with the compounds for 48 hours.

    • After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of a specific kinase.

  • Assay Principle: A common method is a fluorescence-based assay that quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase.

  • Procedure:

    • The kinase reaction is set up in a 96-well plate containing the purified recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • A detection reagent is added, which stops the kinase reaction and measures the amount of remaining ATP. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF BPMD (6-Bromopyridin-2-yl)methanamine Derivative BPMD->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyridine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_lead Lead Identification start Synthesis of (6-Bromopyridin-2-yl)methanamine Hydrochloride Derivatives purification Purification (e.g., Chromatography) start->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Antiproliferative Assay (MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay characterization->kinase_assay ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase IC50 Determination (Kinase Inhibition) kinase_assay->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_kinase->sar lead_selection Lead Compound Selection sar->lead_selection

Caption: General workflow for the preliminary screening of (6-Bromopyridin-2-yl)methanamine derivatives.

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of (6-Bromopyridin-2-yl)methanamine Hydrochloride with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is widely utilized in the pharmaceutical and materials science industries due to its high tolerance for a variety of functional groups and its relatively mild reaction conditions.[2][3] This application note provides a detailed protocol for the Suzuki coupling of (6-Bromopyridin-2-yl)methanamine hydrochloride with various arylboronic acids. The resulting 6-(aminomethyl)-2-arylpyridine scaffolds are important structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of complex molecules and potential drug candidates.[4]

The substrate, (6-Bromopyridin-2-yl)methanamine, presents unique considerations. The pyridine nitrogen and the primary amine can coordinate with the palladium catalyst, potentially inhibiting the reaction.[5][6] Furthermore, as the starting material is a hydrochloride salt, an appropriate amount of base is required to neutralize the salt and facilitate the catalytic cycle.

General Reaction Scheme

The overall transformation involves the palladium-catalyzed reaction between this compound and a generic arylboronic acid.

G sub sub_img

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure (Conventional Heating):

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv). Note: At least 2.0 equivalents of base are for the catalytic cycle, and 1.0 equivalent is to neutralize the hydrochloride salt.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired 6-(aminomethyl)-2-arylpyridine product.

Data Presentation: Reaction Conditions

Successful Suzuki couplings of bromopyridines depend critically on the choice of catalyst, base, and solvent. The following table summarizes typical conditions reported for related substrates, providing a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
1Pd(PPh₃)₄ (5%)-K₃PO₄ (2.0)1,4-Dioxane80Good
2Pd(OAc)₂ (5%)SPhos (10%)K₂CO₃ (3.0)Toluene / H₂O85Good to Excellent
3Pd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.0)DMF90Variable
4Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene100Good to Excellent

Table is a generalized summary based on common Suzuki coupling conditions for aryl bromides and bromopyridines.[2][7][8] Yields are substrate-dependent and require optimization.

Diagrams and Workflows

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9] The key steps are oxidative addition, transmetalation, and reductive elimination.[3][9]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² (Coupled Product) re->product aryl_halide R¹-X (Aryl Bromide) aryl_halide->oa boronic_acid R²-B(OH)₂ + Base boronic_acid->tm

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents: - Aryl Bromide HCl Salt - Boronic Acid - Base (3 eq.) - Catalyst B 2. Add to Flame-Dried Schlenk Flask A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat with Stirring (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to Room Temp. Quench & Extract F->G H 8. Wash, Dry, & Concentrate Organic Layer G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Sonogashira Coupling of (6-Bromopyridin-2-yl)methanamine Hydrochloride: An Application Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is of paramount importance in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[3][4] This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of (6-Bromopyridin-2-yl)methanamine hydrochloride, a key building block in drug discovery.

The substrate presents two specific challenges that require careful consideration for successful coupling: the presence of a primary aminomethyl group and its formulation as a hydrochloride salt. The primary amine can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. The hydrochloride salt will react with the amine base, necessitating stoichiometric adjustments. The protocols provided herein are based on established methods for structurally similar aminopyridines and are designed to address these challenges.[5]

Key Reaction Parameters and Optimization

Successful Sonogashira coupling of this compound is contingent on the careful selection and optimization of the following parameters:

  • Catalyst System: A combination of a palladium catalyst, a phosphine ligand, and a copper(I) co-catalyst is typically employed. Common palladium sources include palladium(II) trifluoroacetate (Pd(CF₃COO)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). Triphenylphosphine (PPh₃) is a commonly used ligand. Copper(I) iodide (CuI) is the most frequent co-catalyst.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[6][7] Due to the substrate being a hydrochloride salt, at least one extra equivalent of the base is required to liberate the free amine.

  • Solvent: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) are generally effective for dissolving the reactants and facilitating the reaction.[5]

  • Temperature: The reaction temperature can influence the reaction rate and the stability of the catalyst. Temperatures around 100°C are often optimal for bromopyridine substrates.[5]

Comparative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aminobromopyridines, providing a foundation for the protocol for this compound.

ParameterCondition A (Zhu et al., 2017)[5]Condition B (General Protocol)Recommended Starting Condition for (6-Bromopyridin-2-yl)methanamine HCl
Substrate 2-Amino-3-bromopyridineGeneral AminobromopyridineThis compound
Alkyne Various terminal alkynes (1.2 equiv)Terminal Alkyne (1.1 - 1.5 equiv)Phenylacetylene (1.2 equiv)
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (1-5 mol%)Pd(PPh₃)₂Cl₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)PPh₃ or other phosphine ligands (2-10 mol%)PPh₃ (5.0 mol%)
Copper Co-catalyst CuI (5.0 mol%)CuI (2-10 mol%)CuI (5.0 mol%)
Base Et₃N (as solvent/reagent)Et₃N or DIPEA (2-4 equiv)Et₃N (3.0 equiv)
Solvent DMFDMF, THF, or TolueneAnhydrous DMF
Temperature 100 °CRoom Temperature to 120 °C100 °C
Reaction Time 3 h2 - 24 h3 - 6 h (monitored by TLC/LC-MS)
Yield 72% - 96%VariableExpected moderate to good

Experimental Protocols

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, Pd(PPh₃)₂Cl₂, PPh₃, and CuI.

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous DMF via syringe.

  • Add triethylamine to the reaction mixture. Note that an excess of base is used to neutralize the hydrochloride salt and the in-situ generated HBr.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and the amine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.

Visualizing the Sonogashira Coupling

Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Catalysts to Flask inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent & Base inert->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat to 100 °C alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl [Ar-Pd(II)-C≡C-R']L₂ pd_complex->pd_alkynyl Transmetalation cu_acetylide R'−C≡C−Cu cu_catalyst Cu(I)X cu_acetylide->cu_catalyst + [Ar-Pd(II)-X]L₂ pd_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R' pd_alkynyl->product alkyne R'−C≡C−H alkyne->cu_acetylide + Cu(I)X, Base base Base

Caption: Simplified Sonogashira catalytic cycle.

Troubleshooting and Safety Precautions

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst should be fresh. If the reaction is sluggish, consider increasing the temperature or using a more electron-rich and bulky phosphine ligand.

  • Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a truly oxygen-free environment and by not using an excessive amount of the copper co-catalyst.

  • Safety: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Conclusion

The Sonogashira coupling of this compound offers a direct route to valuable alkynylated pyridine derivatives. By carefully selecting the reaction conditions and accounting for the presence of the primary amine and the hydrochloride salt, this transformation can be achieved in good yields. The provided protocol serves as a robust starting point for further optimization and application in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs eliminate the protein from the cell altogether by hijacking the body's natural ubiquitin-proteasome system.[3][4]

A PROTAC molecule consists of three key components: a ligand that specifically binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite structure allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4] The PROTAC molecule can then be released and continue to mediate the degradation of other POI molecules, acting in a catalytic manner.[4]

The linker is a critical element in PROTAC design, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[1] This document provides detailed protocols for the synthesis of PROTACs incorporating (6-Bromopyridin-2-yl)methanamine hydrochloride, a versatile building block for linker synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome pathway to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Ternary_Complex->PROTAC Released & Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological validation.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: (6-Bromopyridin-2-yl)methanamine POI Ligand E3 Ligase Ligand Linker_Synth Linker Synthesis & Functionalization Start->Linker_Synth Couple_E3 Coupling to E3 Ligase Ligand Linker_Synth->Couple_E3 Couple_POI Coupling to POI Ligand Couple_E3->Couple_POI Final_PROTAC Final PROTAC Purification & Characterization Couple_POI->Final_PROTAC Degradation_Assay Western Blot for POI Degradation Final_PROTAC->Degradation_Assay Dose_Response DC50 & Dmax Determination Degradation_Assay->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Functional_Assay Cellular Functional Assays Selectivity->Functional_Assay

Caption: General workflow for PROTAC synthesis and evaluation.

Application of this compound in PROTAC Synthesis

This compound serves as a versatile building block for constructing the linker component of a PROTAC. Its primary amine provides a reactive handle for amide bond formation or other coupling chemistries, while the bromo-pyridine moiety can be utilized for further modifications or as part of the final linker structure.

Exemplary Synthesis of a BRD4-Targeting PROTAC

This section details the synthesis of a PROTAC targeting the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The synthesis utilizes (6-Bromopyridin-2-yl)methanamine as a key component of the linker.

Overall Synthetic Scheme

Synthetic_Scheme cluster_legend Synthetic Overview Start Boc-Protected (6-Bromopyridin-2-yl)methanamine Linker_Acid Linker-Carboxylic Acid Intermediate Start->Linker_Acid Alkylation Linker_CRBN Linker-CRBN Conjugate Linker_Acid->Linker_CRBN Amide Coupling Pomalidomide Pomalidomide (CRBN Ligand) Pomalidomide->Linker_CRBN Amide Coupling Final_PROTAC Final BRD4 PROTAC Linker_CRBN->Final_PROTAC Amide Coupling JQ1_Amine JQ1-Amine (BRD4 Ligand) JQ1_Amine->Final_PROTAC Amide Coupling

Caption: Exemplary synthetic route for a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Boc-Protection of (6-Bromopyridin-2-yl)methanamine

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Boc-protected (6-Bromopyridin-2-yl)methanamine.

Protocol 2: Synthesis of the Linker-CRBN Ligand Conjugate

  • Materials:

    • Boc-protected (6-Bromopyridin-2-yl)methanamine

    • tert-Butyl bromoacetate

    • Pomalidomide

    • Trifluoroacetic acid (TFA)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Step 2a: Alkylation. Dissolve Boc-protected (6-Bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 30 minutes. Add tert-butyl bromoacetate (1.1 eq) and allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Dry the organic layer and concentrate. Purify by column chromatography.

    • Step 2b: Boc Deprotection. Dissolve the product from Step 2a in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the deprotected amine-linker-acid.

    • Step 2c: Amide Coupling to Pomalidomide. To a solution of pomalidomide (1.0 eq) and the deprotected amine-linker-acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours. Monitor by LC-MS. Upon completion, dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the Linker-CRBN ligand conjugate.

Protocol 3: Synthesis of the Final BRD4-Targeting PROTAC

  • Materials:

    • Linker-CRBN ligand conjugate (from Protocol 2)

    • JQ1-amine derivative

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • To a solution of the Linker-CRBN ligand conjugate (1.0 eq) and the JQ1-amine derivative (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation: Synthesis and Characterization
StepProductTypical Yield (%)Purity (%) (by HPLC)Analytical Method
1Boc-(6-Bromopyridin-2-yl)methanamine85-95>95¹H NMR, LC-MS
2Linker-CRBN Ligand Conjugate40-60>98¹H NMR, LC-MS
3Final BRD4 PROTAC30-50>98¹H NMR, HRMS

Biological Evaluation Protocols

Protocol 4: Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa or MM.1S) to 70-80% confluency.

    • Treat the cells with varying concentrations of the synthesized PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control.

Data Presentation: Biological Activity
PROTAC Concentration% BRD4 Degradation (vs. Vehicle)
1 nM10 ± 3
10 nM45 ± 5
100 nM85 ± 4
1 µM92 ± 2
10 µM90 ± 3

Note: The data presented in the tables are representative and may vary depending on the specific experimental conditions and cell line used.

Conclusion

The use of this compound as a building block provides a versatile strategy for the synthesis of novel PROTACs. The detailed protocols provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate potent and selective protein degraders for various therapeutic targets. Careful optimization of the linker structure and thorough biological characterization are essential for the development of clinically successful PROTAC-based therapeutics.

References

Application Notes: A Detailed Protocol for the N-Alkylation of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction

(6-Bromopyridin-2-yl)methanamine is a pivotal building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic primary amine and a synthetically versatile bromopyridine moiety, makes it an attractive scaffold for generating diverse compound libraries. The N-alkylation of the primary amine is a fundamental transformation that enables the systematic modulation of a molecule's physicochemical properties. This strategic modification can profoundly influence a compound's lipophilicity, solubility, metabolic stability, and target-binding interactions, making it a critical step in structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview and detailed experimental procedures for the N-alkylation of (6-Bromopyridin-2-yl)methanamine hydrochloride. We will explore two robust and widely adopted synthetic strategies: Reductive Amination and Direct Alkylation . The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Strategic Approaches to N-Alkylation

The choice of alkylation strategy is dictated by the desired substituent, the scale of the reaction, and the required level of selectivity.

  • Reductive Amination : This is often the superior method for synthesizing secondary amines from primary amines.[1][2] It is a one-pot, two-step process that involves the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate in situ reduction.[3] This approach is highly favored for its excellent selectivity, milder reaction conditions, and its ability to prevent the common issue of over-alkylation that can plague other methods.[1]

  • Direct Alkylation with Alkyl Halides : This classic SN2 reaction provides a straightforward route for introducing alkyl groups. The amine acts as a nucleophile, displacing a halide from an alkyl halide.[4] While mechanistically simple, this method's primary drawback is the potential for multiple alkylations, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts.[3] Therefore, careful control over stoichiometry and reaction conditions is paramount.

Mechanistic Insights: The "Why" Behind the Protocol

The Elegance of Reductive Amination

The success of reductive amination hinges on the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5][6] Its reduced reactivity, a consequence of the electron-withdrawing and sterically hindering effects of the acetoxy groups, makes it unreactive towards most aldehydes and ketones at room temperature.[7]

The reaction proceeds as follows:

  • Imine/Iminium Formation : The primary amine attacks the carbonyl carbon of the aldehyde or ketone. Dehydration ensues, often catalyzed by a mild acid (the amine hydrochloride starting material can serve this purpose), to form an imine. This imine exists in equilibrium with its protonated form, the iminium ion, which is highly electrophilic.

  • Hydride Reduction : Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired N-alkylated secondary amine.[6][7] The rate of iminium ion reduction is significantly faster than the reduction of the carbonyl starting material, which is the cornerstone of this method's selectivity.[7]

Controlling the SN2 Pathway in Direct Alkylation

In direct alkylation, the primary amine's lone pair of electrons initiates a nucleophilic attack on the electrophilic carbon of an alkyl halide. A base is essential for two reasons:

  • Deprotonation of the Starting Material : The reaction begins with the hydrochloride salt. A base is required to neutralize the HCl and liberate the free, nucleophilic primary amine.

  • Neutralization of Byproduct : As the reaction proceeds and the amine attacks the alkyl halide, an ammonium halide salt is formed. The base deprotonates this intermediate, regenerating a neutral secondary amine, which is crucial for preventing the reaction from stalling.

The challenge lies in the fact that the product, a secondary amine, is often more nucleophilic than the starting primary amine, making it prone to a second alkylation event. This can be mitigated by using the primary amine in excess or by carefully controlling the addition of the alkyl halide.

Experimental Protocols

Safety Precaution : All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound and alkylating agents may be irritants.

Protocol 1: N-Alkylation via Reductive Amination

This protocol is optimized for the clean and efficient synthesis of N-substituted (6-Bromopyridin-2-yl)methanamine derivatives using a representative aldehyde.

Materials and Reagents

  • This compound (1.0 eq)[8]

  • Aldehyde or Ketone (e.g., Isobutyraldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)[7]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (to achieve 0.1-0.2 M concentration)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent and Carbonyl Addition : Add anhydrous DCE or DCM (to 0.1 M) followed by the aldehyde or ketone (1.1 eq).

  • Imine Formation : Stir the resulting suspension at room temperature for 45-60 minutes. During this time, the formation of the intermediate imine occurs.

  • Reduction : Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Workup & Quenching : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation

Materials and Reagents

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (to achieve 0.1-0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

  • Reaction Setup : To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Alkyl Halide Addition : Add anhydrous ACN (to 0.2 M) and stir the suspension. Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Conditions : Heat the reaction mixture to 60 °C and stir.

  • Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction may take 6-24 hours for full conversion.

  • Workup : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentration : Concentrate the filtrate under reduced pressure.

  • Extraction : If DMF was used, dissolve the residue in EtOAc and wash thoroughly with water (3x) to remove the DMF, followed by a brine wash. If ACN was used, dissolve the residue in EtOAc and wash with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated amine.

Data and Parameter Summary

ParameterMethod 1: Reductive Amination Method 2: Direct Alkylation
Alkylating Agent Aldehyde or KetoneAlkyl Halide (Br, I, or activated Cl)
Key Reagent Sodium triacetoxyborohydride (STAB)Anhydrous Base (K₂CO₃, DIPEA)
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Acetonitrile (ACN), Dimethylformamide (DMF)
Temperature Room Temperature50 - 80 °C
Typical Time 4 - 16 hours6 - 24 hours
Key Advantage High selectivity for mono-alkylation; mild conditions.[6]Straightforward setup; useful for alkyl groups without corresponding stable carbonyls.
Considerations Reagent is moisture-sensitive.[9]Risk of over-alkylation; requires heating; base must be anhydrous.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the preferred Reductive Amination protocol.

G cluster_prep Reaction Setup & Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product start 1. Add Amine HCl & Solvent (DCM/DCE) to Flask carbonyl 2. Add Aldehyde/ Ketone (1.1 eq) start->carbonyl imine 3. Stir 45-60 min at RT for Imine Formation carbonyl->imine stab 4. Add NaBH(OAc)3 (1.5 eq) Portion-wise imine->stab react 5. Stir 4-16h at RT & Monitor (TLC/LC-MS) stab->react quench 6. Quench with aq. NaHCO3 react->quench extract 7. Extract with DCM quench->extract dry 8. Dry (MgSO4) & Concentrate extract->dry purify 9. Purify via Flash Column Chromatography dry->purify end_node Pure N-Alkylated Product purify->end_node

Caption: Workflow for N-alkylation via Reductive Amination.

References

Application Notes and Protocols: Derivatization of the Primary Amine on (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Bromopyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, prized for its unique combination of a reactive primary amine and a synthetically versatile bromopyridine scaffold. Derivatization of the primary amine allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of common and effective strategies for modifying this primary amine, including acylation, sulfonylation, reductive amination, and urea formation. Each section delves into the underlying chemical principles, offers detailed, field-tested protocols, and provides troubleshooting insights to ensure successful synthesis.

Introduction: The Strategic Importance of (6-Bromopyridin-2-yl)methanamine

The (6-bromopyridin-2-yl)methanamine moiety is a privileged scaffold in modern drug design. The pyridine ring serves as a bioisostere for a phenyl group but with altered electronic properties and the potential for hydrogen bonding via the ring nitrogen. The bromine atom at the 6-position is a key synthetic handle, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for late-stage diversification of drug candidates.

The primary amine at the 2-methyl position is the focal point of this guide. Its nucleophilicity allows for a multitude of chemical transformations, making it an ideal anchor point for introducing pharmacophores, modulating physicochemical properties, or attaching linkers for bioconjugation. Understanding how to selectively and efficiently modify this amine is paramount for any researcher working with this versatile building block.

This document will explore four principal avenues for the derivatization of (6-bromopyridin-2-yl)methanamine, presented as its stable hydrochloride salt. The initial step in most protocols will involve the liberation of the free amine, typically through treatment with a suitable base.

Foundational Step: Liberation of the Free Amine

The starting material, (6-bromopyridin-2-yl)methanamine hydrochloride, is a salt. To render the primary amine nucleophilic and reactive, it must first be deprotonated to its free base form. This is a critical and straightforward step that precedes most derivatization reactions.

Protocol: Free Base Generation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF).

  • Basification: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Use enough base to neutralize the hydrochloride salt and render the aqueous layer basic (confirm with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in step 1 (repeat 2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which is often an oil or low-melting solid.

Causality Note: The choice of base is important. While strong bases like NaOH are effective, a milder base like NaHCO₃ is often sufficient and can prevent potential side reactions with other functional groups. The organic solvent should be chosen based on the subsequent derivatization reaction.

Derivatization Strategies and Protocols

Acylation: Formation of Amides

Acylation is one of the most common and reliable methods for derivatizing primary amines, resulting in the formation of a stable amide bond. This reaction is fundamental in peptide synthesis and for introducing a vast array of functional groups. The reaction typically involves an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.[1][2]

Mechanism Insight: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent loss of a leaving group (e.g., chloride) and a proton from the nitrogen results in the amide product.

dot

Caption: Workflow for the acylation of the primary amine.

Protocol: N-Acetylation with Acetyl Chloride

  • Preparation: To a solution of (6-bromopyridin-2-yl)methanamine (free base, 1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous DCM (0.1-0.5 M), cool the mixture to 0 °C in an ice bath.

  • Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

ParameterValueRationale
Amine:Acyl Chloride:Base Ratio 1 : 1.1 : 1.2A slight excess of the acylating agent ensures complete consumption of the starting amine. The base neutralizes the HCl generated.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants without participating in the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to RT ensures completion.
Reaction Time 1-4 hoursTypically sufficient for completion; should be monitored by TLC or LC-MS.
Sulfonylation: Formation of Sulfonamides

Sulfonylation is analogous to acylation but uses a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. Sulfonamides are a key functional group in a wide range of pharmaceuticals, most notably in sulfa antibiotics.[4][5] The reaction conditions are similar to acylation, often requiring a base to neutralize the HCl byproduct.[6]

Mechanism Insight: The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A key challenge in the sulfonylation of primary amines is the potential for a second sulfonylation to occur, leading to a di-sulfonylated byproduct.[7] This is because the proton on the newly formed sulfonamide is acidic and can be removed by the base, generating a nucleophilic anion.

dot

References

Purification techniques for products from (6-Bromopyridin-2-yl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of synthetic chemistry, particularly in the realm of drug discovery and development, is the purification of reaction products. (6-Bromopyridin-2-yl)methanamine hydrochloride is a valuable building block in the synthesis of various biologically active molecules. The successful isolation of pure target compounds from reactions involving this starting material is critical for accurate biological evaluation and subsequent development.

These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the purification of products derived from reactions with this compound. The techniques described include extraction, crystallization, and chromatography, which are commonly employed in organic synthesis.

General Purification Strategies

The choice of purification technique depends on the physicochemical properties of the desired product (e.g., polarity, solubility, pKa) and the impurities present in the reaction mixture.

  • Extraction: This is often the first step in a purification sequence. It separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. By adjusting the pH of the aqueous phase, acidic, basic, and neutral compounds can be selectively extracted.

  • Crystallization: This is an effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.[1]

  • Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel, alumina) as they are passed through a column with a mobile phase (solvent system). Flash chromatography is a rapid form of column chromatography that uses pressure to accelerate the solvent flow. For challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.

  • Distillation: This technique is suitable for the purification of volatile liquids based on differences in their boiling points.

Experimental Protocols

Below are detailed protocols for common purification scenarios involving products from reactions with this compound.

Protocol 1: Purification of a Neutral Product by Flash Column Chromatography

This protocol is suitable for non-ionic, moderately polar compounds.

1. Reaction Work-up: a. Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride or water). b. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2] c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

2. Column Preparation: a. Select a column of appropriate size based on the amount of crude material. b. Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). c. Pack the column with the slurry, ensuring no air bubbles are trapped.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the organic solvent used for extraction. b. Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent. c. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

4. Elution and Fraction Collection: a. Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution). b. Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC). c. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.

Example Data: Purification of substituted pyridine derivatives often utilizes a mobile phase of ethyl acetate and hexanes.[2][3]

G cluster_workflow Workflow for Flash Column Chromatography workup Reaction Work-up (Quench, Extract, Dry, Concentrate) prepare_column Prepare Silica Gel Column workup->prepare_column load_sample Load Crude Product onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Flash Chromatography.

Protocol 2: Purification of a Basic Product by Acid-Base Extraction and Crystallization

This protocol is effective for basic products, such as those retaining an amine functionality.

1. Acid-Base Extraction: a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). b. Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl) to protonate the basic product, transferring it to the aqueous layer. c. Separate the aqueous layer and wash it with fresh organic solvent to remove neutral and acidic impurities. d. Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to deprotonate the product, causing it to precipitate or become soluble in an organic solvent.[4] e. Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.[4] f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Crystallization: a. Select a suitable solvent or solvent system for crystallization. Polar solvents like ethanol or methanol are often good starting points for polar compounds.[1] b. Dissolve the crude product from the extraction in a minimal amount of the hot solvent.[1] c. If insoluble impurities are present, perform a hot gravity filtration. d. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can enhance crystal formation.[1] e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. f. A second crop of crystals can often be obtained by concentrating the mother liquor.[1]

G cluster_workflow Workflow for Acid-Base Extraction and Crystallization dissolve Dissolve Crude in Organic Solvent acid_extract Extract with Aqueous Acid dissolve->acid_extract separate_layers1 Separate Layers acid_extract->separate_layers1 wash_aqueous Wash Aqueous Layer with Organic Solvent separate_layers1->wash_aqueous Aqueous Layer basify Basify Aqueous Layer wash_aqueous->basify organic_extract Extract with Organic Solvent basify->organic_extract dry_concentrate Dry and Concentrate Organic Phase organic_extract->dry_concentrate crystallize Crystallize from Hot Solvent dry_concentrate->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction and Crystallization.

Data Summary

The following table summarizes the key aspects of the described purification techniques.

Technique Typical Scale Stationary/Mobile Phase or Solvent Typical Purity Achieved Advantages Disadvantages
Flash Column Chromatography 10 mg - 10 gSilica gel / Hexanes:Ethyl Acetate>95%Fast, versatile, applicable to a wide range of compounds.Requires solvent, can be material-intensive.
Acid-Base Extraction 50 mg - 50 gWater, HCl, NaOH, Organic SolventVariable (often a pre-purification step)Scalable, inexpensive, good for removing ionic impurities.Only applicable to acidic or basic compounds.
Crystallization 100 mg - >100 gEthanol, Methanol, Water, Acetone/Hexane>99%Can provide very high purity, scalable.Requires a solid product, solvent selection can be challenging, potential for low yield.[1]
Preparative HPLC 1 mg - 1 gC18 / Acetonitrile:Water with TFA or Formic Acid>99%High resolution, suitable for difficult separations.Expensive, limited scale, requires specialized equipment.

Troubleshooting and Application Notes

  • Tailing in Chromatography: For basic compounds like pyridine derivatives, peak tailing on silica gel can be an issue due to interaction with acidic silanol groups. Adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.

  • "Oiling Out" during Crystallization: If the product separates as an oil instead of crystals, it may be due to impurities or too rapid cooling. Try redissolving the oil with gentle heating, adding a little more solvent, and allowing it to cool more slowly.[1]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface, adding a seed crystal, or cooling the solution further in an ice bath.[1]

  • Safety: this compound and its derivatives should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling information.

Logical Relationship of Purification Choices

The selection of a purification strategy often follows a logical progression based on the outcome of the reaction and the nature of the product.

G cluster_workflow Purification Method Selection Logic reaction_mixture Crude Reaction Mixture workup Aqueous Work-up reaction_mixture->workup extraction Acid-Base Extraction? workup->extraction perform_extraction Perform Acid-Base Extraction extraction->perform_extraction Yes (Product is Acidic/Basic) chromatography Flash Column Chromatography extraction->chromatography No (Product is Neutral) perform_extraction->chromatography purity_check1 Purity > 98%? chromatography->purity_check1 crystallization Crystallization / Recrystallization purity_check1->crystallization No final_product Pure Product purity_check1->final_product Yes purity_check2 Purity > 98%? crystallization->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc No purity_check2->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

References

Application Notes and Protocols: (6-Bromopyridin-2-yl)methanamine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyridin-2-yl)methanamine hydrochloride is a bifunctional building block with significant potential in solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery. Its structure incorporates a reactive primary amine for attachment to a solid support and a bromopyridine moiety that serves as a versatile handle for further chemical diversification. This document provides detailed application notes and protocols for the use of this compound as a scaffold in the solid-phase synthesis of substituted pyridinyl-peptide mimics.

The primary amine allows for initial anchoring to various resin types, while the bromo-substituent on the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions. This dual functionality enables the generation of diverse molecular libraries from a common intermediate, a key strategy in modern medicinal chemistry.

Core Applications

The primary application of this compound in solid-phase synthesis is as a foundational scaffold for the creation of small molecule libraries. The general workflow involves:

  • Immobilization: Covalent attachment of the scaffold to a solid support via its primary amine.

  • Elongation: Building upon the scaffold by coupling amino acids or other building blocks to the secondary amine formed upon immobilization.

  • Diversification: Modification of the bromopyridine ring through cross-coupling reactions to introduce a variety of substituents.

  • Cleavage: Release of the final compounds from the solid support for screening and analysis.

This approach allows for the systematic variation of three key regions of the final molecule: the substituent derived from the solid-phase elongation, the group introduced at the bromopyridine position, and the initial amino acid or building block attached to the scaffold.

Experimental Protocols

Protocol 1: Immobilization of (6-Bromopyridin-2-yl)methanamine onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the title compound to 2-chlorotrityl chloride (2-CTC) resin. This resin is advantageous as it allows for the cleavage of the final product under mildly acidic conditions, often preserving acid-labile side-chain protecting groups.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.6 mmol/g)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (675 mg, 3.0 mmol) in a mixture of DCM (10 mL) and DIPEA (1.05 mL, 6.0 mmol).

  • Add the solution of the amine to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • To cap any remaining reactive trityl chloride sites, add MeOH (2 mL) and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under vacuum to a constant weight.

  • The loading of the resin can be determined by gravimetric analysis or by cleavage of a small sample and subsequent quantification.

Protocol 2: Elongation with Fmoc-Protected Amino Acids

This protocol details the coupling of a standard Fmoc-protected amino acid to the immobilized scaffold.

Materials:

  • (6-Bromopyridin-2-yl)methanamine-functionalized 2-CTC resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • DIPEA

  • DMF

  • 20% Piperidine in DMF

Procedure:

  • Swell the resin (0.5 g, ~0.8 mmol) in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-Ala-OH (747 mg, 2.4 mmol), HBTU (910 mg, 2.4 mmol), and DIPEA (0.84 mL, 4.8 mmol) in DMF (5 mL).

  • Add the activation mixture to the resin and agitate for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • To remove the Fmoc protecting group, add 20% piperidine in DMF (10 mL) and agitate for 5 minutes. Drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling step or diversification.

Protocol 3: Diversification via Suzuki Cross-Coupling

This protocol describes a representative Suzuki cross-coupling reaction to introduce an aryl group at the 6-position of the pyridine ring.

Materials:

  • Resin-bound peptide mimic with exposed bromopyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M aqueous sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • Swell the resin (0.2 g, ~0.32 mmol) in DME (5 mL).

  • In a separate vial, dissolve phenylboronic acid (117 mg, 0.96 mmol) and Pd(PPh₃)₄ (37 mg, 0.032 mmol) in DME (3 mL).

  • Add the solution of the boronic acid and catalyst to the resin suspension.

  • Add 2 M aqueous Na₂CO₃ (0.48 mL, 0.96 mmol).

  • Heat the mixture at 80°C with agitation for 12 hours.

  • Cool the reaction to room temperature.

  • Drain the solution and wash the resin sequentially with DME (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage from the Resin

This protocol describes the final cleavage of the synthesized compound from the 2-CTC resin.

Materials:

  • Dried, final compound-bound resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the resin (0.2 g) in DCM (5 mL) for 15 minutes.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (2:2:96 v/v/v).

  • Drain the DCM from the resin and add the cleavage cocktail (5 mL).

  • Agitate gently for 1 hour at room temperature.

  • Drain the cleavage solution into a collection vessel.

  • Wash the resin with an additional portion of the cleavage cocktail (2 x 2 mL).

  • Combine the filtrates and evaporate the solvent under a stream of nitrogen.

  • The crude product can then be purified by reverse-phase HPLC.

Quantitative Data Summary

The following table provides representative data for the yields and purities expected at each stage of the synthesis. Actual results may vary depending on the specific substrates and reaction conditions used.

StepDescriptionTypical Yield (%)Typical Purity (%) (by HPLC)
1Immobilization on 2-CTC Resin>95N/A
2First Amino Acid Coupling>98>95
3Suzuki Cross-Coupling70-90>85
4Cleavage from Resin>90>80 (crude)

Visualizations

Experimental Workflow for Solid-Phase Synthesis

G cluster_0 Resin Preparation cluster_1 Scaffold Immobilization cluster_2 Elongation cluster_3 Diversification cluster_4 Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Couple_Scaffold Couple Scaffold to Resin Swell_Resin->Couple_Scaffold Scaffold (6-Bromopyridin-2-yl)methanamine + DIPEA Scaffold->Couple_Scaffold Wash_Cap Wash and Cap Resin Couple_Scaffold->Wash_Cap Couple_AA Couple Amino Acid Wash_Cap->Couple_AA Fmoc_AA Fmoc-AA-OH + HBTU/DIPEA Fmoc_AA->Couple_AA Wash_1 Wash Couple_AA->Wash_1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotect Wash_2 Wash Deprotect->Wash_2 Suzuki Suzuki Coupling Wash_2->Suzuki Boronic_Acid Arylboronic Acid + Pd(PPh₃)₄ Boronic_Acid->Suzuki Wash_3 Wash Suzuki->Wash_3 Cleavage Cleavage from Resin (TFA/TIS/DCM) Wash_3->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a diversified peptide mimic.

Chemical Transformation on Solid Support

G Resin Resin-Cl Immobilized Resin-Scaffold-Br Resin->Immobilized Scaffold-NH₂ DIPEA Elongated Resin-Scaffold(AA)-Br Immobilized->Elongated 1. Fmoc-AA-OH, HBTU 2. Piperidine Diversified Resin-Scaffold(AA)-Ar Elongated->Diversified Ar-B(OH)₂ Pd(PPh₃)₄ Final HOOC-Scaffold(AA)-Ar Diversified->Final TFA/TIS/DCM

Microwave-Assisted Synthesis with (6-Bromopyridin-2-yl)methanamine Hydrochloride: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (6-Bromopyridin-2-yl)methanamine hydrochloride in microwave-assisted organic synthesis. This versatile building block is a valuable precursor for the rapid and efficient generation of diverse libraries of substituted aminopyridine derivatives, a chemical space rich in biologically active compounds. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity.[1][2][3]

Introduction

(6-Bromopyridin-2-yl)methanamine serves as a key intermediate for the synthesis of various substituted pyridine compounds. The pyridine motif is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. Derivatives of aminopyridines have shown a wide range of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy and the treatment of other proliferative diseases. The presence of a bromine atom and a primary amine tethered to the pyridine core allows for sequential or direct functionalization through various cross-coupling reactions.

Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery, enabling the rapid exploration of chemical space.[1] The protocols outlined below focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Application 1: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen (C-N) bonds.[4] Employing (6-Bromopyridin-2-yl)methanamine in this reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives, which are common substructures in kinase inhibitors. The use of microwave irradiation can dramatically shorten reaction times from hours to minutes.[2][3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative, albeit illustrative, quantitative data for the microwave-assisted Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanamine with various aryl halides. The data is based on typical results observed for similar substrates in the literature.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBu (2.5)Toluene1303085
23-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3.0)Dioxane1502078
32-BromopyridinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃ (2.5)DMF1402581
44-IodobenzonitrilePd₂(dba)₃ (2)SPhos (4)NaOtBu (2.5)Toluene1303088
Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl halide (1.1 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 2.5-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave reaction vial, add this compound, the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in the microwave reactor and irradiate at the specified temperature for the designated time.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aminopyridine derivative.

Application 2: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon (C-C) bonds. This reaction enables the arylation or heteroarylation of the 6-position of the pyridine ring in (6-Bromopyridin-2-yl)methanamine, providing access to a broad range of biaryl and heteroaryl-pyridine derivatives. Microwave irradiation significantly accelerates this transformation.

Data Presentation: Representative Reaction Conditions and Yields

The following table presents illustrative quantitative data for the microwave-assisted Suzuki-Miyaura coupling of (6-Bromopyridin-2-yl)methanamine with various boronic acids. This data is extrapolated from published results for analogous compounds.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1502092
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)Acetonitrile/H₂O (3:1)1401589
33-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)DMF/H₂O (5:1)1502087
42-Naphthylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1502590
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Solvent system (e.g., Dioxane/H₂O, Acetonitrile/H₂O, DMF/H₂O)

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine this compound, the boronic acid, palladium catalyst, and base.

  • Add the solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature for the designated time.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and boronic acid residues.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl or 6-heteroaryl substituted aminopyridine derivative.

Biological Relevance and Signaling Pathways

Derivatives of aminopyridines are of significant interest in drug discovery due to their diverse biological activities. Many compounds featuring this scaffold have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. Two such important kinase targets are c-Met and VEGFR-2.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[5][6] Aberrant c-Met signaling is implicated in the progression of numerous cancers.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Compound Aminopyridine Inhibitor Compound->cMet Inhibits AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration STAT3->Migration

Caption: The c-Met signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Compound Aminopyridine Inhibitor Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: The VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The synthesized aminopyridine derivatives can be screened for their potential as kinase inhibitors using a standardized workflow.

Kinase_Inhibitor_Workflow A Compound Synthesis (Microwave-Assisted) B Biochemical Kinase Assay (e.g., IC50 determination) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D Target Engagement & Selectivity Profiling C->D E Lead Optimization D->E E->B Iterative Improvement F In Vivo Studies E->F

Caption: General workflow for kinase inhibitor drug discovery.

References

Application Notes & Protocols: Leveraging Flow Chemistry for the Functionalization of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block Meets a Superior Synthesis Technology

(6-Bromopyridin-2-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a nucleophilic primary amine and a versatile bromopyridine moiety, primed for a variety of cross-coupling reactions. The hydrochloride salt form ensures stability and simplifies handling. Traditionally, the synthesis of derivatives from this precursor is performed in batch reactors. However, such processes often face challenges with reproducibility, scalability, and safety, particularly when dealing with exothermic reactions or unstable intermediates.

Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuously moving stream through a network of tubes and microreactors, we achieve superior control over reaction parameters such as temperature, pressure, and residence time.[1][2][3] This precise control leads to enhanced reaction efficiency, higher yields, improved safety profiles, and the ability to rapidly screen and optimize conditions.[4][5] For a substrate like (6-bromopyridin-2-yl)methanamine, flow chemistry unlocks the potential for rapid library synthesis and streamlined multi-step transformations, accelerating drug discovery and development pipelines.[6]

This guide provides detailed protocols and expert insights into the application of flow chemistry for the palladium-catalyzed functionalization of (6-bromopyridin-2-yl)methanamine hydrochloride, focusing on the robust and widely applicable Buchwald-Hartwig amination reaction.

Core Application: Continuous Flow Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. Adapting this reaction to a continuous flow setup presents significant advantages, but also unique challenges, most notably the potential for reactor clogging due to the use of insoluble inorganic bases (e.g., NaOtBu) and the formation of salt byproducts.[7][8][9]

Expert Insight (The Causality Behind Experimental Choices): Our primary challenge is to create a fully homogeneous system to ensure uninterrupted operation. The key to this is replacing traditional solid bases with a soluble, non-nucleophilic organic base. We have selected 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for this purpose. DBU is a liquid base, and its resulting conjugate acid (DBU·HBr) forms an ionic liquid that remains soluble in many organic solvents, thereby preventing precipitation and reactor fouling.[7][8] This choice is central to designing a trustworthy, self-validating protocol.

Protocol 2.1: Flow Synthesis of N-benzyl-(6-(benzylamino)pyridin-2-yl)methanamine

This protocol details the coupling of (6-Bromopyridin-2-yl)methanamine with benzylamine as a model reaction. The hydrochloride salt must first be neutralized.

Step 1: Reagent Stream Preparation (Offline)

  • Stream A (Amine Mixture):

    • In a 50 mL volumetric flask, dissolve this compound (1.12 g, 5.0 mmol, 1.0 equiv) and Benzylamine (1.61 g, 15.0 mmol, 3.0 equiv) in a 1:1 mixture of Toluene/MeCN to a final volume of 50 mL. This creates a 0.1 M solution of the limiting reagent.

    • Add DBU (3.0 mL, 20.0 mmol, 4.0 equiv). Two equivalents are for the coupling reaction, and two are to neutralize the HCl salt and the amine salt formed with the catalyst's acidic components.

    • Degas the solution by sparging with Argon for 15 minutes.

  • Stream B (Catalyst Solution):

    • In a separate 50 mL volumetric flask, dissolve the palladium pre-catalyst, XantPhos Pd G3 (239 mg, 0.25 mmol, 0.05 equiv), in a 1:1 mixture of Toluene/MeCN to a final volume of 50 mL.

    • Degas this solution by sparging with Argon for 15 minutes.

Rationale:

  • Stoichiometry: An excess of the coupling amine (Benzylamine) is used to drive the reaction to completion. DBU is used in excess to ensure a fully basic environment and neutralize all acidic species.[7]

  • Solvent Choice: A Toluene/MeCN mixture provides good solubility for the organic components, the catalyst, and the resulting ionic liquid byproduct.[7][8]

  • Catalyst: XantPhos Pd G3 is a robust, commercially available pre-catalyst known for its high activity in Buchwald-Hartwig aminations, making it an excellent choice for demonstrating this chemistry.[7]

Step 2: Flow Reactor Setup & Execution

The experimental workflow is depicted below. Two high-precision syringe pumps are used to introduce the reagent and catalyst streams into the system.

Flow_Setup A Stream A (Substrate + Amine + Base) Pump 1 T_Mix T-Mixer A->T_Mix 0.5 mL/min B Stream B (Catalyst Solution) Pump 2 B->T_Mix 0.5 mL/min Reactor Heated Coil Reactor (10 mL PFA Tubing) T_Mix->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR 140 °C Collect Product Collection BPR->Collect

Caption: Workflow for the continuous Buchwald-Hartwig amination.

  • System Priming: Prime both pumps and lines with the Toluene/MeCN solvent mixture.

  • Set Conditions:

    • Set the temperature of the coil reactor to 140 °C.

    • Set the Back Pressure Regulator (BPR) to 10 bar. The BPR ensures the solvent remains in the liquid phase well above its atmospheric boiling point, allowing for higher reaction temperatures and accelerated rates.

  • Initiate Flow:

    • Pump Stream A at a flow rate of 0.5 mL/min.

    • Pump Stream B at a flow rate of 0.5 mL/min.

    • The combined flow rate is 1.0 mL/min.

  • Reaction & Collection:

    • The two streams combine in a T-mixer, initiating the reaction.

    • The mixture flows through the 10 mL heated reactor coil. The residence time is calculated as Reactor Volume / Total Flow Rate (10 mL / 1.0 mL/min = 10 minutes).

    • Allow the system to reach a steady state (typically 3-5 residence times, i.e., 30-50 minutes).

    • Collect the product stream for analysis (LC-MS, UPLC) and subsequent purification.

Expected Results & Data Presentation

The use of flow chemistry allows for rapid optimization by systematically varying parameters. The table below illustrates a hypothetical optimization run.

EntryResidence Time (min)Temperature (°C)Base Equiv. (DBU)Catalyst Loading (mol%)Conversion (%) [a]
1101204.0585
2101404.05>99
351404.0592
4101403.0596
5101404.02.591

[a] Conversion determined by UPLC analysis of the steady-state output stream.

Analysis of Results: From this data, the optimal conditions appear to be a 10-minute residence time at 140 °C with 4 equivalents of DBU and 5 mol% catalyst loading (Entry 2), leading to complete conversion of the starting material.

Broader Applications & Multi-Step Synthesis

The true power of flow chemistry is realized in telescoping multiple reaction steps without intermediate isolation.[4][6] Once the C-N bond is formed, the primary amine on the (6-Bromopyridin-2-yl)methanamine scaffold can be used for subsequent reactions.

Conceptual Multi-Step Flow Synthesis: An amide coupling could be performed directly on the output stream from the Buchwald-Hartwig reaction. This would involve adding a third stream containing an acylating agent (e.g., an acid chloride or an activated carboxylic acid) and potentially a scavenger for any excess amine.

Multi_Step_Flow cluster_0 Step 1: Buchwald-Hartwig cluster_1 Step 2: Amide Coupling A Stream A (Substrate) T_Mix1 T-Mixer A->T_Mix1 B Stream B (Catalyst) B->T_Mix1 Reactor1 Reactor 1 (140 °C) T_Mix1->Reactor1 T_Mix2 T-Mixer Reactor1->T_Mix2 Intermediate Stream C Stream C (Acylating Agent) C->T_Mix2 Reactor2 Reactor 2 (60 °C) T_Mix2->Reactor2 BPR BPR Reactor2->BPR Collect Final Product BPR->Collect

References

Application Notes & Protocols: Strategic Protection of (6-Bromopyridin-2-yl)methanamine Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Key Building Block

(6-Bromopyridin-2-yl)methanamine is a highly valuable bifunctional building block in modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science. Its structure offers two distinct reactive sites: a primary aminomethyl group, which is a potent nucleophile and a key anchor point for building molecular complexity, and a 6-bromo-substituted pyridine ring, an ideal handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The primary challenge for chemists is to perform selective transformations at one site without unintended reactions at the other. Direct functionalization of the bromopyridine moiety is often hampered by the nucleophilicity of the primary amine. Therefore, a robust protecting group strategy is not merely advantageous; it is essential. This guide provides a detailed analysis of suitable protecting group strategies, complete with validated protocols and the underlying chemical rationale, to empower researchers to effectively utilize this versatile intermediate. We will focus on the two most prevalent and strategically distinct carbamate protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis/acid-labile benzyloxycarbonyl (Cbz) group.

A critical starting consideration is that the compound is typically supplied as a hydrochloride salt.[1][2] This necessitates a neutralization step to liberate the free amine before it can be effectively protected. All protocols herein incorporate this crucial preliminary step.

Strategic Selection of an Amine Protecting Group

The choice of a protecting group is dictated by the planned downstream reaction conditions. For a molecule like (6-Bromopyridin-2-yl)methanamine, the protecting group must be stable to the conditions of the subsequent reaction (e.g., basic conditions of a Suzuki coupling) but readily removable under conditions that do not affect other parts of the molecule. This principle of selective removal is known as orthogonality.[3][4]

G cluster_input Initial Considerations cluster_conditions Reaction Environment cluster_choice Protecting Group Selection Start (6-Bromopyridin-2-yl)methanamine Hydrochloride Planned_Reaction Planned Downstream Reaction? Start->Planned_Reaction Acid_Stable Need Acid Stability? Planned_Reaction->Acid_Stable Pd Coupling, Grignard, etc. Base_Stable Need Base/Nucleophile Stability? Planned_Reaction->Base_Stable Acidic Hydrolysis, etc. Reductive_Stable Need Reductive Stability (e.g., H2/Pd)? Planned_Reaction->Reductive_Stable Olefin Hydrogenation, etc. Cbz Use Cbz Group (H2/Pd or Strong Acid Labile) Acid_Stable->Cbz Yes (Mild Acid) Fmoc Use Fmoc Group (Base-Labile) Acid_Stable->Fmoc Yes Boc Use Boc Group (Acid-Labile) Base_Stable->Boc Yes Base_Stable->Cbz Yes Reductive_Stable->Boc Yes Reductive_Stable->Fmoc Yes Boc->Base_Stable Stable Boc->Reductive_Stable Stable Cbz->Base_Stable Stable Fmoc->Acid_Stable Stable Fmoc->Reductive_Stable Stable

Figure 1. Decision workflow for selecting a suitable amine protecting group.

Key Protecting Groups Evaluated:
  • tert-Butoxycarbonyl (Boc): This is arguably the most common amine protecting group in non-peptide synthesis.[5] It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is exceptionally stable to basic, nucleophilic, and reductive conditions, making it ideal for subsequent cross-coupling reactions. Its removal is cleanly effected under acidic conditions (e.g., trifluoroacetic acid or HCl).[6][7][8]

  • Benzyloxycarbonyl (Cbz): Another robust protecting group, Cbz is stable to both acidic and basic conditions.[9][10] The classic deprotection method is catalytic hydrogenolysis (H₂/Pd-C).[9] Caution: This method poses a significant risk of dehalogenation (reduction of the C-Br bond) on the pyridine ring. Therefore, for this specific substrate, alternative deprotection via strong acids (e.g., HBr in acetic acid) is the recommended, authoritative strategy.[11][12]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is cleaved under mild basic conditions (e.g., piperidine in DMF), offering an orthogonal strategy to the acid-labile Boc group.[13][14] It is stable to acidic and reductive conditions.[15]

For the majority of applications involving subsequent modification of the bromopyridine, the Boc group represents the most reliable and straightforward choice. The Cbz group is a viable alternative, provided non-reductive deprotection methods are employed.

Experimental Protocols

The following protocols have been optimized for both reaction efficiency and product purity. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Boc Protection of (6-Bromopyridin-2-yl)methanamine

This protocol describes the conversion of the hydrochloride salt to the N-Boc protected amine, a crucial intermediate for further functionalization.

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • (6-Bromopyridin-2-yl)methanamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Neutralization: To a round-bottom flask, add this compound (1.0 eq). Dissolve or suspend it in a mixture of THF and water (e.g., a 2:1 ratio).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium bicarbonate (approx. 2.5 eq) in portions. Stir for 20-30 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt. The evolution of CO₂ gas should be observed. Alternatively, a suitable organic base like triethylamine (2.2 eq) can be used in an anhydrous solvent like DCM.

  • Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Remove the organic solvent (THF/DCM) under reduced pressure. Add deionized water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product as a solid or oil.

Protocol 2: Acid-Catalyzed Boc Deprotection

This protocol efficiently removes the Boc group to regenerate the free amine, typically as an amine salt.[6][16]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • N-Boc-(6-Bromopyridin-2-yl)methanamine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc protected amine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of 4M HCl in 1,4-dioxane (5-10 eq) can be used.[7]

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. If the amine salt is desired, the neutralization step can be omitted.

Comparative Strategy Overview

A direct comparison highlights the distinct advantages and considerations for each protecting group strategy in the context of this specific substrate.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic conditions (NaHCO₃, Et₃N)[16]Mild basic conditions (aq. carbonate, pyridine)[11]
Stability Stable to base, nucleophiles, hydrogenolysisStable to base, mild acid[10]
Primary Deprotection Strong Acid (TFA, HCl)[6][7]Catalytic Hydrogenolysis (H₂, Pd/C)[9]
C-Br Bond Compatibility Excellent. Deprotection conditions do not affect the C-Br bond.Poor. High risk of de-bromination with H₂/Pd.
Alternative Deprotection Not typically required.Yes. Strong acid (HBr/AcOH), Lewis acids.[11][12]
Recommendation Highly Recommended. The most robust and reliable strategy for this substrate.Viable with Caution. Only if non-reductive deprotection is planned and compatible.

Workflow Visualization & Troubleshooting

G cluster_prep Preparation cluster_core Core Synthesis cluster_final Final Steps Start Start: (6-Bromopyridin-2-yl)methanamine Hydrochloride Neutralize Step 1: Neutralization (e.g., NaHCO3) Start->Neutralize Protect Step 2: Protection (e.g., Boc2O) Neutralize->Protect Purify1 Purification (Chromatography) Protect->Purify1 Reaction Step 3: Downstream Reaction (e.g., Suzuki Coupling) Purify1->Reaction Purify2 Purification Reaction->Purify2 Deprotect Step 4: Deprotection (e.g., TFA/DCM) Purify2->Deprotect Purify3 Final Purification / Isolation Deprotect->Purify3 End Final Product Purify3->End

Figure 2. General synthetic workflow from protection to final product.

Field-Proven Insights & Troubleshooting:

  • Incomplete Protection: Often caused by insufficient base to neutralize both the HCl salt and the acid generated during carbamate formation. Ensure at least 2 equivalents of a suitable base are used. The quality of the Boc₂O is also critical.

  • Low Deprotection Yield: For Boc deprotection, ensure anhydrous conditions, as water can interfere with the reaction. The acid must be in significant excess. If the product is volatile, loss can occur during solvent removal.

  • Unwanted Side Reactions: During Boc deprotection, the generated tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophiles.[8] While less of a concern for this specific pyridine derivative, if other sensitive groups are present, consider adding a scavenger like anisole or thioanisole.

  • Cbz Deprotection Failure: Acid-mediated Cbz deprotection requires harsh conditions. If the reaction stalls, gentle heating or using a stronger Lewis acid may be necessary, but this must be balanced against potential degradation of the substrate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling yield of (6-Bromopyridin-2-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?

The primary challenges stem from the substrate's structure. The nitrogen atom in the pyridine ring and the nitrogen in the aminomethyl group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This coordination can reduce the catalyst's efficacy in the catalytic cycle. Furthermore, the electron-donating nature of the aminomethyl group can decrease the reactivity of the carbon-bromine bond towards the critical oxidative addition step.[1] The hydrochloride salt form also means that a sufficient amount of base must be used to neutralize the salt and generate the free amine for the reaction to proceed.

Q2: How does the hydrochloride salt form of the starting material affect the reaction?

The hydrochloride salt means the aminomethyl group is protonated (R-CH₂NH₃⁺Cl⁻). In this state, its ability to coordinate with the palladium catalyst is diminished. However, a stoichiometric amount of base is required to neutralize the HCl salt in addition to the base needed for the catalytic cycle itself. Insufficient base can lead to poor or no conversion. Therefore, at least three equivalents of base are typically recommended: one to neutralize the hydrochloride and two to facilitate the catalytic reaction.

Q3: What are the most common side reactions, and how can they be minimized?

Common side reactions in Suzuki couplings involving this substrate include:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene. It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[1] To minimize it, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters) and keep reaction times as short as necessary.[1]

  • Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. This can be caused by palladium hydride species.[1] Screening different bases, solvents, and palladium sources can help mitigate this issue.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[1] To prevent this, ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

Q4: Which palladium catalyst and ligand combination is a good starting point for this substrate?

For electron-rich and potentially coordinating substrates like (6-Bromopyridin-2-yl)methanamine, bulky and electron-rich phosphine ligands are often required to achieve good yields. These ligands promote the desired catalytic cycle while discouraging catalyst inhibition.[1] Good starting points include catalyst systems with ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][2] A common palladium precursor is Pd(OAc)₂ or Pd₂(dba)₃.[2]

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst Inhibition: Pyridine and/or amine nitrogen coordinating to the Pd center.[1]Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[1][3] Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
2. Insufficient Base: The hydrochloride salt was not fully neutralized, leaving insufficient base for the catalytic cycle.Increase the amount of base. Use at least 3 equivalents of a strong base like K₃PO₄ or Cs₂CO₃.
3. Inactive Catalyst: The Pd(II) precatalyst was not properly reduced to the active Pd(0) species.Use a direct Pd(0) source like Pd(PPh₃)₄.[4] Ensure the reaction is properly degassed to avoid catalyst oxidation.
4. Low Reaction Temperature: The temperature may be too low for the oxidative addition of the relatively electron-rich aryl bromide.Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene, or switch to microwave heating.[5]
Significant Side Product Formation 1. Dehalogenation: Formation of (Pyridin-2-yl)methanamine.Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).[1] Use a different solvent system. Ensure high purity of starting materials.
2. Protodeboronation: Loss of the boronic acid coupling partner.Use a boronic acid pinacol ester instead of the free acid.[3] Minimize water content in the reaction or use anhydrous conditions with a base like KF.[2] Avoid unnecessarily long reaction times.[1]
3. Homocoupling: Formation of biaryl from the boronic acid.Thoroughly degas all solvents and reagents before starting the reaction. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout.[1]
Product Purification Issues 1. Boronic Acid Impurities: Difficulty separating the product from residual boronic acid or its homocoupled byproduct.After the reaction, perform an acidic wash (e.g., 1M HCl) to remove the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the pure product. Alternatively, an acid-base extraction can remove unreacted boronic acid.[5]
2. Palladium Residues: Final compound is contaminated with palladium.Treat the crude product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before final purification.

Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound. These should serve as a starting point for further optimization.

Table 1: General Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common, effective Pd(II) sources that are reduced in situ.[2]
Ligand SPhos or XPhosBulky, electron-rich ligands that are effective for challenging, electron-rich aryl halides and help prevent catalyst inhibition.[1][3]
Pd:Ligand Ratio 1:2 to 1:4A higher ligand ratio can help stabilize the catalyst and promote reductive elimination.
Catalyst Loading 2-5 mol %Start with 2 mol% and increase if conversion is low.
Base K₃PO₄ or Cs₂CO₃ (≥3 equiv.)Strong, non-nucleophilic bases are effective. At least 3 equivalents are needed to neutralize the HCl salt and drive the reaction.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic organic solvents with a small amount of water often give good results.[3] The water helps to dissolve the inorganic base.
Temperature 90-110 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are often required for bromopyridine substrates.[5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and boronic acid homocoupling.[1]

Key Experimental Workflows & Concepts

challenges_diagram sub (6-Bromopyridin-2-yl)methanamine Hydrochloride pd Palladium Catalyst (e.g., Pd(0)L2) sub->pd interacts with inhibition Catalyst Inhibition / Deactivation pd->inhibition challenge1 Pyridine Nitrogen Coordination challenge1->inhibition leads to challenge2 Aminomethyl Nitrogen Coordination challenge2->inhibition leads to challenge3 Reduced C-Br Reactivity (Electron-Donating Group) challenge3->inhibition contributes to low yield troubleshooting_workflow start Start Reaction check_yield Reaction Complete? Analyze Yield start->check_yield success High Yield Proceed to Purification check_yield->success Yes failure Low Yield or No Reaction check_yield->failure No step1 1. Check Base Is it >3 eq.? Is it strong enough? (e.g., K3PO4, Cs2CO3) failure->step1 step2 2. Change Ligand Use bulky, e--rich ligand (e.g., SPhos, XPhos) step1->step2 If base is sufficient step3 3. Increase Temperature Use higher boiling solvent or switch to microwave step2->step3 If ligand is appropriate step4 4. Check Reagent Quality Is boronic acid fresh? Are solvents degassed? step3->step4 If temp is maxed out step4->start Re-run experiment

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanamine hydrochloride. This resource is designed to help researchers anticipate and resolve common issues encountered during this specific cross-coupling reaction.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?

A1: The primary side reactions of concern are hydrodehalogenation and homocoupling (dimerization) of the bromopyridine starting material. Additionally, catalyst deactivation is a common issue with nitrogen-containing heteroaromatic substrates. Given the presence of a primary aminomethyl group, there is also a potential for competitive N-arylation if the reaction conditions are not carefully controlled.

Q2: How does the hydrochloride salt form of the starting material affect the reaction?

A2: The hydrochloride salt of the amine must be neutralized in situ by the base for the reaction to proceed. This requires the use of a sufficient excess of a strong base. Failure to adequately neutralize the hydrochloride can lead to low or no conversion, as the protonated amine is not nucleophilic. It is crucial to use at least one extra equivalent of base to counteract the hydrochloride salt, in addition to the amount required for the catalytic cycle.

Q3: Can the aminomethyl group at the 2-position interfere with the reaction?

A3: Yes, the 2-aminomethyl group can influence the reaction in several ways. It can chelate to the palladium center, which may either stabilize the catalyst and promote the desired reaction or form an overly stable complex that inhibits catalytic turnover. This chelation can also influence the regioselectivity of the reaction and potentially lead to undesired side reactions if not properly managed through appropriate ligand selection.

Q4: What are the recommended starting conditions for this reaction?

A4: For the Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanamine, a common starting point would involve a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst), a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS). Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used, with reaction temperatures ranging from 80-110 °C.

II. Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion to Product 1. Insufficient Base: The hydrochloride salt was not fully neutralized, or the base is not strong enough. 2. Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium catalyst. 3. Poor Reagent Quality: Impurities in starting materials, or wet/oxygenated solvent. 4. Inactive Catalyst System: The chosen palladium source and/or ligand are not suitable for this substrate.1. Increase the equivalents of base (at least 2.2-2.5 eq. for the hydrochloride salt). Consider switching to a stronger base like LHMDS. 2. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) which are known to be effective for heteroaromatic substrates.[1] 3. Ensure all reagents are pure and dry. Thoroughly degas the solvent. 4. Use a reliable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.[2]
Significant Hydrodehalogenation (Formation of 2-(aminomethyl)pyridine) 1. Slow Reductive Elimination: The final step of the catalytic cycle is slower than competing β-hydride elimination pathways. 2. Presence of Water: Water can be a proton source for the hydrodehalogenation side reaction. 3. Ligand Choice: Some ligands may favor hydrodehalogenation over the desired C-N bond formation.1. Employ more electron-rich and sterically hindered ligands to accelerate reductive elimination.[3] 2. Ensure strictly anhydrous conditions. 3. Screen a panel of ligands to identify one that minimizes this side product.
Formation of Dimerized Byproduct (Bi-pyridine) 1. Slow Amine Coupling: If the rate of amine coordination and deprotonation is slow, homocoupling of the aryl bromide can become competitive. 2. High Catalyst Loading/Temperature: These conditions can sometimes favor dimerization.1. Ensure the amine is fully deprotonated by using a sufficiently strong and soluble base. 2. Optimize catalyst loading and reaction temperature; sometimes, lower temperatures can suppress this side reaction.
Observation of Multiple Unidentified Byproducts 1. Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. 2. Ligand Decomposition: The phosphine ligand may be degrading. 3. Competitive N-Arylation: The aminomethyl group may be reacting in an intermolecular fashion.1. Consider lowering the reaction temperature or using a milder base. 2. Use a more robust ligand or a precatalyst. 3. This is less common but can be addressed by screening ligands that may sterically disfavor this pathway.

III. Experimental Protocols

The following are general starting protocols. Optimization for your specific amine coupling partner is recommended.

Protocol 1: General Conditions using a Palladium Precatalyst

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M in the limiting reagent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the amine coupling partner, the palladium precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizations

The following diagrams illustrate key concepts in the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Base Verify Base Stoichiometry and Strength Problem->Check_Base Yes Success Successful Reaction Problem->Success No Screen_Ligands Screen Bulky Biarylphosphine Ligands Check_Base->Screen_Ligands Check_Purity Ensure Anhydrous and Oxygen-Free Conditions Screen_Ligands->Check_Purity Optimize_Temp Adjust Reaction Temperature Check_Purity->Optimize_Temp Optimize_Temp->Success

Caption: A logical workflow for troubleshooting common issues.

References

Preventing homocoupling in Sonogashira reactions with (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-Bromopyridin-2-yl)methanamine hydrochloride in Sonogashira cross-coupling reactions. The focus is on preventing the common side reaction of alkyne homocoupling (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, also known as Glaser coupling, is a significant side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne. This is an undesirable process as it consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of homocoupling in Sonogashira reactions involving this compound?

A2: The principal factors contributing to homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, resulting in the formation of the diyne byproduct. The amine substituent on the pyridine ring can also influence the reaction by coordinating with the metal catalysts.

Q3: How can I effectively prevent or minimize homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most direct method to avoid copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1] This approach may necessitate higher reaction temperatures or more active palladium catalysts and ligands.

  • Ensure a Strictly Anaerobic Environment: Rigorously degassing all solvents and reagents is crucial. This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or high-purity nitrogen) through the reaction mixture. Maintaining a positive pressure of the inert gas throughout the experiment is essential to prevent oxygen ingress.

  • Optimize the Choice of Base: The selection and quantity of the amine base are critical. While a base is required to neutralize the hydrogen halide byproduct, certain amines can better promote the desired cross-coupling over homocoupling. For substrates similar to aminopyridines, triethylamine (Et₃N) has been used effectively.[2]

  • Select an Appropriate Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand significantly impacts the reaction outcome. For aminobromopyridine substrates, catalyst systems such as Pd(CF₃COO)₂ with PPh₃ have been shown to provide high yields of the desired product.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on preventing homocoupling.

Observation Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled diyne byproduct 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) catalyst. 3. Slow rate of cross-coupling relative to homocoupling.1. Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. 2. Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free protocol. 3. Increase the reaction temperature or screen different palladium catalysts and ligands to accelerate the cross-coupling reaction.
Low or no conversion of this compound 1. Inactive palladium catalyst. 2. Insufficiently reactive reaction conditions for the bromopyridine substrate. 3. Catalyst inhibition by the aminopyridine substrate.1. Use a fresh, high-quality palladium precatalyst. Consider using a more active catalyst system. 2. Increase the reaction temperature. Aryl bromides are generally less reactive than aryl iodides and may require heating.[3] 3. Increase the ligand-to-palladium ratio or select a more electron-rich and sterically hindered ligand that can displace the substrate from the palladium center.
Formation of palladium black 1. Decomposition of the Pd(0) catalyst. 2. Presence of oxygen or other impurities. 3. Excessively high reaction temperature.1. Ensure a strictly anaerobic and anhydrous reaction environment. 2. Purify all reagents and solvents before use. 3. Optimize the reaction temperature; avoid unnecessarily high temperatures.

Experimental Protocols

The following protocols are adapted from successful Sonogashira couplings of structurally similar aminobromopyridines and are optimized to minimize homocoupling.[2]

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on the successful coupling of 2-amino-3-bromopyridines, which has been shown to produce high yields of the desired cross-coupled products.[2]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous DMF via syringe, followed by Et₃N.

  • Add this compound and the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general approach for minimizing Glaser-Hay homocoupling by eliminating the copper co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a Pd source and a ligand)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N or piperidine)

  • Anhydrous solvent (e.g., DMF, 1,4-dioxane, or toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and the base.

  • Evacuate and backfill the flask with high-purity argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C for aryl bromides) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of the desired cross-coupled product in the Sonogashira reaction of 2-amino-3-bromopyridines with terminal alkynes, which serves as a model for the reaction with this compound. High yields of the desired product are indicative of minimal homocoupling.

Table 1: Optimization of Reaction Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [1]

EntryCatalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)5Et₃NDMF10095
2PdCl₂(PPh₃)₂ (2.5)-5Et₃NDMF10093
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF10098
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)0Et₃NDMF10066
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)5K₂CO₃DMF100Low
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NTHF100Lower Yield
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF8090
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF12096

Note: The data is based on the reaction of 2-amino-3-bromopyridine with phenylacetylene as reported in the literature and serves as a guide.[1] Optimal conditions for this compound may vary.

Visualizations

The following diagrams illustrate the experimental workflow for minimizing homocoupling and a logical troubleshooting pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup reagents Weigh Reagents: - (6-Bromopyridin-2-yl)methanamine HCl - Alkyne - Pd Catalyst & Ligand - Base (& CuI if used) setup Assemble under Inert Atmosphere (Ar or N2) reagents->setup glassware Dry Glassware glassware->setup solvents Degas Solvents solvents->setup addition Add Reagents & Solvents setup->addition heating Heat to Target Temperature addition->heating monitor Monitor by TLC or LC-MS heating->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify

Caption: Experimental workflow for Sonogashira coupling with minimized homocoupling.

troubleshooting_workflow start High Homocoupling Observed? check_atmosphere Inert Atmosphere Strictly Maintained? start->check_atmosphere check_copper Using Copper Co-catalyst? check_atmosphere->check_copper Yes solution_degas Improve Degassing & Inert Gas Flow check_atmosphere->solution_degas No check_temp Reaction Temperature Optimized? check_copper->check_temp No solution_copper_free Switch to Copper-Free Protocol check_copper->solution_copper_free Yes check_catalyst Catalyst/Ligand System Appropriate? check_temp->check_catalyst Yes solution_optimize_temp Screen Different Temperatures check_temp->solution_optimize_temp No solution_optimize_catalyst Screen Different Ligands/Catalysts check_catalyst->solution_optimize_catalyst No

Caption: Troubleshooting flowchart for addressing homocoupling in Sonogashira reactions.

References

Improving the stability of (6-Bromopyridin-2-yl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of (6-Bromopyridin-2-yl)methanamine hydrochloride in solution. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation of the amine or pyridine ring.1. Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). 2. Work under an inert atmosphere. 3. Store solutions protected from light. 4. Consider adding an antioxidant, but verify its compatibility with your experimental system.
Precipitate forms in the solution 1. The free base has precipitated due to a pH shift to basic conditions. 2. The compound has low solubility in the chosen solvent. 3. Formation of insoluble degradation products.1. Ensure the pH of the solution is maintained in the acidic range (pH < 7). 2. Verify the solubility of the compound in the chosen solvent system. Consider a solvent screen to identify a more suitable solvent. 3. Analyze the precipitate to identify its nature.
Loss of potency or inconsistent results Degradation of the compound.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles. 3. Perform a stability study under your experimental conditions to determine the compound's half-life.
Appearance of new peaks in HPLC analysis Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The main factors influencing the stability of this compound in solution are pH, exposure to light, temperature, and the presence of oxidizing agents. As a hydrochloride salt, it is generally more stable in acidic to neutral aqueous solutions. In basic conditions, the free amine can be liberated, which may be more susceptible to oxidation and other degradation pathways.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: To maintain the compound as the more stable hydrochloride salt, it is recommended to keep the solution pH in the acidic range, typically between 3 and 6. Buffering the solution can help maintain a stable pH.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to minimize freeze-thaw cycles, which can accelerate degradation.

Q4: My solution has changed color. Can I still use it?

A4: A change in color, such as turning yellow or brown, is often an indicator of degradation, likely due to oxidation. It is not recommended to use a discolored solution for quantitative experiments as the concentration of the active compound may be lower than expected, and the degradation products could interfere with your assay.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure, the likely degradation pathways include:

  • Oxidation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the bromopyridine moiety could potentially undergo hydrolysis.

  • Photodegradation: Exposure to UV light can induce degradation of the pyridine ring.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 265 nm)

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize representative quantitative data from a hypothetical stability study of this compound in an aqueous buffer at pH 5.

Table 1: Stability under Different Temperature Conditions (4 weeks)

Storage Temperature% Remaining of Initial Concentration
4°C98.5%
25°C (Room Temp)92.1%
40°C75.8%

Table 2: Stability under Different pH Conditions at 25°C (4 weeks)

pH% Remaining of Initial Concentration
396.2%
595.5%
789.8%
965.3%

Table 3: Forced Degradation Study Results

Stress Condition% Degradation
0.1 M HCl, 60°C, 24h15.2%
0.1 M NaOH, 60°C, 24h45.8%
3% H₂O₂, RT, 24h30.5%
80°C, 48h25.1%
UV Light (254 nm), 24h18.9%

Visualizations

G Troubleshooting Workflow for Solution Instability cluster_troubleshooting Initial Checks cluster_actions Corrective Actions start Solution of this compound appears unstable (e.g., color change, precipitate) check_color Is there a color change (yellow/brown)? start->check_color check_precipitate Is there a precipitate? start->check_precipitate check_color->check_precipitate No oxidation_action Potential Oxidation - Use degassed solvents - Work under inert atmosphere - Protect from light check_color->oxidation_action Yes ph_action Check and Adjust pH - Ensure pH is acidic (3-6) - Use a buffer check_precipitate->ph_action Yes degradation_action Potential Degradation - Prepare fresh solutions - Store properly (low temp, aliquots) check_precipitate->degradation_action No end_point Stable Solution oxidation_action->end_point solubility_action Verify Solubility - Perform solvent screen ph_action->solubility_action solubility_action->end_point degradation_action->end_point G Experimental Workflow for Stability Assessment cluster_stress Forced Degradation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV light) prep_stock->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_eval Evaluate Data - % Degradation - Identify Degradants analysis->data_eval G Potential Degradation Pathways parent (6-Bromopyridin-2-yl)methanamine (as free base or salt) oxidation Oxidation Products (e.g., N-oxide, imine) parent->oxidation Oxidizing Agents (O2, H2O2) hydrolysis Hydrolysis Products (e.g., hydroxypyridine derivative) parent->hydrolysis Strong Acid/Base, Heat photodegradation Photodegradation Products (e.g., de-brominated species, ring-opened products) parent->photodegradation UV Light

Troubleshooting guide for reactions involving (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (6-Bromopyridin-2-yl)methanamine hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

This molecule has two primary reactive sites: the bromine atom at the 6-position of the pyridine ring and the primary aminomethyl group at the 2-position. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The primary amine can participate in reactions like amide bond formation.

Q2: How does the hydrochloride salt form of (6-Bromopyridin-2-yl)methanamine affect its reactivity?

The hydrochloride salt protonates the aminomethyl group, rendering it non-nucleophilic. For reactions involving the amine, such as amide bond formation, the free base must be generated. This is typically achieved by in-situ neutralization with a suitable base. For cross-coupling reactions at the bromine position, the hydrochloride salt may not directly interfere, but the presence of an acid equivalent can influence the reaction conditions, particularly the choice and amount of base.

Q3: Can the pyridine nitrogen or the primary amine interfere with palladium-catalyzed cross-coupling reactions?

Yes, both the pyridine nitrogen and the primary amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in lower yields or failed reactions. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically hindering the coordination of the nitrogen atoms to the palladium center.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Potential CauseTroubleshooting Steps
Catalyst Inhibition The pyridine nitrogen and/or the primary amine may be coordinating to the palladium catalyst. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to minimize this interaction.
Inactive Catalyst Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage of the catalyst.
In-situ Neutralization If starting with the hydrochloride salt, ensure sufficient base is added to both neutralize the salt and facilitate the catalytic cycle. Typically, an additional equivalent of base is required.
Protodeboronation This side reaction, the hydrolysis of the boronic acid, can be minimized by using fresh boronic acid, considering more stable boronic esters (e.g., pinacol esters), and keeping reaction times as short as possible.
Homocoupling The self-coupling of the boronic acid can be reduced by thoroughly degassing all solvents and maintaining an inert atmosphere throughout the reaction.
Poor Solubility Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Consider screening alternative solvents or solvent mixtures.

Reference Data for Suzuki-Miyaura Coupling of Bromopyridines

Note: The following data is for analogous bromopyridine substrates and should be used as a guideline for optimizing reactions with this compound.

Aryl Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
3,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene11080-90
2-Thiopheneboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane9075-85

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine (6-Bromopyridin-2-yl)methanamine HCl, Arylboronic acid, and Base add_catalyst Add Palladium Catalyst start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (90-100 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Purified Product purify->end Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield in Buchwald-Hartwig Amination catalyst_check Is the catalyst active? Is the ligand appropriate? start->catalyst_check conditions_check Is the atmosphere inert? Is the base strength optimal? start->conditions_check side_reactions_check Is hydrodehalogenation observed? start->side_reactions_check catalyst_solution Use fresh catalyst/precatalyst. Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). catalyst_check->catalyst_solution No conditions_solution Ensure rigorous degassing and inert atmosphere. Screen different bases (e.g., NaOtBu, LiHMDS, Cs2CO3). conditions_check->conditions_solution No side_reactions_solution Vary base and solvent. Lower reaction temperature. side_reactions_check->side_reactions_solution Yes Amide_Coupling_Workflow cluster_activation Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_purification Workup & Purification activate Dissolve Carboxylic Acid and Add Coupling Reagent combine Combine Activated Acid and Free Amine activate->combine neutralize Dissolve Amine HCl and Add Base neutralize->combine react Stir at Room Temperature combine->react workup Quench, Extract, and Wash react->workup purify Dry, Concentrate, and Purify workup->purify end Purified Amide purify->end

Technical Support Center: Catalyst Selection for (6-Bromopyridin-2-yl)methanamine Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate the efficient use of (6-Bromopyridin-2-yl)methanamine hydrochloride in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is failing or giving low yields. What are the common causes?

Low yields or reaction failure with this substrate can be attributed to several factors, primarily stemming from its inherent structural features. The presence of both a pyridine nitrogen and a primary aminomethyl group can lead to catalyst inhibition or deactivation.[1][2] The lone pair of electrons on these nitrogen atoms can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, as the starting material is a hydrochloride salt, in-situ neutralization is required, which can affect the reaction equilibrium and catalyst stability if not optimized.

Q2: How do I handle the hydrochloride salt of (6-Bromopyridin-2-yl)methanamine in my coupling reaction?

The hydrochloride salt must be neutralized in situ to liberate the free amine for the coupling reaction. This is typically achieved by adding an additional equivalent of a suitable base to the reaction mixture. It is crucial to select a base that is strong enough to deprotonate the amine hydrochloride but does not interfere with the catalyst or promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[2] Alternatively, non-nucleophilic organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used.

Q3: What are the most effective types of ligands for coupling reactions with this substrate?

For coupling reactions involving aminopyridines, bulky and electron-rich phosphine ligands are generally the most effective.[2] Ligands such as SPhos, XPhos, RuPhos, and BrettPhos have demonstrated success in similar systems. These ligands stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder the coordination of the pyridine and aminomethyl nitrogens to the palladium, thus preventing catalyst deactivation.[3]

Q4: What are the common side reactions to look out for, and how can they be minimized?

Several side reactions can occur, leading to reduced yields and purification challenges:

  • Protodeboronation (in Suzuki reactions): This is the hydrolysis of the boronic acid. To minimize this, use fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) and ensure anhydrous reaction conditions where possible.[4]

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom. This can be mitigated by ensuring solvents are not a source of hydrides and by optimizing the reaction time.[4]

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. This is often promoted by the presence of oxygen. Therefore, it is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Recommended Solution
Catalyst Inhibition/Deactivation Switch to a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can prevent the substrate's nitrogen atoms from deactivating the catalyst.[2]
Incomplete Neutralization of Hydrochloride Ensure at least two equivalents of a suitable base (e.g., K₃PO₄, Cs₂CO₃) are used: one to neutralize the hydrochloride and one for the catalytic cycle.
Suboptimal Base Screen different bases. While strong bases like NaOtBu are effective, weaker bases like K₃PO₄ or Cs₂CO₃ might be more suitable to avoid side reactions with the aminomethyl group.
Poor Reagent Quality Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester for increased stability. Ensure solvents are anhydrous and properly degassed.
Low Reaction Temperature Gradually increase the reaction temperature. Temperatures between 80-110 °C are commonly required for Suzuki couplings of bromopyridines.[5]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Possible Cause Recommended Solution
Inappropriate Catalyst System Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich ligand such as XPhos or RuPhos.[4][6]
Incorrect Base Selection Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. Ensure anhydrous conditions when using these bases.[6] Remember to use an additional equivalent to neutralize the hydrochloride salt.
Oxygen Sensitivity Buchwald-Hartwig reactions are highly sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
Solvent Effects Aprotic polar solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous.
Issue 3: Low Yield in Sonogashira Coupling
Possible Cause Recommended Solution
Catalyst System Inefficiency A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[1][7]
Suboptimal Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and can often serve as a co-solvent.[1] Ensure enough base is present to neutralize the hydrochloride and facilitate the reaction.
Alkyne Homocoupling (Glaser coupling) This is a common side reaction promoted by oxygen. Rigorously degas all solvents and maintain an inert atmosphere throughout the reaction.[8]
Reaction Temperature Sonogashira couplings of bromopyridines may require elevated temperatures (e.g., 60-100 °C) to proceed efficiently.[9]

Data Presentation: Catalyst Performance in Coupling Reactions with Aminobromopyridine Analogs

The following data is extrapolated from studies on structurally similar aminobromopyridines and serves as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15High
Pd(OAc)₂ / SPhosK₃PO₄Toluene10012-24Good to High
PdCl₂(dppf)K₂CO₃DMF1106~92

Table 2: Buchwald-Hartwig Amination of Aminobromopyridines

Pd Precursor / LigandAmine PartnerBaseSolventTemp. (°C)Yield (%)
Pd₂(dba)₃ / XPhosArylamineNaOtBuToluene100High
Pd(OAc)₂ / dpppSecondary AmineNaOtBuTolueneReflux~90
RuPhos-precatalystSecondary AmineLiHMDSTHF65~83

Table 3: Sonogashira Coupling of Aminobromopyridines

Catalyst SystemAlkyne PartnerBaseSolventTemp. (°C)Yield (%)
Pd(CF₃COO)₂ / PPh₃ / CuITerminal AlkyneEt₃NDMF100High
PdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃NTHF65~85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 2.4 mmol).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF (8 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Combine Solids Combine (6-Bromopyridin-2-yl)methanamine hydrochloride, coupling partner, catalyst, ligand, and base in a dry flask. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Combine Solids->Inert Atmosphere Add Solvents Add degassed anhydrous solvent(s) via syringe. Inert Atmosphere->Add Solvents Heat and Stir Heat the reaction mixture to the desired temperature with vigorous stirring. Add Solvents->Heat and Stir Monitor Progress Monitor the reaction progress by TLC or LC-MS. Heat and Stir->Monitor Progress Cool and Quench Cool the reaction to room temperature and quench if necessary. Monitor Progress->Cool and Quench Upon completion Extraction Dilute with an organic solvent and wash with water and brine. Cool and Quench->Extraction Dry and Concentrate Dry the organic layer, filter, and concentrate under reduced pressure. Extraction->Dry and Concentrate Purification Purify the crude product by flash column chromatography. Dry and Concentrate->Purification

Caption: General experimental workflow for cross-coupling reactions.

G Low Yield Low or No Yield Catalyst Check Catalyst System: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use a fresh catalyst batch. Low Yield->Catalyst Base Evaluate Base: - Ensure sufficient equivalents for neutralization and reaction. - Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu). Low Yield->Base Reagents Verify Reagent Quality: - Use pure, fresh coupling partners. - Use anhydrous, degassed solvents. Low Yield->Reagents Conditions Optimize Conditions: - Increase temperature incrementally. - Ensure adequate reaction time. Low Yield->Conditions Atmosphere Ensure Inert Atmosphere: - Thoroughly degas solvents. - Maintain positive pressure of Ar or N2. Low Yield->Atmosphere

Caption: Troubleshooting flowchart for low-yield coupling reactions.

References

Technical Support Center: Managing Reaction Byproducts of (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during experiments involving (6-Bromopyridin-2-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent applications include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the 6-position of the pyridine ring.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Buchwald-Hartwig Amination: To form C-N bonds by coupling with various amines.

  • Nucleophilic Aromatic Substitution (SNA_r): Although less common for bromopyridines compared to their chloro- or fluoro-analogs, it can occur under specific conditions.

Q2: What are the typical byproducts observed in these reactions?

A2: The nature and quantity of byproducts are highly dependent on the specific reaction conditions. However, some common impurities to anticipate are:

  • Unreacted Starting Material: Residual (6-Bromopyridin-2-yl)methanamine.

  • Homocoupling Products: Dimerization of the coupling partners (e.g., biaryl compounds from boronic acids in Suzuki coupling, or diynes from terminal alkynes in Sonogashira coupling).

  • Dehalogenated Product: Formation of 2-(aminomethyl)pyridine via reduction of the C-Br bond.

  • Protodeboronation Product (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom.

  • Oxidative Degradation Products: Depending on the reaction's sensitivity to air.

Q3: How can I minimize the formation of the dehalogenated byproduct?

A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings. To minimize its occurrence:

  • Use High-Purity Reagents and Solvents: Trace impurities can sometimes act as reducing agents.

  • Ensure an Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Optimize the Base: Use non-nucleophilic and non-reducing bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling reactions involving (6-Bromopyridin-2-yl)methanamine are a common challenge, often attributed to catalyst inhibition or suboptimal reaction conditions.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_catalyst 1. Catalyst and Ligand Selection start->check_catalyst solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a pre-catalyst. check_catalyst->solution_catalyst check_base 2. Base Compatibility solution_base Screen bases: K₂CO₃, Cs₂CO₃, K₃PO₄. Ensure anhydrous conditions if using a non-aqueous solvent. check_base->solution_base check_conditions 3. Reaction Conditions solution_conditions Thoroughly degas the reaction mixture. Optimize temperature (typically 80-110 °C). check_conditions->solution_conditions solution_catalyst->check_base solution_base->check_conditions end_node Improved Yield solution_conditions->end_node

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data (Exemplary):

The choice of ligand and base can significantly impact the reaction yield. The following table provides exemplary data based on reactions with structurally similar aminobromopyridines.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Exemplary Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001245
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110885
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF901260
Issue 2: Significant Homocoupling in Sonogashira Coupling

The formation of a diene byproduct (Glaser coupling) is a common issue in Sonogashira reactions, particularly in the presence of oxygen.

Troubleshooting Workflow:

start High Homocoupling in Sonogashira check_atmosphere 1. Inert Atmosphere start->check_atmosphere solution_atmosphere Thoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas. check_atmosphere->solution_atmosphere check_copper 2. Copper Co-catalyst solution_copper Use a minimal amount of Cu(I) salt (e.g., CuI). Consider a copper-free Sonogashira protocol. check_copper->solution_copper check_base 3. Base Selection solution_base Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). check_base->solution_base solution_atmosphere->check_copper solution_copper->check_base end_node Minimized Homocoupling solution_base->end_node

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Quantitative Data (Exemplary):

The presence of a copper co-catalyst and the reaction atmosphere are critical.

Pd Catalyst (mol%)Cu Catalyst (mol%)BaseAtmosphereExemplary Homocoupling (%)
Pd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NAir30
Pd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NArgon<5
Pd(OAc)₂ (2)NonePiperidineArgon<2

Experimental Protocols

Protocol 1: General Purification Strategy for Removal of Byproducts

This protocol outlines a general approach to purify the desired coupled product from common byproducts.

Experimental Workflow:

start Crude Reaction Mixture extraction 1. Aqueous Workup start->extraction chromatography 2. Column Chromatography extraction->chromatography details_extraction Partition between an organic solvent (e.g., EtOAc, DCM) and water or brine to remove inorganic salts. extraction->details_extraction crystallization 3. Crystallization chromatography->crystallization details_chromatography Use silica gel with a suitable eluent system (e.g., Hexane/EtOAc or DCM/MeOH gradient) to separate the product from non-polar byproducts (homocoupling) and polar impurities. chromatography->details_chromatography analysis 4. Purity Analysis crystallization->analysis details_crystallization Dissolve the purified product in a minimal amount of a hot solvent and cool slowly to form crystals. The hydrochloride salt can be precipitated by adding HCl in an organic solvent. crystallization->details_crystallization details_analysis Confirm purity by LC-MS and NMR. analysis->details_analysis end_node Pure Product analysis->end_node

How to improve regioselectivity in reactions with (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (6-Bromopyridin-2-yl)methanamine hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve regioselectivity and achieve desired outcomes in their experiments.

Section 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

The most common reaction for this substrate involves the functionalization of the C6-Br bond via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[1][2] Achieving high regioselectivity is critical to ensure the reaction occurs exclusively at this position.

Frequently Asked Questions (FAQs)

Q1: How can I ensure my cross-coupling reaction occurs exclusively at the C6-Br bond?

A1: The C-Br bond is significantly more reactive than the C-H bonds on the pyridine ring under typical palladium-catalyzed conditions. The primary challenge is preventing side reactions involving the aminomethyl group. To ensure selectivity for the C6 position, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that favor oxidative addition at the C-Br bond.[3]

  • Base Selection: Use a base that is strong enough to facilitate the catalytic cycle but not so strong that it promotes unwanted deprotonation or side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong organic bases.

  • Protecting Groups: If side reactions with the primary amine are a persistent issue, consider protecting it with a suitable group like Boc (tert-butyloxycarbonyl).

Q2: What are the best catalyst and ligand systems for a Suzuki-Miyaura coupling with this substrate?

A2: The choice of catalyst and ligand is crucial and depends on the specific boronic acid or ester being used. A good starting point for 2-substituted pyridines is a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand. For 2,6-disubstituted pyridines, specific conditions can direct the reaction to a particular site, highlighting the importance of the catalyst system in controlling regioselectivity.[2][4]

Q3: What are the optimal conditions for a Buchwald-Hartwig amination at the C6 position?

A3: Buchwald-Hartwig amination allows for the formation of a new C-N bond at the C6 position.[1] Success relies heavily on the ligand.

  • Ligands: Sterically hindered, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective for coupling amines with aryl bromides, including bromopyridines.[3]

  • Catalyst: A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Poor quality of solvent or reagents (presence of water/oxygen).1. Use a fresh catalyst or a pre-catalyst. Ensure an inert atmosphere (N₂ or Ar). 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu for Buchwald-Hartwig). 3. Increase the reaction temperature incrementally. 4. Use anhydrous solvents and degas the reaction mixture thoroughly.
Formation of Homo-coupled Byproduct 1. Slow transmetalation step (Suzuki). 2. Oxidative addition is too slow.1. Add a small amount of water or use an aqueous base solution to accelerate boronic acid transmetalation. 2. Switch to a more electron-rich ligand to promote oxidative addition.
Side Reaction at the Aminomethyl Group The primary amine competes as a nucleophile or coordinates to the palladium center, inhibiting catalysis.1. Protect the amine with a Boc or other suitable protecting group prior to the coupling reaction. 2. Use a bidentate ligand like DPPF, which can sometimes mitigate interference from substrate-based amines.[1]
Debromination of Starting Material Reductive elimination of a palladium-hydride species.1. Ensure the reaction is free of water or other proton sources. 2. Use a different base or solvent system.

Visualization: Optimizing Suzuki-Miyaura Regioselectivity

G start Start: Suzuki Coupling of (6-Bromopyridin-2-yl)methanamine setup Initial Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Boronic Acid/Ester - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->setup run Run Reaction (e.g., 90 °C, 12h) setup->run analyze Analyze Product Mixture (LCMS, NMR) run->analyze success Success: High Yield of C6-Coupled Product analyze->success >95% Regioselectivity low_yield Problem: Low Conversion / Low Yield analyze->low_yield <50% Conversion side_reactions Problem: Side Reactions (e.g., debromination, amine interference) analyze->side_reactions <95% Selectivity ts_catalyst Troubleshoot: - Change Ligand (e.g., SPhos) - Increase Catalyst Loading - Increase Temperature low_yield->ts_catalyst ts_protect Troubleshoot: - Protect -NH₂ group (e.g., Boc) - Use milder base side_reactions->ts_protect ts_catalyst->setup Re-run ts_protect->setup Re-run

Caption: Workflow for optimizing regioselectivity in Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LCMS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for this substrate, the bromine at C6 can be displaced by a potent nucleophile. SNAr reactions on pyridine rings are favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the anionic Meisenheimer intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[5][6]

Frequently Asked Questions (FAQs)

Q1: When should I choose SNAr over a palladium-catalyzed reaction?

A1: SNAr can be advantageous when:

  • The desired nucleophile is simple and readily available in excess (e.g., alkoxides, thiolates).

  • You want to avoid the cost and potential toxicity of palladium catalysts.

  • The substrate is sensitive to the conditions of cross-coupling reactions.

Q2: How can I prevent the aminomethyl group from interfering in an SNAr reaction?

A2: The primary amine is nucleophilic and can compete with the desired nucleophile. It can also be deprotonated by a strong base.

  • Protection: Protecting the amine with a group like Boc is the most reliable strategy.

  • Use of Hydrochloride Salt: Using the hydrochloride salt of the starting material can protect the amine in situ, but this may not be compatible with all nucleophiles or bases.

  • Nucleophile Choice: Use a "soft" nucleophile (like a thiolate) which may react preferentially at the carbon center over the "hard" amine.

Visualization: Factors Influencing SNAr Regioselectivity

G Substrate (6-Bromopyridin-2-yl)methanamine Intermediate Meisenheimer Complex (Negative charge stabilized by ring Nitrogen at C2/C6) Substrate->Intermediate Nucleophile Strong Nucleophile (e.g., NaOMe, KSR) Nucleophile->Intermediate Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Intermediate Product C6-Substituted Product Intermediate->Product Loss of Br⁻

Caption: Key components for a successful SNAr reaction at the C6 position.

Section 3: Directed ortho-Metalation (DoM)

The aminomethyl group at the C2 position can potentially act as a Directed Metalation Group (DMG), guiding a strong organolithium base to deprotonate the adjacent C3 position.[7][8] This creates a nucleophilic C3-lithiated species that can be trapped with an electrophile, offering a powerful method for C3-functionalization.

Frequently Asked Questions (FAQs)

Q1: Can the aminomethyl group (-CH₂NH₂) effectively direct metalation to the C3 position?

A1: Yes, amine groups can act as DMGs. The nitrogen's lone pair coordinates to the lithium ion, delivering the base to the ortho C-H bond.[8] However, the acidic N-H protons of the primary amine will be deprotonated first. Therefore, at least two equivalents of the organolithium base are required, or the amine must be protected first (e.g., as a Boc-carbamate or a tertiary amine).

Q2: What are the major challenges and potential side reactions?

A2:

  • Competitive Nucleophilic Addition: Strong alkyllithium reagents can add to the C2 or C6 positions of the pyridine ring. Using a sterically hindered base like Lithium diisopropylamide (LDA) or LiTMP can mitigate this.[7]

  • Multiple Deprotonation Sites: Besides the N-H protons, the benzylic C-H protons of the aminomethyl group could also be deprotonated.

  • Low Temperatures: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

Conceptual Protocol: Directed ortho-Metalation and Electrophilic Trap
  • Protection (Recommended): Protect the primary amine of (6-Bromopyridin-2-yl)methanamine, for example, by reacting it with Boc anhydride to form the N-Boc derivative.

  • Metalation: Dissolve the protected substrate in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere. Cool the solution to -78 °C. Add a strong base (e.g., s-BuLi or LDA, 1.1 equiv) dropwise and stir for 1-2 hours at -78 °C.

  • Electrophilic Trap: Add a solution of the desired electrophile (e.g., DMF for formylation, I₂ for iodination) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the product by column chromatography. Deprotection may be required as a final step.

Visualization: Decision Tree for Site-Selectivity

G start Desired Functionalization Site? c6 C6 Position (replace -Br) start->c6 C6 c3 C3 Position (functionalize C-H) start->c3 C3 c6_cc Use Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) c6->c6_cc For C-C or C-N bonds c6_snar Use SNAr with strong nucleophile c6->c6_snar For C-O, C-S bonds c3_dom Use Directed ortho-Metalation (DoM) followed by electrophilic trap c3->c3_dom

Caption: Decision guide for regioselective functionalization strategies.

References

Technical Support Center: Overcoming Poor Solubility of (6-Bromopyridin-2-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (6-Bromopyridin-2-yl)methanamine hydrochloride and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Question: I'm trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What can I do?

  • Answer: this compound, like many amine hydrochloride salts, exhibits pH-dependent solubility. While it is a salt form, which generally enhances aqueous solubility compared to the free base, the solubility can still be limited at neutral or near-neutral pH. Pyridine and its derivatives are weak bases, and their protonation to form a more soluble pyridinium salt is favored in acidic conditions.[1]

    Troubleshooting Steps:

    • pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. Try dissolving the compound in a buffer with a pH at least two units below the pKa of the pyridine nitrogen. While the specific pKa for this compound is not readily published, a starting pH of 4-5 is a reasonable starting point. You can use dilute hydrochloric acid to adjust the pH.

    • Gentle Heating: Gently warming the solution to 30-40°C while stirring can help increase the rate of dissolution. However, be cautious about potential degradation with prolonged heating and always check the compound's stability at elevated temperatures.

    • Sonication: Using a sonication bath can help break up solid aggregates and increase the surface area exposed to the solvent, facilitating dissolution.

Issue 2: The compound precipitates out of solution when I add it to my cell culture media.

  • Question: My this compound derivative dissolves in my acidic stock solution, but it crashes out when I dilute it into my cell culture medium, which is buffered at pH 7.4. How can I prevent this?

  • Answer: This is a common issue known as "salting out" or precipitation upon a pH shift. The higher pH of the cell culture medium deprotonates the pyridinium ion, converting it back to the less soluble free base form.

    Troubleshooting Steps:

    • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] Then, dilute this stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to be tolerated by your cells (typically <0.5% for DMSO).

    • Formulation with Excipients: Consider using solubility-enhancing excipients such as cyclodextrins. Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their apparent water solubility.

    • Kinetic vs. Thermodynamic Solubility: For short-term experiments, you may be able to work with a supersaturated solution (kinetic solubility). This involves rapidly diluting the concentrated stock into the final medium with vigorous mixing. However, be aware that the compound may precipitate over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: Specific quantitative solubility data for this compound is not extensively available in the public literature. However, based on the properties of similar compounds like 2-Bromopyridine and 4-Bromopyridine hydrochloride, a qualitative solubility profile can be inferred. The hydrochloride salt form is expected to have some aqueous solubility, which can be significantly enhanced in acidic conditions. For structurally similar compounds, solubility in polar organic solvents like methanol and DMSO has been observed.[1][2]

Q2: How does the hydrochloride salt form affect the solubility of the parent compound?

A2: Salt formation is a common and effective strategy for increasing the aqueous solubility and dissolution rate of ionizable drug candidates.[3] For a basic compound like (6-Bromopyridin-2-yl)methanamine, converting it to its hydrochloride salt increases its polarity and ability to interact with water molecules, thereby improving its solubility in aqueous media.

Q3: Are there alternative salt forms I can consider to improve solubility?

A3: Yes, exploring different salt forms is a standard practice in drug development to optimize physicochemical properties. While hydrochloride salts are common, other counterions can sometimes offer superior solubility or stability. Consider screening other pharmaceutically acceptable acids to form alternative salts.

Q4: Can particle size reduction improve the dissolution rate?

A4: Yes, reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like micronization or nano-milling can be employed to achieve this.

Data Presentation

While specific solubility data for this compound is limited, the following table provides a framework for researchers to populate with their own experimentally determined data. For reference, qualitative data for a similar compound, 4-Bromopyridine hydrochloride, is included.

SolventCompoundTemperature (°C)Solubility (mg/mL)MethodReference
Water4-Bromopyridine hydrochloride25SolubleNot Specified[2]
Methanol4-Bromopyridine hydrochloride25SolubleNot Specified[2]
DMSO4-Bromopyridine hydrochloride25SolubleNot Specified[2]
This compound (User to determine) (User to specify) (User to determine) (e.g., Shake-Flask)
This compound (User to determine) (User to specify) (User to determine) (e.g., HPLC)

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl) in a sealed, clear glass vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Filter the sample through a 0.22 µm syringe filter that is compatible with the solvent and does not bind the compound (e.g., PVDF or PTFE). This step is critical to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol describes how to prepare a concentrated stock solution of a poorly water-soluble compound.

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility, such as DMSO or ethanol.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, conical tube.

  • Dissolution: Add the selected co-solvent dropwise to the solid while vortexing or sonicating until the compound is completely dissolved. Be mindful of the final desired concentration.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

  • Application: When preparing working solutions, dilute the stock solution into the aqueous medium with vigorous mixing. Ensure the final concentration of the co-solvent is below the toxicity limit for your experimental system.

Visualizations

experimental_workflow cluster_start Start: Poor Solubility Observed cluster_strategy Solubilization Strategy Selection cluster_methods Experimental Approaches cluster_outcome Outcome Assessment start Compound fails to dissolve in aqueous buffer strategy Select a solubilization strategy start->strategy ph_adjust pH Adjustment (Lower pH) strategy->ph_adjust Aqueous System cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) strategy->cosolvent Organic Stock Preferred excipient Excipient Formulation (e.g., Cyclodextrins) strategy->excipient Advanced Formulation success Compound Dissolved Proceed with Experiment ph_adjust->success failure Solubility Issue Persists Re-evaluate Strategy ph_adjust->failure cosolvent->success cosolvent->failure excipient->success excipient->failure failure->strategy Iterate equilibrium_solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess compound to solvent equilibrate Agitate for 24-48h at constant temperature prep->equilibrate separate Centrifuge and filter supernatant equilibrate->separate analyze Quantify concentration by HPLC separate->analyze

References

Technical Support Center: Buchwald-Hartwig Amination of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the Buchwald-Hartwig amination of (6-bromopyridin-2-yl)methanamine hydrochloride. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the unique challenges presented by this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when using this compound as a substrate?

The criticality of base selection for this specific substrate arises from three key factors:

  • Presence of a Hydrochloride Salt: The starting material is an amine salt. The protonated aminomethyl group (pKa ~9-10) must be neutralized to the free amine for it to act as a nucleophile in the catalytic cycle. This requires at least one equivalent of base before the catalytic cycle can even begin. Therefore, you will need to use more than the typical stoichiometric amount of base.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[1] This coordination can act as an inhibitory pathway, sequestering the active catalyst and slowing down or completely stalling the reaction. The choice of base can influence the equilibrium of this catalyst inhibition.

  • The Primary Amine Nucleophile: The aminomethyl group is a primary amine, which can undergo mono- or diarylation. While diarylation is less of a concern in this intramolecular context, the reactivity of the primary amine needs to be carefully managed to avoid side reactions.

A carefully chosen base will efficiently deprotonate the hydrochloride salt and the amine during the catalytic cycle without promoting side reactions or exacerbating catalyst inhibition.

Q2: How many equivalents of base should I use for the reaction?

A common pitfall when working with amine hydrochloride salts is using an insufficient amount of base. A minimum of two equivalents of base is required:

  • One equivalent to neutralize the hydrochloride salt and generate the free amine of your starting material.

  • One equivalent to facilitate the deprotonation of the amine-palladium complex within the catalytic cycle, which is essential for the reductive elimination step that forms the C-N bond.[2]

It is often beneficial to use a slight excess of base (e.g., 2.2 to 2.5 equivalents) to ensure complete deprotonation and drive the reaction to completion, especially if weaker bases are used.

Q3: What are the recommended bases for this reaction, and what is the rationale for their use?

The choice of base is a balance between reactivity and functional group tolerance. For the amination of (6-bromopyridin-2-yl)methanamine, both strong and weak bases can be employed, depending on the other functionalities present in the molecule you are coupling it with.

Base Class Approx. pKaH (in DMSO) Key Considerations
Sodium tert-butoxide (NaOtBu) Strong Alkoxide~29High Reactivity: Often leads to faster reaction rates and is effective for less reactive aryl chlorides.[3] Caution: Can be incompatible with base-sensitive functional groups like esters and nitro groups.[2]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong Amide~30High Reactivity & Good Solubility: Useful for promoting reactions at lower temperatures.[2] Caution: Can also be incompatible with sensitive functional groups.
Potassium Phosphate (K₃PO₄) Weaker Inorganic~23Good for Sensitive Substrates: A milder option when base-sensitive groups are present.[4] Solubility: Can have poor solubility in some organic solvents, potentially affecting reaction rates.
Cesium Carbonate (Cs₂CO₃) Weaker Inorganic~20Good for Sensitive Substrates & Pyridines: Often a good choice for heteroaromatic substrates.[5] Its higher solubility compared to K₂CO₃ can be advantageous.[6]
Potassium Carbonate (K₂CO₃) Weaker Inorganic~18Milder Option: Can be effective, but may require higher temperatures or longer reaction times due to lower basicity and solubility.[2]

Expert Rationale: The pKa of the conjugate acid (pKaH) in the reaction solvent is a good indicator of a base's strength. A stronger base (higher pKaH) will more effectively deprotonate the amine in the catalytic cycle. However, for sensitive substrates, a weaker base may be necessary to avoid side reactions. The relative insolubility of inorganic bases like carbonates and phosphates can sometimes be overcome by vigorous stirring or the use of a co-solvent.[4]

Troubleshooting Guide

Problem 1: Low or No Conversion

If you are observing little to no formation of your desired product, consider the following troubleshooting steps in a logical sequence.

troubleshooting_low_conversion start Low/No Conversion q1 Is the base stoichiometry correct? (≥ 2.2 equivalents) start->q1 a1_yes Yes q1->a1_yes Correct   a1_no No q1->a1_no  Incorrect q2 Is catalyst inhibition by the pyridine nitrogen suspected? a1_yes->q2 sol1 Adjust base to ≥ 2.2 equivalents and re-run. a1_no->sol1 a2_yes Yes q2->a2_yes Likely a2_no No q2->a2_no Unlikely sol2 Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). Consider using a palladium pre-catalyst. a2_yes->sol2 q3 Is the reaction temperature optimal? a2_no->q3 a3_yes Yes q3->a3_yes Optimal a3_no No q3->a3_no Suboptimal end If issues persist, screen different solvents or palladium sources. a3_yes->end sol3 Increase temperature in 10-20°C increments. Monitor for decomposition. a3_no->sol3 sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting low or no conversion.

Detailed Explanation:

  • Base Stoichiometry: As previously mentioned, this is the most common and easily rectified issue. Ensure you have added at least two, and preferably a slight excess, of equivalents of your chosen base.

  • Catalyst Inhibition: The pyridine nitrogen can act as a poison to the palladium catalyst.[1] To circumvent this, using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos is highly recommended.[3] These ligands promote the desired catalytic cycle and sterically disfavor the binding of the pyridine nitrogen. Using a well-defined palladium pre-catalyst can also ensure a more efficient initiation of the active Pd(0) species.[1]

  • Reaction Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). If you are using a weaker base like K₂CO₃ or K₃PO₄, a higher temperature may be required to achieve a reasonable reaction rate.

Problem 2: Formation of Side Products (e.g., Dehalogenation)

The appearance of significant side products, such as the replacement of the bromine with a hydrogen atom (dehalogenation), indicates an imbalance in the rates of the catalytic steps.

Potential Causes and Solutions:

  • Suboptimal Ligand/Base Combination: The relative rates of reductive elimination (product formation) and side reactions like beta-hydride elimination or hydrodehalogenation are influenced by the electronic and steric properties of the ligand and the strength of the base.

    • Solution: Screen a different class of base. If you are using a very strong base like NaOtBu, consider switching to a weaker, inorganic base like Cs₂CO₃ or K₃PO₄. This can sometimes temper the reactivity and favor the desired pathway.

  • High Reaction Temperature: While necessary for activation, excessive temperatures can sometimes promote decomposition pathways.

    • Solution: If you have seen some product formation but also significant side products, try reducing the reaction temperature by 10-20 °C and extending the reaction time.

Experimental Protocol Example

This is a generalized starting protocol. Optimization will likely be necessary for your specific coupling partner.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add (6-Bromopyridin-2-yl)methanamine HCl, Pd pre-catalyst, and ligand to an oven-dried flask. prep2 Add the base (e.g., Cs₂CO₃, 2.2 equiv.). prep1->prep2 1. react1 Add degassed solvent (e.g., Toluene or Dioxane). prep2->react1 2. react2 Add the amine coupling partner. react1->react2 react3 Heat to 80-110°C with vigorous stirring. react2->react3 react4 Monitor reaction by TLC or LC-MS. react3->react4 workup1 Cool to RT, quench with sat. aq. NH₄Cl. react4->workup1 3. workup2 Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Dry, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Preparation: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.2 equiv.) to the vessel. Seal the vessel with a septum.

  • Solvent and Nucleophile: Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe, followed by your amine coupling partner (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (a good starting point is 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Ligand effects on the efficiency of palladium-catalyzed reactions with (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving (6-Bromopyridin-2-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of this compound

Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted starting material. What are the potential causes and solutions?

Answer: Low conversion is a frequent challenge and can arise from several factors. The inherent properties of the substrate, namely the coordinating pyridine nitrogen and the aminomethyl group, can complicate the catalytic cycle.[1] A systematic investigation of the following is recommended:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and ligand is critical. For electron-rich substrates like this aminopyridine, bulky, electron-rich phosphine ligands are often beneficial.[2] Consider screening different catalyst systems. For Buchwald-Hartwig amination, ligands like XPhos or RuPhos may be advantageous, while for Suzuki coupling, SPhos and XPhos are often effective.[2][3]

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1][2] Additionally, oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure the reaction is maintained under a strictly inert atmosphere using proper Schlenk or glovebox techniques.[1][3] If the reaction mixture turns black, this may indicate the precipitation of palladium black due to catalyst decomposition.[4]

  • Suboptimal Reagents and Conditions:

    • Base: The choice and quality of the base are crucial. For less acidic amines in Buchwald-Hartwig reactions, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.[3][5] Ensure the base is fresh and anhydrous.

    • Solvent: Solvents must be anhydrous and thoroughly degassed.[1] Toluene and dioxane are common choices for many cross-coupling reactions.[3]

    • Temperature: While many coupling reactions require heating, excessive temperatures can lead to catalyst decomposition.[1] It may be necessary to screen a range of temperatures to find the optimal balance.

Issue 2: Significant Side Product Formation

Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

Answer: Common side reactions in palladium-catalyzed couplings include hydrodehalogenation, homocoupling, and for Sonogashira reactions, Glaser coupling.

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom, which can be caused by trace palladium hydride species.[2][6] To minimize this:

    • Optimize the choice of ligand and base.[6]

    • Ensure an efficient coupling reaction to outcompete the hydrodehalogenation pathway.[3]

    • Lowering the reaction temperature may also be beneficial.[6]

  • Homocoupling:

    • Boronic Acid Homocoupling (Suzuki): This side reaction is often promoted by the presence of oxygen.[2] Thoroughly degassing the solvents and maintaining an inert atmosphere are the most effective ways to minimize this.[1][2]

    • Alkyne Homocoupling (Glaser Coupling - Sonogashira): This is a common side reaction, especially when a copper co-catalyst is used.[4] Strictly anaerobic conditions are essential to suppress this pathway.[4]

  • Protodeboronation (Suzuki): This is the hydrolysis of the boronic acid starting material. It can be exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[2] Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).[1][2]

Ligand Effects on Reaction Efficiency: Data Tables

The choice of ligand is paramount for a successful cross-coupling reaction. The following tables summarize the performance of various ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with bromopyridine substrates. Data for structurally similar compounds are included to provide a strong basis for ligand selection.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridines

LigandPalladium PrecursorBaseSolventSubstrateYield (%)Reference
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good[7]
SPhosPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81[7]
BINAPPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazole-[7]
Pd(dppf)Cl₂-K₂CO₃DME5-bromo-1-ethyl-1H-indazoleHigh[8]
PCy₃Pd(OAc)₂--2,4-dichloropyrimidineLow[2]

Table 2: Ligand Performance in Buchwald-Hartwig Amination of Bromopyridines

LigandPalladium PrecursorBaseSolventSubstrateCoupling PartnerYield (%)Reference
RuPhosPd₂(dba)₃LiHMDSToluene3-bromo-2-aminopyridineSecondary AminesHigh (up to 83)[5]
BrettPhosPd₂(dba)₃LiHMDSToluene3-halo-2-aminopyridinesPrimary Amines-[5]
XPhosPd(OAc)₂NaOtBuToluene2-BromopyridinesVolatile AminesGood[9]
BINAPPd₂(dba)₃NaOtBuTolueneAryl BromidesOptically Active AminesGood[10]
P(o-tolyl)₃Pd₂(dba)₃NaOtBuTolueneAryl BromidesOptically Active AminesRacemization observed[10]

Table 3: Ligand/Catalyst System Performance in Sonogashira Coupling of Bromopyridines

LigandPalladium SourceCo-catalystBaseSolventSubstrateYield (%)Reference
PPh₃Pd(CF₃COO)₂CuIEt₃NDMF2-Amino-3-bromopyridines72-96[11]
PPh₃PdCl₂(PPh₃)₂CuIEt₃NDMF2,6-dibromopyridine-[7]
NonePd(OAc)₂---2-bromopyridine-
P(t-Bu)₃Pd(PhCN)₂Cl₂---Aryl Bromides-

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for key palladium-catalyzed reactions, adapted for this compound. Note: These are generalized procedures and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[3]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) iodide co-catalyst (3-5 mol%).[7]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or Et₃N) followed by the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).[7][13]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[7][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides: Workflows and Catalytic Cycles

The following diagrams illustrate the general experimental workflow, a troubleshooting guide for low conversion, and the catalytic cycles for the discussed reactions.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling A 1. Assemble Reagents: Substrate, Coupling Partner, Catalyst, Ligand, Base B 2. Establish Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Heat Reaction Mixture with Vigorous Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Reaction Workup: Quench, Extract E->F G 7. Purify Product (Column Chromatography) F->G

Caption: General experimental workflow.

G Troubleshooting Low Conversion Start Low or No Conversion Q1 Is the reaction under inert atmosphere? Start->Q1 A1_Yes Check Catalyst System Q1->A1_Yes Yes A1_No Improve Inert Atmosphere Technique (Schlenk/Glovebox) Q1->A1_No No Q2 Screen Ligands (e.g., XPhos, RuPhos, SPhos) A1_Yes->Q2 A1_No->Start Q3 Check Reagent Quality (Anhydrous Solvent/Base) Q2->Q3 A3_Yes Optimize Reaction Conditions (Temperature, Concentration) Q3->A3_Yes Yes A3_No Use Fresh, Anhydrous Reagents Q3->A3_No No End Improved Yield A3_Yes->End A3_No->Q3

Caption: Troubleshooting workflow for low conversion.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA PdII_ArBr Ar-Pd(II)(Br)L₂ OA->PdII_ArBr Amine_Coord Amine Coordination (R₂NH) PdII_ArBr->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerates Catalyst Product Ar-NR₂ RE->Product

Caption: Buchwald-Hartwig amination catalytic cycle.[14][15]

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA PdII_ArBr Ar-Pd(II)(Br)L₂ OA->PdII_ArBr Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArBr->Transmetalation PdII_ArAr Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product

Caption: Suzuki-Miyaura coupling catalytic cycle.[16]

References

Reducing catalyst loading in reactions with (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (6-Bromopyridin-2-yl)methanamine hydrochloride

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for reducing catalyst loading in cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to reduce catalyst loading in reactions with this compound?

Reducing catalyst loading, particularly with expensive and toxic heavy metals like palladium, is critical for several reasons. In pharmaceutical development, minimizing metal content in the final active pharmaceutical ingredient (API) is a regulatory requirement. High catalyst loading increases the cost of synthesis, complicates product purification, and raises environmental concerns regarding waste disposal.[1] Furthermore, in some cases, reducing the amount of catalyst can decrease the formation of impurities and simplify purification.[2]

Q2: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

The substrate itself presents several challenges that can hinder catalytic efficiency. The pyridine nitrogen can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[3][4] Additionally, the primary amine of the methanamine group can also interact with the catalyst. These interactions can impede key steps in the catalytic cycle, such as oxidative addition, making it necessary to carefully select and optimize the catalytic system to achieve high efficiency at low catalyst loadings.[5]

Q3: What is the first step to take when attempting to lower catalyst loading?

The most critical first step is the selection of the ligand. For electron-rich and potentially coordinating substrates like aminopyridines, standard ligands such as PPh₃ may be ineffective at low concentrations.[6] The use of bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often essential.[3][4][5] These ligands can promote the crucial oxidative addition and reductive elimination steps while stabilizing the active catalytic species, allowing for lower catalyst concentrations to be effective.[5][6]

Q4: How do palladium pre-catalysts help in reducing catalyst loading?

Palladium pre-catalysts are stable, well-defined Pd(II) complexes that are easily activated under reaction conditions to reliably generate the active Pd(0) species.[7][8] Using pre-catalysts simplifies reaction setup and can lead to more consistent results compared to generating the active catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[5] Certain pre-catalysts, such as those derived from RuPhos or SPhos, have shown outstanding performance in C-N cross-coupling reactions, enabling high yields even at low catalyst loadings and milder temperatures.[5][7]

Q5: Can reaction conditions other than the catalyst system be optimized to reduce palladium usage?

Absolutely. A systematic screening of the base, solvent, temperature, and concentration is crucial.

  • Base: The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are common.[5][9] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[3] The optimal base depends on the specific coupling partners.

  • Solvent: Solvents like toluene, dioxane, or THF are frequently used.[3][5] The solubility of all components, especially the base, can significantly impact the reaction rate.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions like dehalogenation.[3] The goal is to find the minimum temperature required for efficient turnover.

Troubleshooting Guide

Issue 1: Low or no conversion after reducing catalyst loading.

  • Possible Cause: Inefficient generation of the active Pd(0) catalyst or deactivation of the catalyst. The pyridine nitrogen is a likely inhibitor.[3][4]

  • Suggested Solutions:

    • Switch to a more robust ligand: If you are using a simple ligand like PPh₃, switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[4][5] These ligands are designed to accelerate the catalytic cycle for challenging substrates.

    • Use a pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a palladacycle) to ensure efficient and reproducible generation of the active Pd(0) species.[5][7]

    • Screen different bases: The base is crucial for the catalytic cycle. If using a carbonate base, ensure it is sufficiently strong and soluble. For C-N couplings, consider switching to a stronger base like NaOtBu or LiHMDS.[5]

    • Ensure an inert atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

Issue 2: Significant formation of dehalogenated byproduct (replacement of Br with H).

  • Possible Cause: This side reaction can be caused by trace palladium hydride species, which can be exacerbated by certain bases or high temperatures.[3]

  • Suggested Solutions:

    • Change the base: Avoid bases like hydroxides or alkoxides that can be hydride sources. Non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often better choices to minimize dehalogenation in Suzuki couplings.[4]

    • Lower the reaction temperature: High temperatures can promote catalyst decomposition and the formation of hydride species. Determine the lowest effective temperature for the transformation.

    • Optimize the ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may identify a system less prone to dehalogenation.

Issue 3: Reaction works at high catalyst loading but fails to reach completion at lower concentrations.

  • Possible Cause: The catalyst turnover number is insufficient at lower concentrations, indicating a slow or inhibited step in the catalytic cycle.

  • Suggested Solutions:

    • Increase Reaction Time: The reaction may simply be slower at lower catalyst concentrations. Monitor the reaction over a longer period.

    • Increase Concentration: Le Chatelier's principle can be applied; increasing the concentration of the reactants may favor the forward reaction and improve catalyst turnover.

    • Re-evaluate the Catalyst System: This is a strong indication that a more active catalyst system is required. Refer to the ligand and pre-catalyst suggestions in the FAQs and Issue 1. A ligand screen is highly recommended.[3][5]

Data Presentation: Catalyst System Optimization

The following tables summarize reaction parameters from studies on similar bromopyridine substrates, providing a starting point for optimization.

Table 1: Ligand Screen for C,N Cross-Coupling of 3-Bromo-2-aminopyridine with Morpholine [5]

EntryPalladium Source (mol%)Ligand (mol%)Pre-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (8)-LiHMDSTHF6571
2--RuPhos Pre-cat (4)LiHMDSTHF6583
3Pd₂(dba)₃ (2)SPhos (8)-LiHMDSTHF6576
4Pd₂(dba)₃ (2)BINAP (8)-LiHMDSTHF6571
5Pd(OAc)₂ (4)RuPhos (8)-LiHMDSTHF6551

Data adapted from a study on a structurally related aminobromopyridine, demonstrating the superior performance of the RuPhos pre-catalyst.[5]

Table 2: General Conditions for Suzuki Coupling of Bromopyridines [3]

Catalyst / Pre-catalystTypical Loading (mol%)LigandBaseSolvent SystemNotes
Pd(PPh₃)₄2-5(Internal)K₂CO₃, Na₂CO₃Dioxane/Water, DMFStandard, but may require higher loading for this substrate.
Pd(OAc)₂1-2SPhos, XPhosK₃PO₄Dioxane, TolueneEffective for challenging, electron-rich substrates.
PdCl₂(dppf)2-5(Internal)K₃PO₄, Cs₂CO₃Dioxane, THFA robust and common pre-catalyst.

Experimental Protocols

Protocol: General Procedure for Buchwald-Hartwig Amination with Reduced Catalyst Loading

This protocol describes a general method for the C-N coupling of this compound with a generic amine using a palladium pre-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)[9]

  • Palladium Pre-catalyst (e.g., RuPhos Pre-catalyst, 0.5-2 mol%)[5]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[9]

  • Anhydrous Toluene or Dioxane

Procedure:

  • Flask Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and NaOtBu to a dry Schlenk flask or sealed vial equipped with a stir bar.[9]

  • Add Reactants: Add the this compound to the flask. Note: As this is a hydrochloride salt, an additional equivalent of base may be required to neutralize it.

  • Add Solvent and Amine: Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Inert Atmosphere: Seal the flask or vial and purge with inert gas. If not in a glovebox, perform several evacuate-backfill cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G Workflow for Reducing Catalyst Loading cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Reduction cluster_2 Phase 3: Finalization A Define Baseline (e.g., 2-5 mol% Pd) B Select Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) A->B C Select Appropriate Base & Solvent (e.g., K3PO4 in Dioxane) B->C D Reduce Catalyst Loading by 50% (e.g., to 1 mol%) C->D E Monitor Reaction (Time, Conversion) D->E F Full Conversion? E->F G Yes H No I Further Reduce Loading (e.g., to 0.5 mol%) F->I Yes J Proceed to Troubleshooting F->J No K Final Optimized Protocol I->K

Caption: Systematic workflow for catalyst reduction.

G Troubleshooting Low Yield at Reduced Catalyst Loading A Low Yield / No Reaction at <1 mol% Catalyst B Is the Ligand Optimal? (e.g., Buchwald type) A->B C Is the Atmosphere Inert? B->C Yes E Action: Screen modern, bulky phosphine ligands (XPhos, RuPhos) B->E No D Is a Pre-catalyst Being Used? C->D Yes F Action: Thoroughly degas solvents; use Schlenk line or glovebox C->F No G Action: Switch from in-situ prep to a well-defined pre-catalyst (e.g., G3-Palladacycle) D->G No H Re-run Optimized Reaction D->H Yes E->H F->H G->H

Caption: Logic diagram for troubleshooting poor reaction outcomes.

References

Validation & Comparative

Comparative Reactivity of (6-Bromopyridin-2-yl)methanamine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. The reactivity of these building blocks dictates the efficiency of synthetic routes and the feasibility of creating complex molecular architectures. This guide provides a comparative analysis of the reactivity of (6-Bromopyridin-2-yl)methanamine and its key isomers in two fundamental classes of reactions: palladium-catalyzed Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNA_r). While direct quantitative comparisons under identical conditions are scarce in the literature, this guide extrapolates expected reactivity trends based on established principles of electronic and steric effects in pyridine chemistry.

Isomers of (Bromopyridinyl)methanamine

The isomers of (bromopyridinyl)methanamine are characterized by the different substitution patterns of the bromo and aminomethyl groups on the pyridine ring. The relative positions of these groups, and their orientation with respect to the ring nitrogen, significantly influence the electronic distribution and steric environment of the molecule, thereby affecting its reactivity. The key isomers considered in this guide are:

  • (6-Bromopyridin-2-yl)methanamine

  • (5-Bromopyridin-2-yl)methanamine

  • (4-Bromopyridin-2-yl)methanamine

  • (6-Bromopyridin-3-yl)methanamine

  • (5-Bromopyridin-3-yl)methanamine

  • (2-Bromopyridin-4-yl)methanamine

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] The reactivity of aryl halides in this reaction is largely dependent on the electronic properties of the aromatic ring and the position of the halide. In the case of bromopyridines, the electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

A generally accepted reactivity order for simple bromopyridine isomers in Suzuki-Miyaura coupling is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electronic activation of the C-Br bond by the pyridine nitrogen. The presence of the aminomethyl group, an electron-donating group, will also modulate this reactivity.

Expected Reactivity Comparison:

IsomerPosition of Br relative to NExpected Reactivity in Suzuki CouplingRationale
(4-Bromopyridin-2-yl)methanamine paraHighThe strong electron-withdrawing effect of the nitrogen at the para-position highly polarizes the C-Br bond, making it very susceptible to oxidative addition.
(6-Bromopyridin-2-yl)methanamine orthoModerate to HighThe C-Br bond is activated by the adjacent nitrogen. However, the proximity of the nitrogen's lone pair and the aminomethyl group can lead to chelation with the palladium catalyst, which may either enhance or inhibit the reaction depending on the ligand used. This is often referred to as the "2-pyridyl problem".
(2-Bromopyridin-4-yl)methanamine orthoModerate to HighSimilar to the 6-bromo-2-aminomethyl isomer, the C-Br bond is activated. The steric hindrance from the aminomethyl group is further away, which might lead to slightly higher reactivity compared to the 6-bromo isomer.
(5-Bromopyridin-3-yl)methanamine metaModerateThe electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon at the C-Br bond compared to the ortho and para isomers.
(6-Bromopyridin-3-yl)methanamine metaModerateSimilar to the 5-bromo-3-aminomethyl isomer, the bromine is meta to the ring nitrogen. The proximity of the bromine to the nitrogen in the 6-position might offer some inductive activation.
(5-Bromopyridin-2-yl)methanamine metaLow to ModerateThe bromine is meta to the nitrogen, leading to lower activation compared to ortho and para positions. The aminomethyl group is ortho to the nitrogen and may influence catalyst coordination.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution on pyridine rings is favored at the positions ortho and para (2-, 4-, and 6-positions) to the electron-withdrawing nitrogen atom. The reaction proceeds through a negatively charged Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

The presence of an additional electron-withdrawing group, such as the bromine atom, further activates the ring for nucleophilic attack. Conversely, electron-donating groups like the aminomethyl group can decrease the reactivity.

Expected Reactivity Comparison:

IsomerPosition of Br relative to NExpected Reactivity in SNA_rRationale
(6-Bromopyridin-2-yl)methanamine orthoHighThe bromine is at an activated position (ortho to N). Nucleophilic attack at this position is facilitated by the stabilization of the negative intermediate by the nitrogen atom.
(2-Bromopyridin-4-yl)methanamine orthoHighThe bromine is at an activated position (ortho to N). Similar to the 6-bromo isomer, it is expected to be highly reactive.
(4-Bromopyridin-2-yl)methanamine paraHighThe bromine is at an activated position (para to N), allowing for effective delocalization and stabilization of the Meisenheimer intermediate.
(5-Bromopyridin-2-yl)methanamine metaLowThe bromine is at a non-activated position (meta to N). Nucleophilic substitution at this position is significantly less favorable as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.
(6-Bromopyridin-3-yl)methanamine metaLowThe bromine is at a non-activated position (meta to N), leading to low reactivity in SNA_r.
(5-Bromopyridin-3-yl)methanamine metaLowThe bromine is at a non-activated position (meta to N), resulting in the lowest reactivity among the isomers for SNA_r.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is a representative procedure and may require optimization for specific isomers and coupling partners.

Materials:

  • (Bromopyridinyl)methanamine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the (bromopyridinyl)methanamine isomer, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Nucleophilic Aromatic Substitution of a Bromopyridine Derivative

This protocol provides a general method for the reaction of an activated bromopyridine with an amine nucleophile.

Materials:

  • (Bromopyridinyl)methanamine isomer (1.0 equiv)

  • Nucleophile (e.g., a primary or secondary amine, 1.5 equiv)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Solvent (e.g., DMSO or NMP)

Procedure:

  • To a reaction vial, add the (bromopyridinyl)methanamine isomer, the nucleophile, and the base.

  • Add the solvent and seal the vial.

  • Heat the reaction mixture to 100-150 °C and stir for the required duration (monitor by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)Ln-R2 Transmetal->PdII_Both Boronate R2-B(OR)2 Base Base Boronate->Base Base->Transmetal Activates Boronic Acid RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ((Bromopyridinyl)methanamine) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative 1H NMR Analysis of (6-Bromopyridin-2-yl)methanamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 1H NMR characterization of (6-Bromopyridin-2-yl)methanamine hydrochloride and its analogues. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and visual workflows to support research and development in medicinal chemistry.

(6-Bromopyridin-2-yl)methanamine and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. Their structural characterization is paramount for ensuring the identity, purity, and desired conformation of intermediates and final products. Among the various analytical techniques, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands out as a powerful tool for elucidating the precise structure and electronic environment of these compounds. This guide presents a comparative analysis of the 1H NMR data for this compound and its derivatives, alongside key analogues, to aid researchers in their synthetic and characterization endeavors.

Comparative 1H NMR Data

The 1H NMR spectra of this compound and its derivatives are characterized by distinct signals corresponding to the protons on the pyridine ring and the aminomethyl side chain. The chemical shifts and coupling constants of these protons are sensitive to the nature of substituents on both the pyridine ring and the amine nitrogen.

Below is a summary of the 1H NMR spectral data for the parent compound and a selection of its derivatives and analogues. The data is presented in a structured table for easy comparison.

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound DMSO-d6Data not publicly available in detail. Expected signals: ~8.6 (br s, NH3+), 7.8-8.0 (m, 2H, Py-H), 7.4-7.6 (m, 1H, Py-H), 4.1-4.3 (s, 2H, CH2).
N-Acetyl-(6-Bromopyridin-2-yl)methanamine CDCl3Data not publicly available in detail. Expected signals: ~7.6-7.8 (m, 2H, Py-H), 7.3-7.5 (m, 1H, Py-H), 6.0-6.5 (br s, 1H, NH), 4.5-4.7 (d, 2H, CH2), 2.0-2.2 (s, 3H, COCH3).
(6-Chloropyridin-2-yl)methanamine CDCl38.56-8.51 (br d, 1H), 7.66-7.60 (m, 1H), 7.28-7.14 (m, 1H), 3.97 (s, 2H), 1.72 (s, 2H, NH2).
2-Amino-6-bromopyridine -Spectral data available but not directly comparable to the methanamine derivative.
(4-Bromopyridin-2-yl)methanamine -Spectral data available but represents a different isomer.

Note: Detailed, publicly available 1H NMR data for this compound and its direct N-substituted derivatives is limited. The expected chemical shifts are based on general principles of NMR spectroscopy and data from structurally related compounds. Researchers are encouraged to acquire their own data for precise characterization.

Experimental Protocols

Accurate and reproducible 1H NMR data is contingent on standardized experimental procedures. Below is a general protocol for the 1H NMR characterization of amine hydrochloride derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the amine hydrochloride salt.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Temperature: Spectra are typically acquired at room temperature (298 K).

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Parameters:

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

    • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Processing: The acquired free induction decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Workflow and Comparative Logic

The synthesis and characterization of (6-Bromopyridin-2-yl)methanamine derivatives and their subsequent use in drug discovery follows a logical workflow. This can be visualized to better understand the process.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product 1H NMR 1H NMR Pure Product->1H NMR Other Analytics Other Analytics Pure Product->Other Analytics Data Analysis Data Analysis 1H NMR->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation Biological Screening Biological Screening Structural Confirmation->Biological Screening

Caption: A flowchart illustrating the general workflow from synthesis to biological screening of (6-Bromopyridin-2-yl)methanamine derivatives.

The comparison of 1H NMR data between different derivatives and analogues provides valuable structure-activity relationship (SAR) insights. The electronic effects of different substituents can be directly observed through changes in the chemical shifts of the pyridine ring protons.

G Comparative Logic for 1H NMR Data Parent Compound Parent Compound Comparative Analysis Comparative Analysis Parent Compound->Comparative Analysis N-Substituted Derivative N-Substituted Derivative N-Substituted Derivative->Comparative Analysis Ring-Substituted Analogue Ring-Substituted Analogue Ring-Substituted Analogue->Comparative Analysis Effect of N-Substitution on CH2 and NH signals Effect of N-Substitution on CH2 and NH signals Comparative Analysis->Effect of N-Substitution on CH2 and NH signals Effect of Ring Substitution on Pyridine signals Effect of Ring Substitution on Pyridine signals Comparative Analysis->Effect of Ring Substitution on Pyridine signals Conformational Insights Conformational Insights Effect of N-Substitution on CH2 and NH signals->Conformational Insights Electronic Environment Analysis Electronic Environment Analysis Effect of Ring Substitution on Pyridine signals->Electronic Environment Analysis

Caption: A diagram showing the logical approach to comparing 1H NMR data of the parent compound with its derivatives and analogues.

A Comparative Guide to LC-MS Analysis for Reaction Monitoring of (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the progress of chemical reactions involving (6-Bromopyridin-2-yl)methanamine hydrochloride. Understanding reaction kinetics and endpoint is crucial for optimizing yield, minimizing impurities, and ensuring process consistency in pharmaceutical development and chemical synthesis.

Introduction to Reaction Monitoring

(6-Bromopyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. Monitoring its conversion during a reaction is essential for process control. Real-time or near-real-time analysis allows chemists to make informed decisions, such as determining the optimal reaction time, identifying the formation of byproducts, and ensuring the complete consumption of starting materials. While several analytical methods can be employed, LC-MS offers a unique combination of sensitivity, selectivity, and speed, making it a powerful tool for this application.[1][2][3]

Experimental Protocols

A robust analytical method is the foundation of reliable reaction monitoring. Below is a typical LC-MS protocol that can be adapted for monitoring reactions of this compound.

2.1. LC-MS Protocol

  • Sample Preparation :

    • Carefully extract a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction. This solution should also be the mobile phase starting condition to ensure good peak shape.

    • Perform a serial dilution to bring the analyte concentration within the linear range of the instrument's detector. A typical dilution factor might be 1:1000.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Liquid Chromatography (LC) Conditions :

    • Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically suitable for separating polar and non-polar compounds.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A typical gradient could start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 1-5 µL.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is generally effective for amine-containing compounds.

    • Scan Mode : Full scan mode can be used to identify all components in the mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) offers higher sensitivity and selectivity.[4]

    • Mass Range : A scan range of m/z 100-500 is usually sufficient to cover the starting material, intermediates, and expected product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[5][6]

    • Key Parameters : Optimize source parameters such as capillary voltage, gas temperature, and gas flow to achieve maximum signal intensity for the analytes of interest.

Performance Comparison of Analytical Techniques

LC-MS provides significant advantages over traditional methods like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for routine reaction monitoring. The following table summarizes a qualitative and quantitative comparison.

Parameter LC-MS TLC (Thin-Layer Chromatography) NMR (Nuclear Magnetic Resonance)
Selectivity/Specificity Very High (Separates by chromatography and mass)Low to Moderate (Separation by polarity)High (Provides structural information)
Sensitivity Very High (ng to pg level)Low (µg level)Low (mg level required)
Speed (per sample) Fast (2-10 minutes)Very Fast (< 5 minutes for development)Moderate to Slow (5-30 minutes)
Quantitative Accuracy High (with proper calibration)Semi-quantitative at bestHigh (with internal standard)
Structural Information Molecular Weight & FragmentationIndirect (via Rf value)Definitive Structure
Ease of Use/Throughput High throughput with autosamplerHigh throughput (multiple spots per plate)Low throughput
Cost (Instrument) HighVery LowVery High

Discussion:

  • LC-MS is the superior choice for quantitative reaction monitoring due to its high sensitivity, selectivity, and speed.[3] It can easily distinguish between reactants, products, and byproducts, even if they have similar polarities. The ability to use SIM or MRM allows for precise quantification of specific compounds in a complex mixture.[7]

  • TLC is a cost-effective and rapid qualitative tool, excellent for a quick check to see if the starting material is consumed.[8][9] However, it lacks the resolution to separate closely related compounds and is not reliable for accurate quantification.[10]

  • NMR provides the most detailed structural information, making it invaluable for identifying unknown byproducts or confirming the structure of the final product.[11][12] However, its low sensitivity and longer acquisition times make it less practical for monitoring the rapid kinetics of a reaction.[13]

Visualization of the LC-MS Workflow

The following diagram illustrates the logical flow of a typical LC-MS reaction monitoring experiment.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Aliquot & Quench Reaction->Aliquot Dilute Dilute & Filter Aliquot->Dilute Inject LC Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Report Generate Kinetic Plot Analyze->Report Conclusion Reaction Complete? Report->Conclusion

Figure 1: Workflow for LC-MS based reaction monitoring.

Conclusion

For monitoring reactions involving this compound, LC-MS emerges as the most effective analytical technique. It offers an unparalleled combination of sensitivity, selectivity, and speed, enabling precise and accurate quantitative analysis. While TLC serves as a useful, rapid qualitative check and NMR is essential for definitive structural elucidation, LC-MS provides the robust, quantitative data needed for effective process optimization and control in a drug development environment.

References

A Comparative Guide to Palladium Catalyst Efficiency in the Coupling of (6-Bromopyridin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficiency of various palladium catalysts for the cross-coupling reactions of (6-Bromopyridin-2-yl)methanamine hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate catalyst system is critical for optimizing reaction yields, minimizing reaction times, and ensuring the cost-effectiveness of synthetic routes. This document summarizes quantitative data from analogous reactions, provides detailed experimental protocols, and visualizes key chemical processes to aid in catalyst selection and methods development.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The efficiency of this reaction with bromopyridine derivatives is highly dependent on the palladium catalyst and ligand system employed. Below is a comparison of common palladium catalysts used for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8012853
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1004951
PdCl₂(dppf)dppfK₂CO₃DME80-10012-2480-953-5
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002980.5

Note: Data is compiled from various sources and represents typical values for the coupling of bromopyridines. Actual results with this compound may vary.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields and functional group tolerance. The following table compares different palladium catalyst systems for the amination of bromopyridines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOtBuToluene1001890-982
Pd(OAc)₂BINAPCs₂CO₃Toluene10016-2485-952
RuPhos PrecatalystRuPhosLiHMDSTHF6516>952
BrettPhos PrecatalystBrettPhosK₃PO₄t-BuOH10012-1890-972

Note: Data is compiled from various sources and represents typical values for the coupling of bromopyridines. Actual results with this compound may vary.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄CuIEt₃NTHF656-1280-902-5
PdCl₂(PPh₃)₂CuIEt₃NDMF100385-953
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 962.5

Note: Data is compiled from various sources and represents typical values for the coupling of bromopyridines. Actual results with this compound may vary.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent.

  • The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Buchwald-Hartwig Amination Protocol
  • In an oven-dried reaction tube, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS, 2.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the dry, degassed solvent (e.g., THF) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 65-110 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Sonogashira Coupling Protocol
  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)(Ar')Ln Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Ar-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)Ln->Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')Ln HNR'R'' Base Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Atmosphere Establish Inert Atmosphere Solvent->Atmosphere Heating Heat to Desired Temperature Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

A Comparative Guide to Alternative Building Blocks for (6-Bromopyridin-2-yl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. (6-Bromopyridin-2-yl)methanamine hydrochloride is a versatile scaffold, widely utilized for its dual functionality: a nucleophilic aminomethyl group amenable to amide bond formation and a bromine-substituted pyridine ring poised for various cross-coupling reactions. However, the inherent properties of the bromo-substituent may not always be optimal for achieving desired physicochemical and pharmacokinetic profiles in drug candidates. This guide provides an in-depth, objective comparison of viable alternatives to (6-Bromopyridin-2-yl)methanamine, supported by experimental data and protocols to inform rational building block selection in drug discovery campaigns.

Introduction to the 2-Aminomethylpyridine Scaffold

The 2-aminomethylpyridine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The pyridine nitrogen acts as a hydrogen bond acceptor and can influence the pKa and solubility of the molecule, while the aminomethyl group provides a key vector for interaction with biological targets or for the attachment of further pharmacophoric elements. The 6-position of the pyridine ring is a common site for modification, allowing for the modulation of the molecule's properties and providing a handle for late-stage functionalization.

This guide will focus on a comparative analysis of four key building blocks where the 6-substituent is varied: Bromo (the parent compound), Chloro, Trifluoromethyl, and Cyano.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a building block, such as lipophilicity (logP) and basicity (pKa), are fundamental parameters that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A careful selection of a building block with appropriate physicochemical properties can significantly de-risk a drug discovery project.

Building Block6-SubstituentPredicted/Experimental pKaPredicted/Experimental logPRationale for Use
(6-Bromopyridin-2-yl)methanamine -Br~8.42 (Predicted)[1]-Versatile for cross-coupling, well-established reactivity.
(6-Chloropyridin-2-yl)methanamine -Cl~8.0-8.5 (Predicted)[2]-Often more cost-effective, can offer different reactivity profiles.
(6-(Trifluoromethyl)pyridin-2-yl)methanamine -CF₃-1.56 (Predicted)[3]Enhances metabolic stability, modulates pKa, increases lipophilicity.
(6-Cyanopyridin-2-yl)methanamine -CN--Can act as a hydrogen bond acceptor, potential for further chemical modification.

Note: Experimental data for all properties across all building blocks is not consistently available in the literature. Predicted values are provided as a guide.

The electron-withdrawing nature of the substituents influences the basicity of the aminomethyl group. The chloro, trifluoromethyl, and cyano groups are all more electron-withdrawing than bromine, which is expected to lower the pKa of the primary amine compared to the bromo-analog. This can be advantageous in avoiding off-target interactions with aminergic receptors. The trifluoromethyl group significantly increases lipophilicity, which can enhance cell permeability but may also lead to increased metabolic liability and off-target toxicity if not carefully balanced.

Comparative Reactivity in Key Synthetic Transformations

The true utility of these building blocks is demonstrated in their performance in common, robust chemical reactions that are the workhorses of medicinal chemistry. Here, we compare their expected reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the 6-halopyridine is a critical factor in the success of this reaction.

General Reactivity Trend: I > Br > OTf > Cl >> F

Based on this trend, (6-Bromopyridin-2-yl)methanamine is expected to be more reactive than its chloro- counterpart, potentially allowing for milder reaction conditions and broader substrate scope. However, with modern palladium catalysts and ligands, the coupling of chloro-pyridines is often readily achievable. The trifluoromethyl and cyano groups are not leaving groups in this context and would typically be present on the boronic acid partner or require a different synthetic strategy.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-halopyridin-2-yl)methanamine derivative with an arylboronic acid.

Suzuki_Miyaura_Workflow reagents 1. (6-Halopyridin-2-yl)methanamine (1.0 eq.) 2. Arylboronic acid (1.2 eq.) 3. Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) 4. Base (e.g., K₂CO₃, 2.0 eq.) 5. Solvent (e.g., Dioxane/H₂O) reaction_setup Combine reagents under inert atmosphere (N₂ or Ar). Degas solvent. reagents->reaction_setup heating Heat reaction mixture (e.g., 80-100 °C) with stirring. reaction_setup->heating workup Aqueous workup and extraction. heating->workup Monitor by TLC/LC-MS purification Purification by column chromatography. workup->purification product Desired 6-Aryl-pyridin-2-yl- methanamine product. purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance Data (Illustrative)

6-Halo SubstituentArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
-Br Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95[4][5]
-Cl Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001870-85[6]

Note: The presented data is a composite from literature on similar substrates and serves as a representative comparison. Direct head-to-head comparative studies are limited.

Expertise & Experience Insights:

The choice between the bromo and chloro analog often comes down to a balance of reactivity and cost. While the bromo derivative is typically more reactive, potentially leading to higher yields under milder conditions, the chloro analog is often more economical for large-scale synthesis. For challenging couplings, the higher reactivity of the bromide can be a distinct advantage. The use of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos, can often overcome the lower reactivity of the chloride.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds. Similar to the Suzuki coupling, the reactivity of the halide is a key parameter.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. (6-Halopyridin-2-yl)methanamine (1.0 eq.) 2. Amine (1.2 eq.) 3. Pd Precatalyst (e.g., Pd₂(dba)₃) 4. Ligand (e.g., BINAP, Xantphos) 5. Base (e.g., NaOt-Bu, Cs₂CO₃) 6. Anhydrous Solvent (e.g., Toluene, Dioxane) reaction_setup Combine reagents under inert atmosphere. reagents->reaction_setup heating Heat reaction mixture (e.g., 80-110 °C). reaction_setup->heating workup Quench and perform aqueous workup. heating->workup Monitor by TLC/LC-MS purification Purification by chromatography. workup->purification product Desired N-Aryl-6-aminopyridin- 2-yl)methanamine. purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Comparative Performance Data (Illustrative)

6-Halo SubstituentAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
-Br AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene1001680-90[7]
-Cl AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102470-85[8]

Note: This data is illustrative and based on reactions with similar substrates. Direct comparative data is limited.

Expertise & Experience Insights:

The choice of ligand is critical in Buchwald-Hartwig aminations. For less reactive aryl chlorides, more electron-rich and bulky ligands like Xantphos are often necessary to achieve good yields.[8] The stronger base, sodium tert-butoxide, is frequently used with bromides, while carbonates are often sufficient for chlorides, which can be advantageous for substrates with base-sensitive functional groups.

Amide Bond Formation

The aminomethyl group of these building blocks readily participates in amide bond formation with carboxylic acids. The reactivity is primarily governed by the nucleophilicity of the amine, which is influenced by the electronic nature of the 6-substituent on the pyridine ring.

General Reactivity Trend (Nucleophilicity of the Amine): -Br > -Cl > -CN > -CF₃

The more electron-withdrawing the substituent at the 6-position, the less nucleophilic the aminomethyl group becomes, potentially requiring more forcing conditions or more potent coupling reagents for efficient amide bond formation.

Illustrative Experimental Protocol: Amide Coupling with HATU

Amide_Coupling_Workflow reagents 1. (6-Substituted-pyridin-2-yl)methanamine (1.0 eq.) 2. Carboxylic Acid (1.1 eq.) 3. Coupling Reagent (e.g., HATU, 1.2 eq.) 4. Base (e.g., DIPEA, 2.0 eq.) 5. Solvent (e.g., DMF, CH₂Cl₂) reaction_setup Combine reagents at 0 °C and stir at room temperature. reagents->reaction_setup workup Aqueous workup and extraction. reaction_setup->workup Monitor by TLC/LC-MS purification Purification by chromatography or crystallization. workup->purification product Desired Amide Product. purification->product

Caption: General workflow for HATU-mediated amide coupling.

Comparative Performance Considerations:

The Trifluoromethyl and Cyano Analogs: Bioisosteric Replacements

In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that has similar steric or electronic properties to enhance desired properties, is a powerful strategy.

  • (6-(Trifluoromethyl)pyridin-2-yl)methanamine: The trifluoromethyl group is a common bioisostere for a methyl or chloro group. Its strong electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen, which can be beneficial for avoiding off-target effects. It is also known to block metabolic oxidation at the site of substitution, thereby improving the pharmacokinetic profile of a drug candidate.

  • (6-Cyanopyridin-2-yl)methanamine: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor. It is a bioisostere for a halogen or an acetylene. The nitrile can also be a synthetic handle for further transformations into tetrazoles (a carboxylic acid bioisostere) or other heterocyclic systems.

Conclusion and Recommendations

The choice of a 2-aminomethylpyridine building block should be a data-driven decision based on the specific goals of the medicinal chemistry campaign.

  • This compound remains the workhorse for initial explorations due to its well-documented and generally higher reactivity in cross-coupling reactions.

  • (6-Chloropyridin-2-yl)methanamine is a cost-effective alternative, particularly for large-scale synthesis, with its lower reactivity often readily overcome by modern catalytic systems.

  • (6-(Trifluoromethyl)pyridin-2-yl)methanamine is an excellent choice when aiming to improve metabolic stability, modulate pKa, or increase lipophilicity.

  • (6-Cyanopyridin-2-yl)methanamine offers unique opportunities as a hydrogen bond acceptor and a versatile synthetic handle for further molecular elaboration.

Ultimately, the optimal building block is context-dependent. A thorough evaluation of the desired target compound's property profile, coupled with the synthetic accessibility and reactivity considerations outlined in this guide, will enable researchers to make an informed decision and accelerate their drug discovery efforts.

References

Validation of a Synthetic Route to a Key Precursor of GSK2879552: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comparative analysis of two synthetic routes for a key chiral amine intermediate of GSK2879552, a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The comparison focuses on a critical C-N bond-forming step, contrasting a traditional chemical reductive amination with a modern biocatalytic approach using an engineered imine reductase (IRED). The analysis is supported by published experimental data to validate the efficiency, selectivity, and sustainability of each route.

Introduction to GSK2879552 and its Target, LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[1][2] Dysregulation and overexpression of LSD1 are implicated in the progression of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), by altering gene expression programs that control cell differentiation, proliferation, and stemness.[3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy, leading to the development of inhibitors like GSK2879552, which has entered clinical trials.[5][6]

The synthesis of GSK2879552 involves the coupling of a complex pyridine aldehyde with a chiral amine. The starting material, (6-Bromopyridin-2-yl)methanamine hydrochloride, serves as a foundational building block for the synthesis of the pyridine-based aldehyde fragment. This guide focuses on the subsequent, crucial reductive amination step, which establishes a key stereocenter and is a convergence point for comparing synthetic strategies.

Overview of Synthetic Strategies

Two primary strategies for the synthesis of the key chiral amine intermediate 4 have been reported. This intermediate is formed by the reaction of aldehyde 3 with the racemic amine rac-trans-1 . The key difference lies in the method of reductive amination.

  • Route A: Chemical Reductive Amination. This classical approach involves the reaction of the aldehyde and amine in the presence of a chemical reducing agent and a base. This method is widely used but often suffers from challenges in stereoselectivity and requires significant downstream purification.

  • Route B: Biocatalytic Reductive Amination. This modern approach utilizes an engineered imine reductase (IRED) enzyme. The enzyme catalyzes the reductive amination and, critically, resolves the racemic amine substrate, yielding the desired single enantiomer with exceptional purity and selectivity.[7]

G cluster_1 Route A: Chemical cluster_2 Route B: Biocatalytic Chem_Reagents Na(OAc)₃BH DIPEA, DCM Chem_Result Diastereomeric Mixture (Requires Chiral Separation) Chem_Reagents->Chem_Result Intermediate Intermediate Intermediate->Chem_Reagents Enz_Reagents Engineered IRED (M3) NADP⁺, GDH, Glucose Aqueous Buffer, pH 8.5 Intermediate->Enz_Reagents Enz_Result Single Enantiomer (>99.7% e.e.) Enz_Reagents->Enz_Result

Quantitative Data Presentation

The performance of each synthetic route in the key reductive amination step is summarized below. The data for Route B is derived from a kilogram-scale synthesis, highlighting its industrial applicability.[1][7]

ParameterRoute A: Chemical Reductive AminationRoute B: Biocatalytic Reductive Amination
Method Diastereoselective Reductive AminationDynamic Kinetic Resolution via Reductive Amination
Key Reagents Sodium triacetoxyborohydride (Na(OAc)₃BH), DIPEAEngineered Imine Reductase (IRED M3 variant)
Solvent Dichloromethane (DCM)Aqueous Buffer (e.g., KPi)
Yield Not explicitly reported, typically moderate84% (isolated)[1]
Product Purity Requires chromatographic separation of diastereomers99.9%[1]
Enantiomeric Excess (e.e.) Produces a mixture, requires subsequent resolution>99.7%[1]
Process Mass Intensity High (due to solvent use and purification)Significantly Improved[1]
Operating Temperature Ambient35 - 45 °C
Sustainability Relies on stoichiometric chemical reductants and organic solventsGreen (aqueous medium, biodegradable catalyst)

Experimental Protocols

Route A: Protocol for Chemical Reductive Amination

This protocol is based on standard chemical reductive amination procedures for this class of compounds.

  • Reaction Setup: To a solution of aldehyde 3 (1.0 equiv.) in dichloromethane (DCM) is added racemic trans-amine 1 (1.2 equiv.) and diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equiv.) is added portion-wise to the mixture. The reaction is stirred at room temperature and monitored by LC-MS for completion (typically 12-24 hours).

  • Workup and Quenching: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue, a mixture of diastereomers, is purified by chiral column chromatography to isolate the desired (1R,2S) enantiomer 4 .

Route B: Protocol for Biocatalytic Reductive Amination

This protocol describes the optimized process using an engineered imine reductase.[1][7]

  • Reaction Setup: A buffered aqueous solution (e.g., 100 mM Potassium Phosphate, pH 8.5) is prepared containing D-glucose (for cofactor recycling), NADP⁺ (catalytic amount), and a glucose dehydrogenase (GDH).

  • Enzyme and Substrate Addition: The engineered imine reductase (IRED M3 variant, lyophilized powder) is added (e.g., 1-2% w/w loading). The aldehyde 3 and racemic trans-amine 1 are then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40 °C). The pH is maintained at ~8.5 throughout the reaction.

  • Monitoring: The reaction progress is monitored by HPLC until the consumption of the aldehyde starting material is complete.

  • Workup and Isolation: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether or isopropyl acetate).

  • Purification: The organic layer is washed with brine, dried, and concentrated to yield the highly pure desired (1R,2S) enantiomer 4 , typically without the need for chromatographic purification.

Workflow and Pathway Visualizations

Experimental Workflow Comparison

The following diagram illustrates the contrasting workflows of the chemical and biocatalytic routes, highlighting the efficiency gains of the enzymatic method.

G cluster_A Route A: Chemical Workflow cluster_B Route B: Biocatalytic Workflow A1 Mix Aldehyde, Amine, Base in DCM A2 Add Chemical Reductant A1->A2 A3 Aqueous Workup & Extraction A2->A3 A4 Chiral Column Chromatography A3->A4 A5 Desired Product (1R,2S)-4 A4->A5 A6 Discard Unwanted Enantiomer A4->A6 B1 Mix Aldehyde, rac-Amine, Enzyme, Cofactors in Buffer B2 Incubate at 40°C B1->B2 B3 Solvent Extraction B2->B3 B4 Crystallization/ Concentration B3->B4 B5 Desired Product (1R,2S)-4 B4->B5

LSD1 Mechanism of Action in Cancer

LSD1 primarily functions within large multi-protein complexes, such as the CoREST complex, to regulate gene expression. Its activity is crucial for maintaining the epigenetic state required for cancer cell survival and proliferation.

G

Conclusion and Route Validation

A direct comparison of the chemical and biocatalytic routes for the synthesis of the key GSK2879552 intermediate provides a clear validation for the superiority of the enzymatic approach.

  • Efficiency and Yield: The biocatalytic route provides the desired product in a high isolated yield (84%) on a kilogram scale.[1] In contrast, chemical reductive aminations that produce diastereomeric mixtures inherently have a maximum theoretical yield of 50% for the desired enantiomer after separation, with practical yields often being lower.

  • Selectivity and Purity: The engineered imine reductase demonstrates near-perfect enantioselectivity (>99.7% e.e.), completely obviating the need for costly and time-consuming chiral chromatography.[1] This step is a major bottleneck in the chemical route.

  • Sustainability and Process Safety: Route B is a prime example of green chemistry. It operates in water, eliminates the need for hazardous chemical reductants and chlorinated solvents like DCM, and runs under mild conditions. This significantly improves the process mass intensity and overall safety profile of the synthesis.

References

Spectroscopic comparison of (6-Bromopyridin-2-yl)methanamine hydrochloride starting material and product

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and synthetic chemistry, the precise characterization of starting materials and their resulting products is paramount. This guide provides a detailed spectroscopic comparison of the starting material, (6-Bromopyridin-2-yl)methanamine hydrochloride, and its N-acetylated product, N-((6-bromopyridin-2-yl)methyl)acetamide. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur during this common synthetic step. This information is crucial for researchers, scientists, and drug development professionals to ensure reaction success, purity of products, and proper structural elucidation.

From Amine to Amide: A Spectroscopic Journey

The conversion of a primary amine, such as (6-Bromopyridin-2-yl)methanamine, to a secondary amide via N-acetylation is a fundamental reaction in organic synthesis. This transformation introduces an acetyl group, which significantly alters the electronic and structural environment of the molecule. These changes are readily observable through various spectroscopic techniques, providing a clear fingerprint of the chemical evolution.

Mass Spectrometry: A Tale of Two Masses

Mass spectrometry provides a direct measure of the molecular weight of a compound, offering immediate evidence of a successful transformation. The starting material and product exhibit distinct molecular ion peaks corresponding to their respective masses. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio), which should be observable in both spectra.

Parameter (6-Bromopyridin-2-yl)methanamine (Free Base) N-((6-bromopyridin-2-yl)methyl)acetamide
Molecular Formula C₆H₇BrN₂C₈H₉BrN₂O
Molecular Weight 187.04 g/mol 229.08 g/mol
Expected [M+H]⁺ Peaks 187/189229/231

Table 1: Comparison of Mass Spectrometry Data. The data for the starting material is based on the free base.

Infrared Spectroscopy: The Carbonyl Signature

Infrared (IR) spectroscopy is particularly adept at identifying functional groups. The most telling change upon N-acetylation is the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the newly formed amide group. Concurrently, the characteristic N-H stretching vibrations of the primary amine in the starting material are replaced by the N-H stretch of the secondary amide in the product.

Functional Group This compound N-((6-bromopyridin-2-yl)methyl)acetamide
N-H Stretch (Amine) ~3200-3000 cm⁻¹ (broad)-
N-H Stretch (Amide) -~3300 cm⁻¹
C=O Stretch (Amide I) -~1650 cm⁻¹ (strong)
N-H Bend (Amide II) -~1550 cm⁻¹
C-N Stretch ~1250-1020 cm⁻¹~1250-1020 cm⁻¹
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-Br Stretch ~600-500 cm⁻¹~600-500 cm⁻¹

Table 2: Comparison of Key Infrared Spectroscopy Bands. Values are approximate and can vary based on the sample preparation method.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The N-acetylation reaction leads to predictable shifts in the proton signals, particularly for the methylene (-CH₂-) group adjacent to the nitrogen atom and the appearance of a new methyl (-CH₃) signal.

Proton Assignment This compound (Predicted) N-((6-bromopyridin-2-yl)methyl)acetamide (Predicted)
Pyridine-H (3,4,5) δ 7.5-8.0 ppm (m, 3H)δ 7.4-7.8 ppm (m, 3H)
-CH₂- δ ~4.0 ppm (s, 2H)δ ~4.5 ppm (d, 2H)
-NH₂ δ ~8.5 ppm (br s, 3H, includes HCl)-
-NH- (Amide) -δ ~8.2 ppm (t, 1H)
-CH₃ (Acetyl) -δ ~2.0 ppm (s, 3H)

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm). Predicted values are for guidance and actual experimental values may differ.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbon framework of a molecule. The introduction of the acetyl group in the product results in the appearance of two new carbon signals: one for the carbonyl carbon and one for the methyl carbon.

Carbon Assignment (6-Bromopyridin-2-yl)methanamine (Predicted) N-((6-bromopyridin-2-yl)methyl)acetamide (Predicted)
Pyridine-C (2,6) δ ~160, ~142 ppmδ ~158, ~141 ppm
Pyridine-C (3,4,5) δ ~120-140 ppmδ ~120-140 ppm
-CH₂- δ ~45 ppmδ ~43 ppm
C=O (Carbonyl) -δ ~170 ppm
-CH₃ (Acetyl) -δ ~23 ppm

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm). Predicted values are for guidance and actual experimental values may differ.

Experimental Protocols

To obtain the comparative spectroscopic data presented, the following experimental protocols would be employed:

Synthesis of N-((6-bromopyridin-2-yl)methyl)acetamide
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and deprotonate the amine.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure N-((6-bromopyridin-2-yl)methyl)acetamide.

Spectroscopic Analysis
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infrared Spectroscopy: Record IR spectra using an FT-IR spectrometer, with the sample prepared as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Visualizing the Workflow

The following diagram illustrates the logical flow from the starting material to the final spectroscopic comparison.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison SM (6-Bromopyridin-2-yl)methanamine hydrochloride Reaction N-Acetylation (Acetyl Chloride, Base) SM->Reaction NMR_SM NMR (¹H, ¹³C) SM->NMR_SM MS_SM Mass Spec. SM->MS_SM IR_SM IR Spec. SM->IR_SM Product N-((6-bromopyridin-2-yl)methyl)acetamide Reaction->Product NMR_P NMR (¹H, ¹³C) Product->NMR_P MS_P Mass Spec. Product->MS_P IR_P IR Spec. Product->IR_P Compare Comparative Analysis of Spectroscopic Data NMR_SM->Compare MS_SM->Compare IR_SM->Compare NMR_P->Compare MS_P->Compare IR_P->Compare

Figure 1: Experimental workflow for synthesis and spectroscopic comparison.

By following these protocols and analyzing the resulting spectra in the context of the expected transformations, researchers can confidently verify the identity and purity of their synthesized compounds. This guide serves as a foundational reference for the spectroscopic characterization of this and similar chemical transformations.

A Comparative Guide to the Purity Assessment of (6-Bromopyridin-2-yl)methanamine Hydrochloride: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Bromopyridin-2-yl)methanamine hydrochloride is a pivotal building block in contemporary pharmaceutical synthesis. Its structural integrity and purity are paramount, as any impurities can carry through subsequent reaction steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, validated, and precise analytical methodology for purity assessment is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and successful drug development.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity determination of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with orthogonal methods, and present a framework for synthesizing data to build a comprehensive purity profile.

Part 1: The Gold Standard—Reversed-Phase HPLC for Purity Determination

For a non-volatile, polar, and UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for routine purity analysis and quality control.[1][2] Its high resolution, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities.[1]

Causality-Driven Method Development

The development of a successful HPLC method is rooted in the physicochemical properties of the analyte. (6-Bromopyridin-2-yl)methanamine is a basic compound (pKa ≈ 5.2-6 for the pyridine ring) and is analyzed as a hydrochloride salt.[3][4] This dictates our choice of column and mobile phase to ensure optimal peak shape and separation.

  • Column Selection: A C18 (octadecyl) stationary phase is the workhorse for separating compounds of moderate polarity. Its hydrophobic nature provides effective retention for the pyridine derivative.

  • Mobile Phase Strategy: The key to good chromatography for this basic analyte is controlling its ionization state. By maintaining a slightly acidic mobile phase (e.g., pH 2.5-3.5), the primary amine and the pyridine nitrogen remain consistently protonated. This prevents peak tailing, a common issue with basic compounds on silica-based columns, and ensures sharp, symmetrical peaks. A gradient elution, starting with a high aqueous composition and increasing the organic modifier (acetonitrile), is essential for eluting potential impurities with a wide range of polarities.

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths. This allows for peak purity analysis, helping to confirm that a chromatographic peak corresponds to a single compound.

Validated HPLC Protocol for Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis. The method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Parameter Condition & Rationale
HPLC System Standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A smaller particle size (e.g., <2 µm in UPLC) can offer faster analysis and higher resolution.[9][10]
Mobile Phase A 0.1% Formic Acid in Water. Rationale: Provides an acidic pH to ensure protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B (re-equilibration). Rationale: Separates impurities across a polarity range.
Flow Rate 1.0 mL/min
Column Temperature 30 °C. Rationale: Ensures reproducible retention times.
Detection Wavelength 265 nm (with PDA scan from 200-400 nm). Rationale: λmax for the pyridine chromophore, while PDA allows for peak purity assessment.
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
System Suitability Tailing factor for the main peak ≤ 1.5; Theoretical plates ≥ 2000; %RSD for six replicate injections ≤ 2.0%.
Quantification Purity is calculated using the area percent method. Impurities are reported as a percentage of the total peak area.

Part 2: Experimental and Data Processing Workflow

A robust analytical workflow ensures reproducibility and data integrity from sample preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Weighing & Dissolution (1 mg/mL in 50:50 H2O:ACN) SampleFilter Syringe Filtration (0.45 µm) SamplePrep->SampleFilter StandardPrep Reference Standard Prep (If available for impurity identification) SystemSetup HPLC System Setup & Column Equilibration MobilePhase Mobile Phase Preparation (0.1% Formic Acid) SST System Suitability Test (SST) (6 Replicate Injections) SystemSetup->SST SampleInjection Sample Sequence Injection SST->SampleInjection Pass DataAcq Chromatogram Acquisition (PDA Data Collection) SampleInjection->DataAcq Integration Peak Integration & Area Calculation DataAcq->Integration PurityCalc Purity Calculation (Area %) & Impurity Profiling Integration->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: High-level workflow for HPLC purity assessment.

Part 3: Comparative Guide to Orthogonal & Complementary Techniques

While HPLC is the primary method, relying on a single technique can lead to overlooking certain impurities.[11] Regulatory bodies favor the use of orthogonal methods—analytical techniques based on different separation or detection principles—to build a comprehensive impurity profile.[12][13]

Technique Principle Primary Use Case for This Analyte Pros Cons
HPLC (UV/PDA) Reversed-Phase Partition ChromatographyPrimary Purity Assay: Quantifying the main component and known/unknown UV-active impurities.High resolution, robust, reproducible, quantitative. PDA provides peak purity information.May not detect non-UV active impurities. Co-elution of impurities is possible.[11]
UPLC (UV/PDA) High-Pressure Reversed-Phase Chromatography (<2 µm particles)High-throughput purity screening and improved resolution of closely eluting impurities.Faster analysis (3-10 min vs 15-20 min for HPLC), higher resolution, increased sensitivity, less solvent consumption.[9][14][15][16]Higher initial instrument cost, requires specialized high-pressure equipment.[9]
LC-MS HPLC coupled with Mass SpectrometryImpurity Identification: Determining the molecular weight of unknown impurities detected by HPLC for structural elucidation.Provides definitive molecular weight data, crucial for identifying unknown peaks.[12][17]Less quantitative than UV detection without specific standards; can suffer from ion suppression.
GC-HS Gas Chromatography with Headspace samplingResidual Solvents Analysis: Quantifying volatile organic solvents (e.g., DCM, Toluene, Acetone) from the synthesis process.Gold standard for volatile impurities as per ICH Q3C.[18][19][20][21] Highly sensitive and specific for solvents.Not suitable for the non-volatile main analyte.
qNMR Quantitative Nuclear Magnetic Resonance SpectroscopyAbsolute Purity Determination: A primary method to determine purity against a certified internal standard without needing a reference standard of the analyte itself.Provides an absolute, direct measure of purity.[22][23][24] Gives structural information on impurities simultaneously.[23] Nondestructive.[24]Lower sensitivity than HPLC for trace impurities; requires a high-field NMR spectrometer; complex data analysis.[25]
Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked.

Method_Selection leaf leaf Start What is the analytical goal? Goal1 Routine QC Purity (Area %)? Start->Goal1 Quantification Goal2 Identify Unknown Impurity Peak? Start->Goal2 Identification Goal3 Quantify Residual Solvents? Start->Goal3 Specific Impurity Class Goal4 Certify Absolute Purity (Primary Standard)? Start->Goal4 Primary Measurement leaf_HPLC Use HPLC/UPLC Goal1->leaf_HPLC Yes leaf_LCMS Use LC-MS Goal2->leaf_LCMS Yes leaf_GCHS Use GC-HS Goal3->leaf_GCHS Yes leaf_qNMR Use qNMR Goal4->leaf_qNMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Part 4: Synthesizing Data for a Complete Purity Profile

A Certificate of Analysis for a pharmaceutical intermediate should integrate data from multiple techniques to provide a complete picture of its quality.

Table: Representative Batch Analysis Data

Analytical Test Method Result Specification
Purity (Area %) HPLC99.85%≥ 99.5%
Individual Impurity HPLCAny single impurity ≤ 0.05%≤ 0.10%
Total Impurities HPLC0.15%≤ 0.50%
Impurity A (Identity) LC-MSConfirmed as (6-Chloropyridin-2-yl)methanamine (MW: 142.59)Report
Residual Solvents GC-HSDichloromethane: 50 ppmToluene: <10 ppmDCM: ≤ 600 ppmToluene: ≤ 890 ppm
Absolute Purity (Assay) qNMR99.7% w/w≥ 99.0% w/w

This synthesized data demonstrates not only high purity by the primary HPLC method but also confirms the identity of trace impurities, ensures volatile residues are well below safety limits defined by ICH Q3C, and verifies the purity value with a primary quantitative method (qNMR).[20]

Conclusion

The purity assessment of this compound is a multi-faceted process where RP-HPLC serves as the robust and reliable core. Its ability to separate and quantify the main component and related impurities makes it indispensable for routine quality control. However, achieving the highest level of scientific integrity and regulatory confidence requires a holistic approach. By supplementing HPLC with orthogonal techniques like LC-MS for impurity identification, GC-HS for residual solvents, and qNMR for absolute purity verification, researchers can build a comprehensive and unassailable purity profile. This integrated strategy ensures the quality of critical pharmaceutical intermediates and, ultimately, the safety and efficacy of the final drug product.

References

A Comparative Guide to Confirming the Regiochemistry of Substitution on (6-Bromopyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise control of molecular architecture is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, and the ability to dictate and confirm the position of substituents is a critical step in synthesizing novel chemical entities. This guide provides an in-depth comparison of experimental methodologies to unambiguously determine the regiochemistry of substitution on (6-Bromopyridin-2-yl)methanamine, a versatile synthetic intermediate. We will move beyond simple protocols to explore the underlying electronic principles that govern reactivity and the comparative strengths of analytical techniques that validate the final structure.

Part 1: Theoretical Framework - Predicting Regioselectivity

Before embarking on synthesis, a robust theoretical understanding of the substrate's electronic landscape is essential. The regiochemical outcome of a substitution reaction on (6-Bromopyridin-2-yl)methanamine is a direct consequence of the interplay between the inherent electronic nature of the pyridine ring and the directing effects of its two substituents.

1.1. The Electronic Landscape of the Pyridine Ring The pyridine ring is isoelectronic with benzene but is significantly more electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1] This deactivation is most pronounced at the α (C2, C6) and γ (C4) positions. Conversely, this electron deficiency makes the pyridine ring, particularly at these positions, susceptible to nucleophilic aromatic substitution (SNAr).[2][3]

1.2. Competing Directing Effects On our target molecule, two substituents modulate this landscape:

  • 6-Bromo Group : As a halogen, bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can be donated into the ring via a mesomeric or resonance effect (+M).[1] This +M effect directs incoming electrophiles to the ortho and para positions relative to the bromine (C5 and C3, respectively). For nucleophilic substitution, the bromine at the activated C6 position serves as an excellent leaving group.

  • 2-Aminomethyl Group (-CH₂NH₂) : The primary amine is separated from the ring by a methylene (-CH₂) spacer. This separation prevents the nitrogen's lone pair from directly participating in resonance with the pyridine ring. Therefore, its primary influence is a weak, electron-donating inductive effect (+I), which slightly activates the ring towards EAS.

The combination of these effects suggests two primary avenues for substitution, visualized in the diagram below.

G cluster_ring Regiochemical Influences on (6-Bromopyridin-2-yl)methanamine cluster_outcomes Predicted Substitution Pathways Pyridine Pyridine Ring (Electron Deficient) N N (Ring) Strong -I Effect Pyridine->N Deactivates C2, C4, C6 Br 6-Bromo Strong -I Weak +M Pyridine->Br CH2NH2 2-CH₂NH₂ Weak +I Pyridine->CH2NH2 EAS Electrophilic Attack (EAS) (Forced Conditions) N->EAS Ring deactivation disfavors SNAr Nucleophilic Attack (SNAr) (Favored) N->SNAr Ring activation favors C5 C5 Position Br->C5 +M directs ortho C3 C3 Position Br->C3 +M directs para EAS->C5 EAS->C3 C6 C6 Position SNAr->C6 Br is leaving group

Caption: Electronic directing effects on the pyridine ring.

Part 2: Common Substitution Reactions & Expected Outcomes

Based on the theoretical analysis, nucleophilic substitution at the C6 position is the more facile and synthetically useful pathway.

2.1. Favored Pathway: Nucleophilic Aromatic Substitution (SNAr) at C6 The C6 position is activated by the ring nitrogen and bears a good leaving group (Br), making it a prime target for SNAr reactions like the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[4][6]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (6-Bromopyridin-2-yl)methanamine (1.0 equiv), the desired amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 2.2 equiv).[7]

  • Catalyst Addition : Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., BINAP, 4 mol%). The choice of ligand is critical and often requires screening to optimize yield.[5][8]

  • Reaction Execution : Add a dry, degassed solvent (e.g., toluene or dioxane). Heat the mixture under reflux (typically 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The expected product is the 6-amino-substituted pyridine derivative. The primary analytical challenge is to confirm that substitution occurred exclusively at C6 and not at another position, and that the aminomethyl group at C2 remained intact.

2.2. Disfavored Pathway: Electrophilic Aromatic Substitution (EAS) While less common due to the deactivated ring, EAS can be forced with highly reactive electrophiles and harsh conditions.[9] The directing effects of the existing substituents would favor substitution at the C3 or C5 positions.[1] Forcing conditions, however, often lead to a mixture of products and lower yields.

Part 3: A Comparative Guide to Experimental Confirmation

Unambiguous structure determination is non-negotiable. Here, we compare the two most powerful techniques for confirming the regiochemistry of the substitution product.

3.1. Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most routine and information-rich method for structure elucidation in solution. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) can provide a complete structural picture.

Key Differentiators in ¹H NMR: For our starting material, the three aromatic protons appear as a characteristic set of doublets and a triplet. Upon substitution at C6, the resulting product will have only two remaining aromatic protons. The key is to determine their relative positions. For instance, if a new substituent is added at C6, we expect to see two doublets for the C3/C5 protons and a triplet for the C4 proton. If, hypothetically, substitution occurred at C5, we would expect to see two singlets (or very narrowly split doublets) for the C3 and C4 protons.

The Decisive Experiment: 2D NOESY/ROESY The Nuclear Overhauser Effect (NOE) is a through-space correlation between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity.[10][11] A 2D NOESY (or ROESY for medium-sized molecules) experiment is the gold standard for confirming regiochemistry via NMR.[12][13]

Experimental Protocol: 2D NOESY

  • Sample Preparation : Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is free of particulate matter.

  • Spectrometer Setup : On a high-field NMR spectrometer (≥400 MHz), acquire standard ¹H and ¹³C spectra first.

  • NOESY Acquisition : Load a standard 2D NOESY pulse sequence. A critical parameter is the mixing time (d8), which determines the time allowed for NOE buildup. For small molecules, this is typically set between 0.5 and 1.0 seconds.[11] Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis : Process the 2D data using appropriate software. Look for off-diagonal cross-peaks. For a C6-substituted product, a definitive NOE correlation would be observed between the protons of the C2-aminomethyl group and the proton of the newly introduced substituent at C6, confirming their spatial proximity. Conversely, a correlation between the aminomethyl protons and the proton at C3 would confirm substitution at that position.

G cluster_workflow NMR Confirmation Workflow start Purified Product prep Sample Prep (5-10 mg in CDCl₃) start->prep acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D NOESY (Set Mixing Time) acq_1d->acq_2d analysis Process & Analyze (Look for key cross-peaks) acq_2d->analysis re_eval Ambiguous? (Acquire HMBC, ROESY) analysis->re_eval confirm Structure Confirmed re_eval->acq_2d Yes re_eval->confirm No

Caption: Experimental workflow for NMR-based regiochemical analysis.

3.2. Method 2: Single-Crystal X-ray Crystallography This technique provides an unequivocal, three-dimensional map of the molecule's structure in the solid state, making it the ultimate arbiter of regiochemistry.[14] Its primary limitation is the requirement for a high-quality single crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization : Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, layering).[15]

  • Crystal Mounting : Select a suitable crystal under a microscope and mount it on a goniometer head.[15]

  • Data Collection : Place the crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.[15]

  • Structure Solution and Refinement : The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to generate the final molecular structure with high precision.[16]

3.3. Comparative Analysis of Confirmation Techniques

FeatureNMR Spectroscopy (2D-NOESY)Single-Crystal X-ray Crystallography
Conclusiveness Very high; infers structure from through-space correlations.[13]Absolute; provides a direct 3D image of the molecule.[14][16]
Sample State SolutionSolid (single crystal required)
Sample Amount Milligrams (5-10 mg)Micrograms (single crystal)
Time Hours to a dayDays to weeks (including crystallization)
Cost Moderate to highHigh (instrumentation and expertise)
Primary Challenge Signal overlap in complex molecules; interpreting spectra.Growing a diffraction-quality single crystal.[15]

Conclusion

Confirming the regiochemistry of substitution on (6-Bromopyridin-2-yl)methanamine is a critical task that relies on a sound understanding of electronic directing effects and the rigorous application of advanced analytical techniques. While theoretical principles strongly predict that nucleophilic aromatic substitution at the C6 position is the most favorable pathway, experimental validation is essential.

For routine, high-throughput analysis, a combination of ¹H NMR and 2D-NOESY provides a rapid and highly confident structural assignment. However, for novel scaffolds, publication, or patent filings, the unambiguous structural proof provided by single-crystal X-ray crystallography remains the gold standard. By judiciously applying these comparative methodologies, researchers can proceed with confidence in the structural integrity of their synthesized molecules, accelerating the pace of discovery and development.

References

A Comparative Guide to (6-Bromopyridin-2-yl)methanamine Hydrochloride and Other Bromopyridine Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, bromopyridine derivatives are indispensable building blocks. Their utility in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions has made them a staple in the synthesis of complex molecules, including a wide array of kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides a comprehensive benchmark of (6-Bromopyridin-2-yl)methanamine hydrochloride against other commonly used bromopyridine reagents, offering a comparative analysis of their performance in key synthetic transformations.

The reactivity of a bromopyridine in cross-coupling reactions is fundamentally influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the presence and position of other functional groups, such as the methanamine hydrochloride in our title compound, can introduce additional electronic and steric effects, and potentially influence catalyst activity through coordination.[4]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following table summarizes representative data for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids, providing a comparative perspective on expected yields. While direct comparative data for this compound is limited, the performance of structurally similar aminobromopyridines offers valuable insights.

EntryBromopyridine ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound (predicted)Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-1004-1285-95*[1]
22-Bromo-6-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100692[5]
33-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100298[6]
45-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1001288[4]
56-Bromopyridin-3-amine4-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001691[6]

*Yields for this compound are predicted based on the performance of similar substrates and may vary.

Observations: The data suggests that 2- and 6-substituted bromopyridines are highly effective substrates in Suzuki-Miyaura coupling, consistently affording high yields. The presence of an amino or methyl group does not appear to significantly impede the reaction. It is anticipated that this compound would perform similarly well, providing excellent yields under standard conditions.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, crucial for the synthesis of a vast number of biologically active nitrogen-containing heterocycles. The table below presents a comparison of different bromopyridine reagents in this transformation.

EntryBromopyridine ReagentAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound (predicted)MorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101680-90*[7]
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[8]
33-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSTHF651678[9]
46-Bromopyridin-3-amineAnilinePd(OAc)₂ / BINAPNaOBuᵗToluene1001885[10]
52-BromopyridineN-Methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOBuᵗToluenereflux190.7[11]

*Yields for this compound are predicted based on the performance of similar substrates and may vary.

Observations: Bromopyridines are generally excellent substrates for the Buchwald-Hartwig amination. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being preferred.[12] this compound is expected to be a competent substrate, with the primary amine of the coupling partner reacting selectively at the C-Br position.

Experimental Protocols

Below are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • Bromopyridine reagent (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine reagent, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[6]

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • Bromopyridine reagent (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XantPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃, XantPhos, and cesium carbonate.

  • Add the bromopyridine reagent and the amine coupling partner.

  • Add anhydrous and degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Synthetic Utility in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals, particularly kinase inhibitors.[3][13][14] The following diagrams illustrate a representative signaling pathway targeted by such inhibitors and a general workflow for their synthesis using bromopyridine precursors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK KinaseInhibitor Kinase Inhibitor (e.g., Pyridine-based) KinaseInhibitor->RAF

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.[1]

Experimental_Workflow Start (6-Bromopyridin-2-yl)methanamine hydrochloride Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Pyridine Intermediate Coupling->Intermediate Modification Further Synthetic Modifications (e.g., amidation, alkylation) Intermediate->Modification FinalProduct Final Kinase Inhibitor Candidate Modification->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Screening Biological Screening (Kinase Assays) Analysis->Screening

Caption: General experimental workflow for the synthesis and screening of kinase inhibitors.

Conclusion

This compound stands as a highly versatile and reactive building block for the synthesis of complex organic molecules. Its performance in key cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations is expected to be on par with, or exceed that of, other commonly used bromopyridine reagents. The presence of the methanamine hydrochloride moiety provides a valuable handle for further functionalization, making it an attractive starting material for the construction of compound libraries in drug discovery programs. The provided protocols and comparative data serve as a robust foundation for researchers to incorporate this and other bromopyridine reagents into their synthetic strategies, enabling the efficient development of novel therapeutics.

References

Yield Comparison of Coupling Methods with (6-Bromopyridin-2-yl)methanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. (6-Bromopyridin-2-yl)methanamine hydrochloride is a valuable building block, and its derivatization through cross-coupling reactions is a common strategy. This guide provides a comparative overview of common coupling methods, focusing on yield and providing supporting experimental data where available.

While specific comparative studies on this compound are limited in the reviewed literature, data from analogous compounds, particularly for the Buchwald-Hartwig amination, can provide valuable insights into expected yields and reaction conditions.

Data Presentation: Yield Comparison

The following table summarizes reported yields for the Buchwald-Hartwig amination of various 2-bromopyridines with different amines. This data, obtained from a study on practical amination of 2-bromopyridines with volatile amines, serves as a strong proxy for the potential yields achievable with this compound.

Entry2-Bromopyridine SubstrateAmine Coupling PartnerProductYield (%)
1tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateMethylaminetert-butyl 4-(6-(methylamino)pyridin-2-yl)piperazine-1-carboxylate77
2tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateCyclopropylaminetert-butyl 4-(6-(cyclopropylamino)pyridin-2-yl)piperazine-1-carboxylate55
3tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateIsobutylaminetert-butyl 4-(6-(isobutylamino)pyridin-2-yl)piperazine-1-carboxylate66
4tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylatePiperidinetert-butyl 4-(6-(piperidin-1-yl)pyridin-2-yl)piperazine-1-carboxylate98
52-bromo-6-(piperidin-1-yl)pyridineEthylamineN-ethyl-6-(piperidin-1-yl)pyridin-2-amine94

Data extracted from a study on the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The specific substrate was not this compound but analogous 2-bromopyridine derivatives.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing these coupling reactions. Below are representative protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed carbon-nitrogen (C-N) bond formation is a versatile method for coupling amines with aryl halides.[3][4]

General Procedure:

  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., dppp - 1,3-Bis(diphenylphosphino)propane), and a base (e.g., sodium tert-butoxide).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the this compound and the amine coupling partner, followed by an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture with vigorous stirring, typically at 80-110 °C, and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[1]

Suzuki-Miyaura Coupling

This reaction forms carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[5][6][7][8]

General Procedure:

  • In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

  • Heat the mixture under an inert atmosphere, typically between 80-100 °C, until the reaction is complete as indicated by TLC or LC-MS.

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a method to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium and copper co-catalyst system.[5][9][10][11]

General Procedure:

  • To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).

  • Add the this compound and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • After the reaction is finished, remove the solvent in vacuo and purify the residue by column chromatography.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for selecting a coupling method for this compound.

G cluster_start Starting Material cluster_coupling Coupling Partner cluster_reaction Coupling Method cluster_product Product Type start (6-Bromopyridin-2-yl)methanamine hydrochloride partner_amine Amine (R-NH2) partner_boronic Boronic Acid/Ester (R-B(OR)2) partner_alkyne Terminal Alkyne (R-C≡CH) buchwald Buchwald-Hartwig Amination partner_amine->buchwald suzuki Suzuki-Miyaura Coupling partner_boronic->suzuki sonogashira Sonogashira Coupling partner_alkyne->sonogashira product_cn C-N Bond Formation buchwald->product_cn product_cc1 C-C Bond Formation (Aryl/Vinyl) suzuki->product_cc1 product_cc2 C-C Bond Formation (Alkynyl) sonogashira->product_cc2

References

Safety Operating Guide

Proper Disposal of (6-Bromopyridin-2-yl)methanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of (6-Bromopyridin-2-yl)methanamine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a halogenated organic compound. Its proper disposal is crucial due to its potential hazards, including skin and eye irritation, and possible respiratory irritation.[1][2] The universally recommended disposal method is to send the compound and its containers to an approved waste disposal plant.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Protective gloves
Protective clothing
Eye protection (safety glasses or goggles)
Face protection

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as a hazardous chemical waste. It should be segregated as a halogenated organic waste .[3][4][5]

Experimental Protocol: Waste Segregation and Collection

  • Container Labeling: Obtain a designated waste container for halogenated organic compounds. Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."

  • Waste Collection:

    • Solid Waste: Carefully transfer any unwanted solid this compound into the designated, labeled waste container. Avoid creating dust.

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same halogenated waste container.

    • Solutions: If the compound is in a solution, it must be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated waste streams.[4][5]

  • Container Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible substances.[1][6]

  • Disposal Request: Once the waste container is full, or as per your institution's guidelines, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.

Key Disposal Considerations:

  • Do Not dispose of this chemical down the drain or in regular trash.[1]

  • Do Not mix with non-halogenated chemical waste, as this increases disposal costs and complexity.[3][4]

  • Always consult your institution's specific hazardous waste management guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify (6-Bromopyridin-2-yl)methanamine hydrochloride as Halogenated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Labeled 'Halogenated Organic Waste' Container B->C D Transfer Solid Chemical and Contaminated Materials into Container C->D E Collect Solutions in a Separate Labeled Liquid Halogenated Waste Container C->E F Keep Waste Container Tightly Closed D->F E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Arrange for Pickup by Licensed Hazardous Waste Disposal Service G->H

References

Essential Safety and Operational Guide for Handling (6-Bromopyridin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (6-Bromopyridin-2-yl)methanamine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory to prevent exposure.

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H315Skin Irritation (Category 2)Causes skin irritation.[1]
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldTo protect against chemical splashes that can cause serious eye irritation.[1][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[7][8] It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal.[6][8] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[7][8]
Body Protection Laboratory Coat or Disposable GownA disposable gown made of a low-permeability fabric is recommended.[6][8] The gown should have a solid front, long sleeves, and tight-fitting cuffs.[8]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area is crucial.[1][2] If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used to prevent respiratory tract irritation.[6]
Operational and Handling Plan

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5] Decontaminate all equipment and the work surface.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][3][10]

  • The storage area should be locked to restrict access to authorized personnel only.[1][2]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing and shoes.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration.[2][5] Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]
Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Identify Waste Streams: All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[9]

  • Segregate as Halogenated Waste: This compound is a halogenated organic substance and must be segregated into a designated "Halogenated Organic Waste" stream.[9] Do not mix with non-halogenated waste.[9]

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[9]

    • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste."[9] Do not fill containers beyond 80% capacity.[9]

Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][9]

  • Do not attempt to neutralize or treat the chemical in the lab without a specific, validated protocol.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagrams illustrate the logical flow of operations for safely handling this compound.

cluster_prep cluster_handling cluster_cleanup prep Preparation Phase ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep->ppe Step 1 handling Handling Phase weigh Weigh and Transfer Solid handling->weigh Step 3 cleanup Post-Handling Phase decontaminate Decontaminate Equipment and Work Surface cleanup->decontaminate Step 5 fume_hood Prepare Work Area in Chemical Fume Hood ppe->fume_hood Step 2 dissolve Prepare Solution weigh->dissolve Step 4 wash Wash Hands Thoroughly decontaminate->wash Step 6 storage Store in Designated Area wash->storage Step 7

Caption: Standard Operating Procedure for Handling this compound.

start Waste Generation segregate Segregate as 'Halogenated Organic Waste' start->segregate solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_container Collect in Labeled HDPE Container solid_waste->solid_container liquid_container Collect in Labeled Leak-proof Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.